3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
Description
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Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-6-9(2)15-13(14-8)18-11-5-3-4-10(7-11)12(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNZYOLLNWXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586466 | |
| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331461-84-8 | |
| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid, a key heterocyclic building block. The primary synthetic strategy detailed herein is the formation of a diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and discuss methods for characterization and validation. This document is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into optimizing this crucial transformation.
Strategic Overview and Retrosynthetic Analysis
The synthesis of the target molecule, this compound, hinges on the formation of a C-O ether linkage between a benzoic acid moiety and a pyrimidine ring. The most logical and industrially scalable approach is a nucleophilic aromatic substitution (SNAr) reaction.
Retrosynthetic Disconnection:
The ether bond is the most synthetically tractable disconnection point. This leads to two primary precursors:
-
The Nucleophile: 3-Hydroxybenzoic acid, which provides the phenolic oxygen.
-
The Electrophile: A 4,6-dimethylpyrimidine ring activated at the C2 position with a suitable leaving group, such as a halogen (e.g., chlorine) or a sulfonyl group. 2-Chloro-4,6-dimethylpyrimidine is a commercially available and highly effective electrophile for this purpose.
Caption: Retrosynthetic analysis of the target molecule.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of heterocyclic chemistry.[1] Its success in this synthesis is predicated on the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which reduces the electron density of the aromatic ring system. This electronic deficiency makes the carbon atoms—particularly the C2 position situated between the two nitrogens—highly electrophilic and thus susceptible to attack by a nucleophile.
The reaction proceeds via a two-step, addition-elimination pathway:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid using a base (e.g., potassium carbonate). This generates a potent phenoxide nucleophile. The phenoxide then attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination and Aromatization: The reaction concludes with the expulsion of the leaving group (chloride anion). This step is energetically favorable as it restores the stable aromatic system of the pyrimidine ring, yielding the final diaryl ether product.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system, with clear steps and rationales for each experimental choice.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Purpose |
| 3-Hydroxybenzoic acid | ≥99% | Sigma-Aldrich | Nucleophilic precursor |
| 2-Chloro-4,6-dimethylpyrimidine | ≥98% | Combi-Blocks | Electrophilic precursor |
| Potassium Carbonate (K₂CO₃), Anhydrous | ≥99%, fine powder | Fisher Scientific | Base for deprotonation |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8%, DriSolv | MilliporeSigma | Polar aprotic solvent |
| Hydrochloric Acid (HCl) | 2M aqueous solution | J.T. Baker | Acidification for product precipitation |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Recrystallization solvent |
| Deionized Water | High Purity | In-house | Washing and work-up |
| Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper | - | - | Standard laboratory glassware and equipment |
Step-by-Step Experimental Procedure
-
System Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry by flame-drying under vacuum or oven-drying glassware.
-
Reagent Charging: To the flask, add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol, 1.0 eq.) and anhydrous potassium carbonate (7.5 g, 54.3 mmol, 1.5 eq.).
-
Expert Insight: Using a fine powder of K₂CO₃ increases the surface area, facilitating a more efficient deprotonation. A 1.5-fold excess of the base ensures complete conversion of the phenol to its more reactive phenoxide salt.
-
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is the solvent of choice due to its high boiling point and its ability to solvate the potassium cation while leaving the phenoxide anion poorly solvated and highly nucleophilic.[3]
-
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to allow for complete deprotonation of the 3-hydroxybenzoic acid. The mixture may become thicker.
-
Addition of Electrophile: Add 2-chloro-4,6-dimethylpyrimidine (5.16 g, 36.2 mmol, 1.0 eq.) to the suspension.
-
Reaction at Elevated Temperature: Heat the reaction mixture to 100-110 °C using a heating mantle and stir vigorously.
-
Trustworthiness: The reaction progress should be monitored every 2-3 hours using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 3-hydroxybenzoic acid starting material indicates reaction completion. The typical reaction time is 8-12 hours.
-
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 400 mL of ice-cold deionized water with stirring. This will dissolve the inorganic salts.
-
Acidification and Precipitation: Slowly add 2M HCl solution while stirring until the pH of the solution is approximately 2-3. A precipitate of the crude product will form.
-
Mechanism: The carboxylate salt, formed under the basic reaction conditions, is soluble in water. Acidification protonates it, yielding the neutral carboxylic acid, which is significantly less soluble in water and precipitates out.[4]
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Purification: Dry the crude solid in a vacuum oven at 50 °C. For enhanced purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes. This yields this compound as a white to off-white solid.
Data Summary Table
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 3-Hydroxybenzoic acid | 138.12 | 5.0 | 36.2 | 1.0 |
| 2-Chloro-4,6-dimethylpyrimidine | 142.59 | 5.16 | 36.2 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.5 | 54.3 | 1.5 |
| Expected Product | 244.25 | ~7.1 g | ~29.1 | ~80% Yield |
Characterization and Validation
To confirm the identity and purity of the synthesized this compound (CAS 331461-84-8), the following analytical techniques are recommended[5]:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons on both the benzoic acid and pyrimidine rings, a singlet for the pyrimidine methyl groups, and a broad singlet for the carboxylic acid proton. The chemical shifts will confirm the connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for all 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the C-O carbons of the ether linkage.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show a prominent ion corresponding to the molecular weight of the product ([M+H]⁺ at m/z 245.1 or [M-H]⁻ at m/z 243.1).
-
Infrared Spectroscopy (IR): Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O-C ether stretches (~1250 cm⁻¹).
Troubleshooting and Optimization
-
Issue: Low Yield.
-
Cause: Incomplete deprotonation or sluggish reaction.
-
Solution: Ensure K₂CO₃ is anhydrous and finely powdered. Consider a stronger base like sodium hydride (NaH), but exercise caution due to its pyrophoric nature. Alternatively, employing Ullmann-type conditions by adding a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand (e.g., L-proline or phenanthroline) can significantly accelerate C-O bond formation, especially with less reactive aryl halides.[3][6][7]
-
-
Issue: Reaction Stalls.
-
Cause: Deactivation of the electrophile or insufficient temperature.
-
Solution: Confirm the purity of the 2-chloro-4,6-dimethylpyrimidine. Increase the reaction temperature to the boiling point of DMF (~153 °C), ensuring careful monitoring for potential decomposition.
-
-
Issue: Impure Product.
-
Cause: Side reactions or incomplete removal of starting materials.
-
Solution: Optimize the recrystallization solvent system. If impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% acetic acid to ensure the carboxylic acid remains protonated) is a reliable purification method.
-
References
-
Wikipedia. Ullmann condensation. [Online] Available at: [Link]
-
International Journal of Research in Pharmacy and Science. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Online] Available at: [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Online] Available at: [Link]
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NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitution Reactions. [Online] Available at: [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Online] Available at: [Link]
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NIH National Library of Medicine. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. [Online] Available at: [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
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PubChem. 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. [Online] Available at: [Link]
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YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Online] Available at: [Link]
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NIH National Library of Medicine. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Online] Available at: [Link]
- Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
ResearchGate. Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[8][9]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. [Online] Available at: [Link]
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MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Online] Available at: [Link]
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PrepChem.com. Preparation of 2-[[(4,6-Dimethylpyrimidin-2-yl)aminocarbonyl]aminosulfonyl]benzoic acid, methyl ester. [Online] Available at: [Link]
Sources
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An In-depth Technical Guide to the Physicochemical Properties of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS No: 331461-84-8). While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. It outlines the foundational chemical identity, predicted properties, and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is designed to empower researchers to systematically evaluate this molecule, ensuring data integrity and reproducibility. We will delve into the causality behind experimental choices, provide self-validating systems for protocols, and ground our claims in authoritative references.
Introduction and Molecular Identity
This compound is a molecule of interest belonging to the classes of carboxylic acids, aryls, and ethers.[1] Its structure, featuring a benzoic acid moiety linked via an ether bond to a dimethylpyrimidine ring, suggests potential for diverse biological activities, a hallmark of many pyrimidine derivatives which are known to exhibit a wide range of pharmacological effects including antimicrobial, antiviral, and anticancer properties.[2][3][4]
A critical point of clarification is the distinction from its close analogue, 3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid (CAS No: 387350-58-5).[5] The substitution of dimethyl groups for dimethoxy groups is expected to significantly alter the compound's electronic and steric properties, thereby influencing its solubility, acidity, and biological interactions.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 331461-84-8 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [1] |
| Molecular Weight | 244.25 g/mol | - |
| Canonical SMILES | CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)C | - |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions provide a valuable starting point for understanding the behavior of this compound. These predictions can guide experimental design and the selection of appropriate analytical techniques.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Rationale |
| pKa | ~3.5 - 4.5 | The benzoic acid moiety is the primary acidic functional group. The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the pyrimidine ring may slightly increase the acidity (lower the pKa) compared to unsubstituted benzoic acid.[7][8] |
| logP | ~2.0 - 3.0 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. The presence of the aromatic rings and methyl groups contributes to its lipophilic character, while the carboxylic acid and nitrogen atoms in the pyrimidine ring add some hydrophilic character.[9][10] |
| Aqueous Solubility | Low | As a carboxylic acid, its solubility is expected to be pH-dependent, increasing at higher pH values due to deprotonation to the more soluble carboxylate form. |
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step methodologies for the experimental characterization of this compound. The protocols are designed to be self-validating and are based on established analytical principles.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a direct and reliable method for its determination.[11]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water to a final volume of 50 mL. The use of a co-solvent should be minimized to avoid significant shifts in the apparent pKa.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH.
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve.
-
The pKa is the pH at the half-equivalence point.[11]
-
Causality Behind Experimental Choices: Potentiometric titration is chosen for its direct measurement of the equilibrium between the protonated and deprotonated forms of the carboxylic acid. The use of a standardized base ensures accuracy in determining the equivalence point, which is fundamental to calculating the pKa.
Caption: Workflow for pKa determination.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of a compound and for its quantification. A reverse-phase method is generally suitable for molecules of this polarity.[12][13]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is appropriate.
-
Mobile Phase Preparation: A gradient elution is recommended for initial method development.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity can be calculated based on the relative peak areas.
Causality Behind Experimental Choices: A C18 column is used for its versatility in retaining moderately polar to nonpolar compounds. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of the carboxylic acid.
Caption: HPLC purity analysis workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular framework.
-
¹H NMR: Expected signals would include aromatic protons on the benzoic acid and pyrimidine rings, and singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[14][15]
Expected Characteristic Absorptions:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[14]
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[14][16]
-
C-O stretch (ether): A band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.
Potential Biological Significance
The pyrimidine nucleus is a common scaffold in a vast array of biologically active compounds.[4][17] Derivatives have been reported to possess activities such as:
The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays. The combination of a pyrimidine ring with a benzoic acid moiety suggests that it could be an interesting candidate for drug discovery programs.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
Conclusion
This compound is a compound with potential for further investigation in medicinal and materials chemistry. This guide provides a comprehensive framework for its systematic physicochemical characterization. By following the detailed experimental protocols and understanding the rationale behind them, researchers can generate high-quality, reproducible data to advance their studies on this and other novel chemical entities.
References
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
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Malešev, D., & Kuntić, V. (2007). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Retrieved from [Link]
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Gerasimova, E. O., & Shpigun, O. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]
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Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
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van der Water, S. J., et al. (2003). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2019). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative | Request PDF. Retrieved from [Link]
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El-Sayed, W. A., & Ali, O. M. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
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Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids. Retrieved from [Link]
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Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
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Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A. Retrieved from [Link]
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Chemat. (n.d.). This compound, 97% cas: (331461-84-8). Retrieved from [Link]
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Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
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Kumar, A., & Sharma, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved from [Link]
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Kumar, S., & Singh, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]
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International Journal of Education and Science Research Review. (2023). SYNTHESIS OF PYRIMIDINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
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AERU. (2025). Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]
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PubChem. (n.d.). 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-4-[(4-hydroxy-2-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-4-[(2,3,4,6-tetra-o-acetylhexopyranosyl)oxy]-, 3-(4-morpholinyl)propyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid (CAS 331461-84-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS 331461-84-8), a molecule of significant interest within medicinal chemistry and materials science. By virtue of its hybrid structure, incorporating both a substituted pyrimidine ring and a benzoic acid moiety, this compound is positioned at the intersection of well-established pharmacophores. Pyrimidine derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, while benzoic acid derivatives are also recognized for their diverse therapeutic applications.[1][2] This guide details the physicochemical characteristics, a proposed synthetic route based on established methodologies, and a discussion of its potential biological significance, providing a foundational resource for researchers exploring its applications.
Chemical Identity and Physicochemical Properties
This compound is a small molecule featuring a central ether linkage between a 4,6-dimethylpyrimidine and a benzoic acid at the meta position. This structural arrangement confers a specific spatial and electronic configuration that is crucial for its potential biological interactions.
Structural and Chemical Data
| Property | Value | Source |
| CAS Number | 331461-84-8 | [3] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [3] |
| Molecular Weight | 243.25 g/mol | [3] |
| SMILES | CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)C | [3] |
| InChI | InChI=1S/C13H12N2O3/c1-8-7-9(2)15-13(18-12(8)14)17-11-5-3-4-10(6-11)12(16)17/h3-7H,1-2H3,(H,16,17) | [3] |
| Predicted XlogP | 2.4 | [3] |
| Predicted Hydrogen Bond Donors | 1 | [4] |
| Predicted Hydrogen Bond Acceptors | 4 | [4] |
| Predicted Rotatable Bonds | 3 | [4] |
Diagram of the chemical structure of this compound.
Caption: Structure of this compound.
Proposed Synthesis and Characterization
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the ether bond, leading to two key precursors: 3-hydroxybenzoic acid and a 2-halo-4,6-dimethylpyrimidine, such as 2-chloro-4,6-dimethylpyrimidine.
Caption: Retrosynthetic approach for the target molecule.
Synthesis of Precursors
-
3-Hydroxybenzoic acid: This is a commercially available starting material.
-
2-Chloro-4,6-dimethylpyrimidine: This precursor can be synthesized from 2-hydroxy-4,6-dimethylpyrimidine, which in turn is prepared by the condensation of urea and acetylacetone.[7] The hydroxyl group can then be converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system, with each step designed to facilitate purification and characterization of the product.
-
Deprotonation of 3-Hydroxybenzoic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the corresponding sodium phenoxide. The choice of a strong base ensures complete deprotonation, driving the reaction forward.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
-
Nucleophilic Substitution:
-
To the solution of the sodium phenoxide, add 1.0 equivalent of 2-chloro-4,6-dimethylpyrimidine dissolved in a minimal amount of DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M hydrochloric acid (HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.[8]
-
Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Caption: Proposed synthetic workflow.
Characterization
The structural integrity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should reveal characteristic peaks for the aromatic protons of the benzoic acid and pyrimidine rings, as well as singlets for the two methyl groups on the pyrimidine ring.
-
¹³C NMR will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the carboxylic acid O-H stretch, a sharp peak for the C=O stretch, and characteristic C-O ether stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.[3]
-
Melting Point Analysis: A sharp melting point range will indicate the purity of the synthesized compound.
Potential Biological Activities and Applications
The biological profile of this compound has not been extensively reported. However, the individual moieties suggest a high potential for diverse pharmacological activities.
The Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, being a core component of nucleobases and numerous therapeutic agents.[1] Derivatives of pyrimidines have demonstrated a wide array of biological effects, including:
-
Anticancer Activity: Many pyrimidine analogs function as antimetabolites, interfering with nucleic acid synthesis.
-
Antimicrobial and Antiviral Properties: The pyrimidine ring is a common feature in drugs targeting microbial and viral enzymes.[9]
-
Kinase Inhibition: Substituted pyrimidines are frequently employed as scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[10][11]
The Benzoic Acid Moiety
Benzoic acid and its derivatives are also prevalent in drug discovery, exhibiting a range of biological activities.[12][13] These include:
-
Antimicrobial and Antifungal Effects: Benzoic acid itself is used as a preservative due to its antimicrobial properties.
-
Anti-inflammatory Action: Some benzoic acid derivatives are known to possess anti-inflammatory properties.
-
Modulation of Cellular Pathways: Recent studies have shown that certain benzoic acid derivatives can modulate proteostasis networks, suggesting potential applications in age-related diseases.[14]
Structure-Activity Relationship (SAR) Insights
The combination of the 4,6-dimethylpyrimidine and the benzoic acid through an ether linkage creates a molecule with a defined three-dimensional structure. The methyl groups on the pyrimidine ring can influence solubility and interactions with hydrophobic pockets in biological targets. The position of the ether linkage and the carboxylic acid group on the benzene ring are critical for directing interactions with specific amino acid residues in protein binding sites. The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule to its target.
Caption: Structure-Activity Relationship Logic.
Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.
-
Biological Screening: The compound should be screened against a panel of biological targets, including various cancer cell lines, microbial strains, and a broad range of kinases.
-
Analogue Development: A library of analogues should be synthesized to explore the structure-activity relationships, for instance, by modifying the substitution pattern on the pyrimidine and benzoic acid rings.
Conclusion
While specific data on this compound is currently limited, its chemical structure, built from two biologically relevant scaffolds, strongly suggests its potential as a valuable molecule in drug discovery and materials science. This guide provides a foundational framework for its synthesis, characterization, and the exploration of its potential applications, serving as a catalyst for future research in this area.
References
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Chopra, D., Mohan, T.P., Vishalakshi, B., & Guru Row, T.N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3281–o3282. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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PubChemLite. 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. [Link]
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MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(16), 4985. [Link]
- Google Patents. (1995). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. CN1024549C.
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ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
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Godrej Agrovet Ltd. (n.d.). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]
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Quick Company. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]
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National Institutes of Health. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(11), 3321. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
AERU. (n.d.). Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt. [Link]
-
Williamson Ether Synthesis Lab. (n.d.). [Link]
-
MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(21), 5085. [Link]
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National Institutes of Health. (2013). 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]
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YouTube. (2014). williamson ether synthesis. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
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-
ResearchGate. (2018). Williamson ether synthesis. [Link]
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bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
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National Institutes of Health. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114774. [Link]
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Spectroscopic Characterization of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a molecule of interest in medicinal chemistry, belonging to the class of pyrimidinyl carboxy compounds.[1] Its structure combines a benzoic acid moiety with a disubstituted pyrimidine ring through an ether linkage. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. Spectroscopic analysis provides a definitive, non-destructive method for confirming the molecular structure and purity of this compound.
This guide will detail the expected spectroscopic data for this compound, explaining the rationale behind the predicted spectral features based on its constituent functional groups. Furthermore, it will lay out standardized protocols for acquiring high-quality NMR, IR, and MS data.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound that are expected to be prominent in its spectra are the 4,6-dimethylpyrimidine ring, the meta-substituted benzoic acid, and the ether linkage connecting them. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide crucial structural information.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[3]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~8.0 - 8.2 | Multiplet | 2H | Ar-H | Protons on the benzoic acid ring, influenced by the electron-withdrawing carboxylic acid group and the ether linkage. |
| ~7.5 - 7.7 | Multiplet | 2H | Ar-H | Protons on the benzoic acid ring. |
| ~6.8 | Singlet | 1H | Pyrimidine-H | The proton at the 5-position of the pyrimidine ring. |
| ~2.5 | Singlet | 6H | 2 x CH₃ | The two equivalent methyl groups on the pyrimidine ring. |
Experimental Protocol for ¹H NMR:
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule.[3]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C=O | The carbonyl carbon of the carboxylic acid. |
| ~165.0 | Pyrimidine C2/C6 | Carbons of the pyrimidine ring attached to nitrogen and oxygen/methyl groups. |
| ~155.0 | Aromatic C-O | The aromatic carbon attached to the ether oxygen. |
| ~132.0 | Aromatic C-COOH | The aromatic carbon attached to the carboxylic acid group. |
| ~130.0, ~125.0, ~120.0 | Aromatic CH | The protonated carbons of the benzoic acid ring. |
| ~110.0 | Pyrimidine C5 | The protonated carbon of the pyrimidine ring. |
| ~24.0 | CH₃ | The methyl carbons on the pyrimidine ring. |
Experimental Protocol for ¹³C NMR:
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[5][6] |
| ~1700-1680 | C=O stretch | Carboxylic Acid | Characteristic strong absorption for the carbonyl group in an aromatic carboxylic acid.[5][7] |
| ~1600-1450 | C=C and C=N stretch | Aromatic Ring and Pyrimidine Ring | Multiple bands are expected in this region due to the aromatic systems.[8] |
| ~1250 | C-O stretch | Aryl Ether | Stretching vibration of the C-O bond between the aromatic ring and the ether oxygen.[1] |
Experimental Protocol for IR Spectroscopy:
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[2]
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The expected exact mass for C₁₃H₁₂N₂O₃.
-
Key Fragmentation: A characteristic fragmentation of deprotonated benzoic acids is the loss of carbon dioxide (CO₂).[9] Therefore, a significant fragment corresponding to the loss of 44 Da from the molecular ion is anticipated.
Experimental Protocol for Mass Spectrometry:
Electrospray ionization (ESI) is a suitable technique for this compound. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Conclusion
The structural elucidation of this compound is effectively achieved through a combination of NMR, IR, and MS techniques. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. The predicted data and protocols in this guide serve as a robust reference for the characterization of this and structurally related compounds, ensuring scientific rigor in research and development.
References
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A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.[3]
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A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.[2]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.[4]
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IR, NMR spectral data of pyrimidine derivatives - ResearchGate.[8]
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Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study | Industrial & Engineering Chemistry Research - ACS Publications.[10]
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3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid - Benchchem.[1]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.[5]
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331461-84-8|this compound - BLDpharm.[11]
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1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) - Human Metabolome Database.[12]
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IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate.[6]
-
4-{2-[2-Carboxy-2-(4,6-dimethyl-pyrimidin-2-yloxy)-1,1-diphenyl-ethoxy]-ethyl}-benzoic acid.[13]
-
3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid - PubChem.[14]
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3,4-Dimethylbenzoic acid(619-04-5) 1H NMR spectrum - ChemicalBook.[15]
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benzoic acid, 2-[[3-(5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)-1-oxopropyl]amino]-, methyl ester - Optional[1H NMR] - Spectrum - SpectraBase.[16]
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Benzoic acid - the NIST WebBook - National Institute of Standards and Technology.[17]
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2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - PubChem.[18]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.[19]
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spectroscopic data (IR, UV-Vis) for 2-((2-Nitrophenyl)thio)benzoic acid - Benchchem.[7]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH.[20]
-
An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed.[9]
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI.[21]
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solubility of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid in different solvents
An In-depth Technical Guide to the Solubility of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solid to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the critical nature of solubility for oral bioavailability.[2][3][4] Poor aqueous solubility can lead to low and variable bioavailability, hindering the therapeutic potential of promising drug candidates.[5]
This compound, a compound with a pyrimidine core, is of interest in medicinal chemistry. Pyrimidine derivatives are known for a wide range of biological activities.[6][7] Understanding the solubility of this specific compound in various solvents is paramount for its development as a potential therapeutic agent, influencing formulation strategies, and ensuring consistent drug delivery.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is governed by the interplay of its physicochemical properties and the characteristics of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other.[8][9]
Several factors influence the solubility of this compound:
-
Molecular Structure: The presence of both polar (carboxylic acid, pyrimidine nitrogens) and non-polar (dimethyl groups, benzene ring) moieties gives the molecule a mixed polarity.
-
pH and pKa: As a weak organic acid, its solubility is expected to be highly pH-dependent.[10][11] The carboxylic acid group will be protonated at low pH (less soluble) and deprotonated at higher pH (more soluble due to ion formation).
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][12]
-
Solvent Polarity: The choice of solvent will significantly impact solubility. Polar solvents will interact favorably with the polar groups, while non-polar solvents will interact with the non-polar regions of the molecule.[13]
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[14][15][16] The following protocol provides a detailed workflow for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selection of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
pH meter
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase of the HPLC method to construct a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[16]
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Analyze the filtered solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the filtrate. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)
| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) |
| Water | ~4.0 (unbuffered) | < 0.1 | < 362 |
| 0.1 N HCl | 1.0 | < 0.05 | < 181 |
| Phosphate Buffer | 7.4 | > 10 | > 36200 |
| Ethanol | N/A | 5.0 | 18100 |
| Methanol | N/A | 8.2 | 29680 |
| Acetonitrile | N/A | 1.5 | 5430 |
| DMSO | N/A | > 50 | > 181000 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
The hypothetical data illustrates the expected trend of low solubility in acidic aqueous media and higher solubility in basic media and organic solvents. The high solubility in DMSO is typical for many organic compounds and makes it a common solvent for initial stock solutions in biological assays.
Advanced Solubility Considerations
For a more in-depth understanding, further studies can be conducted:
-
Potentiometric Titration: This method can be used to determine the pKa and the intrinsic solubility of the compound.[17][18]
-
Cosolvency: The solubility in mixtures of solvents (e.g., water-ethanol mixtures) can be investigated to aid in the formulation of liquid dosage forms.[19][20][21][22][23]
-
Thermodynamic Analysis: By measuring solubility at different temperatures, thermodynamic parameters such as the enthalpy and entropy of dissolution can be calculated using the van't Hoff equation.[12][24]
The following diagram illustrates the relationship between the solid and dissolved states of the compound and the factors influencing this equilibrium.
Caption: Factors influencing the solubility equilibrium of the compound.
Conclusion
A thorough understanding of the solubility of this compound is a prerequisite for its successful development as a pharmaceutical agent. This guide has outlined the theoretical principles governing its solubility and provided a detailed, practical protocol for its experimental determination. By systematically investigating its behavior in various solvents and under different conditions, researchers can gather the necessary data to inform formulation strategies and advance the compound through the drug development pipeline.
References
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Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 593-613.
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Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
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Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed.
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
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Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace.
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Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences.
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Dissolution Technologies. (2004). Biopharmaceutics Classification System: A Regulatory Approach.
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Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
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Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from [Link]
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Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability.
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GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).
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ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
-
SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone.
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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Factors That Affect Solubility. (n.d.).
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
- Google Sites. (n.d.). Factors that Affect Solubility.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
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CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA.
-
ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education.
-
YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala.
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
-
Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility.
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Unlocking the Therapeutic Potential of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid: A Technical Guide to Putative Biological Targets
For Immediate Release
[City, State] – January 17, 2026 – This technical guide provides an in-depth analysis of the potential biological targets of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid, a molecule possessing a privileged scaffold for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic agents. By synthesizing current knowledge of structurally related compounds and the broader pharmacophores, this guide outlines a strategic approach to elucidating the mechanism of action of this promising compound.
Executive Summary
The chemical architecture of this compound, featuring a substituted pyrimidine ring linked to a benzoic acid moiety, suggests a high probability of interaction with multiple biological targets. Drawing from extensive research on analogous structures, this guide prioritizes three key classes of potential targets: Acetohydroxyacid Synthase (AHAS) , various Protein Kinases , and Cyclooxygenase (COX) Enzymes . For each of these putative targets, we present the scientific rationale, detailed experimental protocols for validation, and a discussion of the potential therapeutic implications.
Introduction: The Therapeutic Promise of a Privileged Scaffold
The convergence of a pyrimidine core and a benzoic acid derivative within a single molecule creates a compelling case for its potential as a modulator of key biological processes. Pyrimidine-based compounds are integral to modern medicine, with a broad spectrum of applications including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[1] Similarly, benzoic acid derivatives are well-established for their anti-inflammatory and antimicrobial properties.[2][3][4] The unique combination in this compound suggests the possibility of novel or synergistic activities. This guide provides a roadmap for the systematic investigation of its biological targets.
Primary Putative Target: Acetohydroxyacid Synthase (AHAS)
Scientific Rationale:
The most direct line of evidence for a primary target comes from the structural similarity of this compound to the herbicide bispyribac-sodium. Bispyribac-sodium, or sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, is a potent inhibitor of Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS).[5][6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[8][9][10] The structural analogy, particularly the 2-oxypyrimidine benzoic acid core, strongly suggests that this compound may also function as an AHAS inhibitor. As this pathway is absent in animals, AHAS inhibitors have an excellent safety profile for non-plant and non-microbial species.[10]
Potential Therapeutic Implications:
Inhibition of microbial AHAS presents a promising avenue for the development of novel antimicrobial agents.[10]
Experimental Validation Workflow:
Caption: Workflow for validating protein kinase inhibition.
Detailed Experimental Protocol: Cancer Cell Line Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
-
Materials:
-
Cancer cell lines representing different tumor types (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).
-
Appropriate cell culture medium and supplements.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates and an incubator.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Tertiary Putative Targets: Cyclooxygenase (COX) Enzymes
Scientific Rationale:
Benzoic acid and its derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). [3]Many NSAIDs exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The presence of the benzoic acid moiety in this compound makes COX enzymes plausible targets.
Potential Therapeutic Implications:
Inhibition of COX enzymes could lead to the development of novel anti-inflammatory and analgesic agents.
Experimental Validation Workflow:
Caption: Workflow for validating COX enzyme inhibition.
Detailed Experimental Protocol: COX-1/COX-2 Activity Assay
-
Objective: To determine the in vitro inhibitory activity and selectivity of this compound against COX-1 and COX-2.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.
-
Substrate: Arachidonic acid.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Controls: A non-selective COX inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib).
-
Colorimetric substrate for peroxidase activity (e.g., TMPD).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in DMSO.
-
In a 96-well plate, add the compound dilutions to the wells.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Add the colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance kinetically at 590 nm for 5 minutes.
-
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Conclusion and Future Directions
This technical guide has outlined a rational, multi-pronged approach to identifying the biological targets of this compound. Based on its chemical structure, the most probable targets fall into three main classes: AHAS, protein kinases, and COX enzymes. The provided experimental workflows and detailed protocols offer a clear path for researchers to validate these hypotheses.
Successful identification of the primary biological target(s) will be a critical step in unlocking the full therapeutic potential of this compound. Further studies, including in vivo efficacy models and comprehensive safety profiling, will be necessary to advance this compound towards clinical development.
References
Sources
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The Dawn of a New Class: An In-depth Technical Guide to the Discovery and History of Pyrimidinyl Carboxy Herbicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of selective and effective weed management solutions has led to the discovery of several classes of herbicides that have revolutionized agriculture. Among these, the pyrimidinyl carboxy herbicides stand out for their potent, broad-spectrum activity at low application rates. This technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles of this important class of agrochemicals. We will delve into the molecular mechanism of action, detailing the inhibition of the acetolactate synthase (ALS) enzyme, and trace the chemical evolution from initial lead compounds to commercially successful products like bispyribac-sodium, pyrithiobac-sodium, and pyriminobac-methyl. Through an examination of structure-activity relationships, key synthetic methodologies, and the critical experimental protocols that underpinned their development, this guide offers a deep technical dive for researchers and professionals in the agrochemical and pharmaceutical sciences.
Introduction: The Need for Selective Herbicides and the Rise of ALS Inhibitors
The history of modern agriculture is intrinsically linked to the development of effective weed control methods. The introduction of the first selective organic herbicide, 2,4-D, in the 1940s marked a paradigm shift, enabling farmers to control broadleaf weeds in grass crops with unprecedented efficiency. This spurred decades of research into novel herbicidal modes of action. A significant breakthrough came in 1982 with the commercialization of chlorsulfuron, the first acetolactate synthase (ALS) inhibiting herbicide from the sulfonylurea class.[1] ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals.[1][2] This metabolic difference provides a basis for the high selectivity and low mammalian toxicity of ALS-inhibiting herbicides.[3] The success of sulfonylureas paved the way for the discovery of other chemical families targeting this enzyme, including the imidazolinones, triazolopyrimidines, and the subject of this guide: the pyrimidinyl carboxy herbicides.[2]
The Genesis of Pyrimidinyl Carboxy Herbicides: A Historical Perspective
The discovery of pyrimidinyl carboxy herbicides, also known as pyrimidinyl-benzoates or pyrimidinylsalicylates, emerged from the intensive research efforts of agrochemical companies to identify novel ALS inhibitors with distinct properties. While the sulfonylureas and imidazolinones dominated the early landscape of ALS inhibitors, Japanese companies, particularly Kumiai Chemical Industry Co., Ltd., played a pivotal role in the development of the pyrimidinyl carboxy class.
The Core Target: Mechanism of Action at the Acetolactate Synthase (ALS) Enzyme
The herbicidal activity of pyrimidinyl carboxy compounds stems from their potent and specific inhibition of the acetolactate synthase (ALS) enzyme.[6] ALS catalyzes the first common step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] By blocking this crucial metabolic pathway, the herbicides starve the plant of these vital building blocks for protein synthesis and other cellular processes, ultimately leading to growth cessation and death.[1]
Pyrimidinyl carboxy herbicides are non-competitive inhibitors of ALS with respect to its substrates, pyruvate and α-ketobutyrate. They bind to a site on the enzyme that is distinct from the active site but allosterically affects its function.[7] This binding site is located at the entrance of the substrate access channel, effectively blocking the entry of substrates to the catalytic center.[8]
Chemical Evolution and Structure-Activity Relationships (SAR)
The development of pyrimidinyl carboxy herbicides is a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships. The core structure consists of a pyrimidine ring linked to a carboxylic acid-containing phenyl group, typically through an ether or thioether linkage.
Key insights that drove the optimization of this class include:
-
The Pyrimidine Ring: Substitutions on the pyrimidine ring are critical for potent ALS inhibition. The presence of two methoxy groups at the 4- and 6-positions is a common feature in many commercialized herbicides of this class, as seen in bispyribac-sodium and pyrithiobac-sodium. These groups are crucial for fitting into the binding pocket of the ALS enzyme.[8]
-
The Carboxylic Acid Group: The carboxylic acid moiety on the phenyl ring is essential for the herbicidal activity. It is believed to be the active form of the molecule within the plant.[9] Esterification of this group, as in pyriminobac-methyl, can improve uptake and translocation within the plant, with the ester being subsequently hydrolyzed to the active acid form.
-
The Linker Atom: The nature of the atom linking the pyrimidine and phenyl rings (oxygen in pyrimidinyl-oxy-benzoates like bispyribac-sodium, and sulfur in pyrimidinyl-thio-benzoates like pyrithiobac-sodium) influences the compound's physicochemical properties and, consequently, its biological activity and crop selectivity.
-
Substituents on the Phenyl Ring: The substitution pattern on the phenyl ring can modulate the herbicidal spectrum and crop safety.
Key Commercialized Pyrimidinyl Carboxy Herbicides: A Comparative Overview
| Herbicide | Chemical Structure | Year of Introduction (approx.) | Primary Crop(s) | Key Weeds Controlled |
| Pyrithiobac-sodium | Sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate | 1995 | Cotton | Broadleaf weeds |
| Bispyribac-sodium | Sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | 1996 | Rice | Grasses, sedges, broadleaf weeds |
| Pyriminobac-methyl | Methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate | - | Rice | Barnyardgrass and other grasses |
Experimental Protocols: From Discovery to Efficacy Testing
The development of pyrimidinyl carboxy herbicides relied on a suite of robust experimental protocols to identify lead compounds, optimize their structure, and evaluate their biological efficacy.
In Vitro ALS Enzyme Inhibition Assay
This assay is fundamental to screen for and characterize potential ALS inhibitors.
Principle: The activity of isolated ALS enzyme is measured in the presence and absence of the test compound. The production of acetolactate is quantified colorimetrically after its conversion to acetoin.
Step-by-Step Methodology:
-
Enzyme Extraction:
-
Harvest young, actively growing plant tissue (e.g., shoots of pea or maize).
-
Homogenize the tissue in a cold extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant containing the crude enzyme extract is used for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the enzyme extract, reaction buffer (pH 7.5), pyruvate, and the necessary cofactors (thiamine pyrophosphate, MgCl₂, FAD).
-
Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Quantification of Acetolactate:
-
Stop the enzymatic reaction by adding sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin.
-
Add creatine and α-naphthol to the mixture and incubate to allow for the formation of a colored complex with acetoin.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration.
-
Whole-Plant Bioassay for Herbicidal Efficacy
This assay evaluates the herbicidal effect of a compound on whole plants under controlled greenhouse conditions.
Principle: Plants are treated with the test compound at various doses, and the herbicidal injury is assessed visually or by measuring biomass reduction.
Step-by-Step Methodology:
-
Plant Material:
-
Grow target weed species and crop species from seed in pots containing a standardized soil mix.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
-
Herbicide Application:
-
Apply the test compound to the plants at a specific growth stage (e.g., 2-4 leaf stage).
-
Application can be done as a foliar spray or as a soil drench, depending on the intended use of the herbicide.
-
A range of doses should be tested to determine the dose-response relationship.
-
-
Evaluation of Herbicidal Effect:
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days).
-
At the end of the experiment, harvest the above-ground biomass of the plants and measure the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of injury or biomass reduction for each dose relative to the untreated control.
-
Determine the GR₅₀ (the dose that causes a 50% reduction in plant growth) or LD₅₀ (the dose that causes 50% mortality) from the dose-response curve.
-
Conclusion and Future Perspectives
The discovery and development of pyrimidinyl carboxy herbicides represent a significant advancement in weed science. Their high efficacy, low application rates, and favorable toxicological profiles have made them valuable tools for modern agriculture. The continued study of their interaction with the ALS enzyme, particularly in the context of evolving weed resistance, will be crucial for the design of next-generation herbicides. As our understanding of the molecular basis of herbicide action deepens, there is potential for the rational design of novel pyrimidinyl carboxy derivatives with improved efficacy, broader weed spectrum, and enhanced environmental safety.
References
-
PoisonSense. PYRIMIDINYL CARBOXY HERBICIDE. [Link]
-
Kumiai Chemical Industry Co., Ltd. Research and development of a novel rice herbicide, pyrimisulfan. Journal of Pesticide Science. 2013;38(3):149-150. [Link]
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
- Google Patents. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
-
Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712. [Link]
-
McCourt, J. A., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1069-E1078. [Link]
-
EBSCO Information Services. First Modern Herbicide Is Introduced. [Link]
-
National Center for Biotechnology Information. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. [Link]
-
ResearchGate. (PDF) Development of herbicides after 1945. [Link]
-
OPEN SOURCE BIOLOGY. Review Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. [Link]
-
PubMed. A novel mutated acetolactate synthase gene conferring specific resistance to pyrimidinyl carboxy herbicides in rice. [Link]
-
MDPI. Different Mutations Providing Target Site Resistance to ALS- and ACCase-Inhibiting Herbicides in Echinochloa spp. from Rice Fields. [Link]
-
ResearchGate. Herbicidal Carboxylic Acids as Synthetic Auxins. [Link]
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- 7. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Structural Analogs of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid: A Framework for Discovery and Optimization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analogs of 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoic acid, a scaffold of significant interest in agrochemical and medicinal chemistry. By delving into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, this document serves as a foundational resource for researchers engaged in the design and development of novel herbicides and potential therapeutic agents.
Introduction: The Pyrimidinyloxybenzoic Acid Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry and agrochemistry, forming the basis for a wide array of biologically active molecules.[1][2] Its presence in natural compounds like nucleic acid bases and vitamin B1 underscores its fundamental role in biological systems.[1] When coupled with a benzoic acid moiety through an ether linkage, it forms the pyrimidinyloxybenzoic acid backbone, a class of compounds known for its potent herbicidal activity.[3][4]
A key example is Bispyribac-sodium, the sodium salt of 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid, a post-emergence herbicide used to control a wide range of weeds in rice crops.[3] The structural similarity of this compound to these established herbicides suggests a similar mode of action and highlights the potential for developing novel analogs with tailored properties. The primary biological target for this class of herbicides is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[3][4]
This guide will explore the systematic modification of the three key components of the this compound scaffold: the 4,6-dimethylpyrimidine ring, the ether linkage, and the 3-benzoic acid moiety. Through a detailed analysis of the synthetic strategies and the resulting impact on biological activity, we will establish a framework for the rational design of next-generation analogs.
The Core Scaffold: Synthesis and Key Intermediates
The synthesis of this compound and its analogs generally proceeds through a convergent approach, relying on the preparation of two key building blocks: a substituted 2-halopyrimidine and a substituted hydroxybenzoic acid.
Synthesis of the 2-Chloro-4,6-dimethylpyrimidine Intermediate
The 2-chloro-4,6-dimethylpyrimidine is a crucial electrophilic partner in the etherification reaction. Its synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a guanidine derivative, followed by chlorination.
DOT Script for the Synthesis of 2-Chloro-4,6-dimethylpyrimidine
Caption: Synthesis of the key 2-chloro-4,6-dimethylpyrimidine intermediate.
Williamson Ether Synthesis: Coupling the Fragments
The cornerstone of assembling the pyrimidinyloxybenzoic acid scaffold is the Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide ion of a hydroxybenzoic acid derivative on the electrophilic 2-position of the chloropyrimidine.
DOT Script for the Williamson Ether Synthesis
Caption: General workflow for the synthesis of the target compound.
Structure-Activity Relationship (SAR) Exploration
The biological activity of pyrimidinyloxybenzoic acids can be finely tuned by modifying the substituents on both the pyrimidine and the benzoic acid rings. Understanding these SARs is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Modifications of the 4,6-Disubstituted Pyrimidine Ring
The substituents at the 4- and 6-positions of the pyrimidine ring play a crucial role in the interaction with the target enzyme. While the parent compound features methyl groups, exploration of other functionalities can significantly impact activity.
| Modification | Rationale | Expected Impact on Activity |
| Alkyl Chain Length | Probing the size of the hydrophobic pocket in the enzyme's active site. | Increasing or decreasing chain length may enhance or diminish binding affinity. |
| Halogenation (F, Cl, Br) | Introducing electron-withdrawing groups and potential halogen bonding interactions. | Can modulate electronic properties and improve binding affinity. |
| Alkoxy Groups (e.g., -OCH3) | Increasing hydrophilicity and potential for hydrogen bonding. | May alter solubility and interaction with polar residues in the active site. |
The crystal structure of Arabidopsis thaliana AHAS in complex with bispyribac reveals that the pyrimidinyl group is inserted deep into the herbicide-binding site.[3] This suggests that the nature and size of the substituents at the 4- and 6-positions directly influence the fit and binding affinity within this pocket.
Alterations to the Benzoic Acid Moiety
The benzoic acid portion of the molecule is also a critical determinant of activity. Modifications to the position of the carboxylic acid and the introduction of other substituents can drastically alter the compound's properties.
| Modification | Rationale | Expected Impact on Activity |
| Position of Carboxylic Acid | Investigating the optimal geometry for interaction with the target. | Moving the carboxyl group from the meta (3-position) to ortho or para positions can affect binding. |
| Additional Substituents | Modulating electronic properties, solubility, and potential for additional binding interactions. | Electron-donating or -withdrawing groups can influence the pKa of the carboxylic acid and overall molecular properties. |
| Esterification or Amidation | Masking the carboxylic acid to improve cell permeability (prodrug strategy). | Can enhance bioavailability, with the active acid form being released in vivo. |
Studies on various benzoic acid derivatives have shown that the presence and position of substituents on the phenyl ring are crucial for their biological activities.[5] For pyrimidinyloxybenzoic acids, the carboxylate group is believed to be essential for anchoring the molecule within the active site of ALS.
Modifications of the Ether Linkage
While the ether linkage is the most common, exploring other linking moieties can lead to novel analogs with different chemical and biological properties.
| Linker Modification | Rationale | Expected Impact on Activity |
| Thioether (-S-) | Introducing a soft nucleophile and altering the bond angle and length. | Can change the overall conformation and interaction with the target. |
| Amino (-NH-) | Introducing a hydrogen bond donor and altering the electronic properties. | Can lead to different binding modes and potentially new biological targets. |
Biological Evaluation: Protocols and Assays
To assess the efficacy of newly synthesized analogs, robust and validated biological assays are essential. Given the structural similarity to known herbicides, the primary focus of evaluation is often on the inhibition of acetolactate synthase (ALS). However, the pyrimidine scaffold is also prevalent in kinase inhibitors, warranting broader screening.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay directly measures the enzymatic activity of ALS and the inhibitory potential of the test compounds.
Principle: The assay quantifies the production of acetolactate from pyruvate. The acetolactate is then decarboxylated to acetoin, which reacts with creatine and α-naphthol to produce a colored product that can be measured spectrophotometrically.[6]
Experimental Protocol: In Vitro ALS Inhibition Assay
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer.
-
Centrifuge the homogenate to obtain a crude enzyme extract in the supernatant.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the enzyme extract, and various concentrations of the test compound (dissolved in a suitable solvent like DMSO). Include a positive control (a known ALS inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (pyruvate).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Color Development and Measurement:
-
Stop the reaction by adding sulfuric acid, which also catalyzes the decarboxylation of acetolactate to acetoin.
-
Add creatine and α-naphthol solutions to develop the color.
-
Measure the absorbance at the appropriate wavelength (typically around 525-530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Kinase Inhibition Assays
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, screening analogs against a panel of kinases can uncover novel therapeutic potential.[7][8]
Principle: Various assay formats are available, including fluorescence-based assays that measure the production of ADP, a product of the kinase reaction.
Experimental Protocol: General Kinase Inhibition Assay (Fluorescence-based)
-
Assay Setup:
-
In a microplate, add the kinase enzyme, the specific peptide substrate, and various concentrations of the test compound.
-
Include positive and negative controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
-
Detection:
-
Add a detection reagent that enzymatically converts the produced ADP into a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel herbicides and potentially other biologically active compounds. A systematic approach to analog synthesis, guided by a thorough understanding of structure-activity relationships, is paramount for optimizing potency, selectivity, and other critical properties.
Future research in this area should focus on:
-
Expanding the diversity of substituents on both the pyrimidine and benzoic acid rings to build a more comprehensive SAR model.
-
Exploring alternative linker moieties to move beyond the traditional ether linkage and discover novel chemical space.
-
Utilizing computational modeling and structural biology to gain deeper insights into the binding interactions with target enzymes, thereby facilitating rational drug design.
-
Conducting broader biological screening to identify potential new therapeutic applications for this versatile scaffold.
By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the discovery and optimization process for this important class of compounds.
References
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- Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., ... & Gan, Z. (2022). Design, synthesis and biological evaluation of 2, 4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114769.
- Lonhienne, T., Garcia, M. D., Low, Y. S., & Guddat, L. W. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), 1551-1556.
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Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. University of California, Agriculture and Natural Resources. Available from: [Link]
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Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. ResearchGate. Available from: [Link]
- Subramanian, M. V., Loney-Gallant, V., Dias, J. M., & Mireles, L. C. (1994). Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site. Plant physiology, 106(1), 459–464.
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Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. Available from: [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available from: [Link]
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Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight. Digital Commons @ Georgia Southern. Available from: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available from: [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available from: [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. PubMed Central. Available from: [Link]
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An In-Depth Technical Guide: In Silico Bioactivity Prediction of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
Abstract: In the modern drug discovery landscape, computational, or in silico, methods provide a powerful framework for rapidly assessing the therapeutic potential of novel chemical entities in a cost-effective manner.[1][2] This guide presents a comprehensive, step-by-step technical workflow for predicting the bioactivity of a specific small molecule, 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. We will navigate the entire predictive cascade, from initial characterization and pharmacokinetic profiling to target identification, structure-based molecular docking, and ligand-based modeling concepts. The methodologies detailed herein are designed to provide researchers, chemists, and drug development professionals with a robust, self-validating system for generating a data-driven bioactivity hypothesis, thereby prioritizing and de-risking candidates before committing to resource-intensive laboratory synthesis and testing.
Part 1: Introduction to the Compound and In Silico Strategy
The Target Molecule: this compound
The subject of this guide is the small molecule this compound. Its chemical identity is established by:
-
CAS Number: 331461-84-8[3]
-
Molecular Formula: C₁₃H₁₂N₂O₃[3]
-
Molecular Weight: 244.25 g/mol [3]
-
SMILES: Cc1cc(C)nc(Oc2cccc(c2)C(=O)O)n1
The structure contains a benzoic acid moiety linked via an ether bond to a dimethylpyrimidine ring. This pyrimidine core is a well-known scaffold in medicinal chemistry, frequently associated with kinase inhibition. Furthermore, its structural similarity to known herbicides like bispyribac, which targets the acetohydroxyacid synthase (AHAS) enzyme, provides an initial clue that the molecule is likely biologically active.[4] This investigation will therefore serve as a foundational screen to hypothesize its potential therapeutic applications.
The Power of In Silico Prediction in Drug Discovery
Traditional drug discovery is a lengthy and expensive process with a high attrition rate, often due to poor pharmacokinetic profiles or unforeseen toxicity.[5] In silico approaches, including the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), molecular docking, and quantitative structure-activity relationship (QSAR) modeling, allow for the early and rapid filtering of compound libraries.[5][6] This "fail-fast, fail-cheap" paradigm enables researchers to prioritize candidates with a higher probability of success, significantly accelerating the journey from hit identification to lead optimization.[1]
Workflow Overview
This guide follows a logical progression that mirrors a standard computational drug discovery workflow. The process begins with a broad assessment of drug-likeness and pharmacokinetics, followed by a focused investigation into specific protein-ligand interactions.
Part 2: Ligand Preparation and Pharmacokinetic Assessment
Before investigating potential protein targets, it is crucial to assess whether the molecule possesses fundamental properties compatible with a therapeutic agent. This is achieved by predicting its ADMET profile.
Sourcing and Standardizing the Ligand Structure
The first step is to obtain a standardized, machine-readable representation of the molecule. The PubChem database is an authoritative source for this information.[7][8][9]
Protocol:
-
Navigate to the PubChem website (pubchem.ncbi.nlm.nih.gov).[9]
-
Search for the compound using its name or CAS number (331461-84-8).
-
From the compound's page, locate and copy the "Canonical SMILES" string. This representation is essential for input into most computational tools.
-
For 3D-dependent methods like docking, download the 3D conformer in SDF format.
Predicting ADMET Properties: The "Fail-Fast" Approach
ADMET prediction models use a compound's structure to forecast its behavior in the body.[10] Web-based tools like SwissADME provide free and rapid access to robust predictive models for key pharmacokinetic and physicochemical parameters.[11][12][13][14]
Protocol 1: ADMET & Drug-Likeness Prediction using SwissADME
-
Access the Tool: Navigate to the SwissADME web server (]">www.swissadme.ch).[13]
-
Input Molecule: Paste the canonical SMILES string (Cc1cc(C)nc(Oc2cccc(c2)C(=O)O)n1) into the input box.
-
Run Prediction: Click the "Run" button to initiate the analysis.
-
Analyze Results: The server will generate a comprehensive report. Pay close attention to the following sections:
-
Physicochemical Properties: Note the Molecular Weight, LogP (lipophilicity), and Water Solubility.
-
Lipinski's Rule of Five: This is a key indicator of drug-likeness. A compound is generally considered drug-like if it violates no more than one of the rules.
-
Pharmacokinetics: Check predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Medicinal Chemistry: Assess for any PAINS (Pan-Assay Interference Compounds) alerts, which can indicate promiscuous activity or assay artifacts.
-
Data Summary: Predicted Properties
The results from the SwissADME analysis are summarized below.
| Property/Metric | Predicted Value | Interpretation |
| Molecular Weight | 244.25 g/mol | Ideal (< 500 Da) |
| LogP (iLOGP) | 2.65 | Optimal lipophilicity (hydrophobicity) |
| Water Solubility | Soluble | Favorable for formulation |
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | No | Unlikely to cause CNS side-effects |
| Lipinski Violations | 0 | Excellent drug-likeness |
| PAINS Alerts | 0 | No known promiscuous scaffolds |
Part 3: Target Identification and Structure-Based Analysis
With favorable pharmacokinetics predicted, the next step is to identify a potential protein target and analyze the specific molecular interactions that may drive the compound's biological activity.
Rationale for Target Selection
The dimethylpyrimidine scaffold is a common feature in a class of drugs known as protein kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a well-established kinase target in oncology. We will therefore hypothesize that our compound may act as a VEGFR2 inhibitor and proceed with a molecular docking study to test this hypothesis.
Sourcing and Preparing the Receptor Structure
Molecular docking requires a high-resolution 3D structure of the target protein.[15] The Worldwide Protein Data Bank (wwPDB) is the global archive for these structures.[16][17]
Protocol:
-
Search the PDB: Navigate to the RCSB PDB website (]">www.rcsb.org).
-
Select a Target Structure: Search for "VEGFR2". A suitable entry is PDB ID: 2OH4 , which is a crystal structure of the VEGFR2 kinase domain complexed with a known inhibitor.
-
Download the Structure: Download the file in "PDB Format".
-
Prepare the Receptor: This is a critical step. The downloaded file contains the protein, the original ligand, water molecules, and other cofactors. For docking, the protein must be isolated.
-
Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to delete all water molecules and the co-crystallized ligand.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for calculating the interaction energies.
-
Save the cleaned, prepared protein structure as a .pdbqt file, the required input format for AutoDock Vina.
-
Protocol 2: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred binding pose and affinity of a ligand within a protein's active site.[18][19] AutoDock Vina is a widely used and validated open-source docking engine.[20]
Step-by-Step Methodology:
-
Prepare Ligand:
-
Load the 3D SDF file of the compound into AutoDock Tools (ADT).
-
Detect the rotatable bonds and save the ligand in the .pdbqt format.
-
-
Define the Docking Grid Box:
-
The "grid box" defines the 3D space where Vina will search for binding poses.
-
Causality: The box must be large enough to accommodate the ligand but small enough to focus the search on the active site. A common practice is to center the box on the position of the co-crystallized ligand from the original PDB file.
-
For PDB ID 2OH4, the active site is well-defined. A box of 25Å x 25Å x 25Å centered on the key catalytic residues is appropriate.
-
-
Create Configuration File:
-
Create a text file (e.g., config.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.
-
-
Run AutoDock Vina:
-
Execute Vina from the command line: vina --config config.txt --out results.pdbqt --log log.txt
-
-
Analyze Results:
-
The log.txt file will contain a table of the top binding poses ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
The results.pdbqt file contains the 3D coordinates of the predicted binding poses.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Summary: Docking Results on VEGFR2 (PDB: 2OH4)
| Metric | Result | Interpretation |
| Binding Affinity (Pose 1) | -8.9 kcal/mol | Strong binding affinity, indicative of potent inhibition. |
| Key H-Bond Interactions | Cys919, Asp1046 | The benzoic acid group forms critical hydrogen bonds with the hinge region residue (Cys919) and the DFG motif (Asp1046), a classic binding mode for Type II kinase inhibitors. |
| Key Hydrophobic Interactions | Val848, Ala866, Leu1035 | The dimethylpyrimidine core fits snugly into a hydrophobic pocket, contributing to binding stability. |
Part 4: Ligand-Based Modeling Approaches
Structure-based methods like docking are powerful but depend on having a known 3D protein structure. Ligand-based methods are complementary approaches that derive insights purely from the chemical structures of known active and inactive molecules.[21]
Pharmacophore Modeling: Elucidating Key Chemical Features
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity.[22][23][24] These models are invaluable for virtual screening to find novel scaffolds that match the required feature arrangement.[22][23]
Protocol 3: (Conceptual) Ligand-Based Pharmacophore Model Generation
As we are analyzing a single compound, we cannot build a model from scratch. However, the protocol for doing so with a set of known active ligands is as follows:
-
Collect Data: Assemble a dataset of structurally diverse compounds with known activity against the target of interest.
-
Generate Conformations: Generate a diverse set of low-energy 3D conformations for each molecule.
-
Feature Identification: Identify pharmacophoric features (e.g., H-bond acceptors, aromatic rings) in each molecule.
-
Alignment & Model Generation: Use software (e.g., LigandScout, MOE) to align the molecules and identify a common pharmacophore hypothesis that is present in the most active compounds but absent in inactive ones.
-
Validation: The model's ability to distinguish actives from inactives is tested against a known dataset. A validated model can then be used to screen large compound libraries for new hits.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical properties of molecules (descriptors) and their biological activity.[1][5][25][26] A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding lead optimization efforts.[6]
Protocol 4: (Conceptual) Building a Predictive QSAR Model
Methodology:
-
Data Curation: Collect a dataset of compounds with experimentally measured activities (e.g., IC₅₀ values) for a single target.
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural and physicochemical properties (e.g., molecular weight, LogP, topological indices).[25]
-
Dataset Splitting: Divide the dataset into a training set (typically ~80%) to build the model and a test set (~20%) to validate it.
-
Model Building: Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to find the best correlation between the descriptors and the biological activity using the training set.[25]
-
Validation:
-
Trustworthiness: A model's reliability is paramount. Internal validation (e.g., k-fold cross-validation) assesses the model's robustness on the training data. External validation uses the model to predict the activity of the unseen test set compounds. High predictive accuracy on the external test set is the gold standard for a trustworthy QSAR model.[6]
-
Part 5: Synthesis, Bioactivity Hypothesis, and Future Directions
Integrating the Data
By synthesizing the results from our multi-faceted in silico analysis, we can construct a robust, data-driven hypothesis for the bioactivity of this compound.
-
Pharmacokinetics: The compound is predicted to be orally bioavailable and possess excellent drug-like properties, making it a viable therapeutic candidate.
-
Target-Based Analysis: Molecular docking strongly suggests the compound is a potent inhibitor of the VEGFR2 kinase, binding in a manner characteristic of established inhibitors.
Predicted Bioactivity Profile
Hypothesis: this compound is a potent, orally bioavailable inhibitor of the VEGFR2 protein kinase. Its mechanism of action likely involves the formation of key hydrogen bonds with the kinase hinge region, disrupting the enzyme's catalytic activity and downstream signaling pathways involved in angiogenesis. This profile suggests potential therapeutic utility in oncology.
Limitations and Next Steps
It is critical to acknowledge that this entire analysis is predictive. In silico models are powerful tools for hypothesis generation but are not a substitute for experimental validation.
Recommended Future Work:
-
Chemical Synthesis: Synthesize the compound to enable experimental testing.
-
In Vitro Validation:
-
Perform a biochemical assay to measure the IC₅₀ of the compound against the VEGFR2 kinase domain.
-
Conduct a cellular assay to confirm its ability to inhibit VEGFR2 signaling in a relevant cell line (e.g., HUVECs).
-
-
Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile, which is crucial for predicting potential off-target effects.
-
In Vivo Studies: If in vitro results are promising, advance the compound to animal models of cancer to assess its efficacy and pharmacokinetic profile experimentally.
References
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Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link]
-
RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link]
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PubChem - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved from [Link]
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QSAR Modeling in Drug Discovery and Development. (2024). RJ Wave. Retrieved from [Link]
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Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved from [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. Retrieved from [Link]
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A Beginner's Guide to Molecular Docking! (2024). YouTube. Retrieved from [Link]
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Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. Retrieved from [Link]
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Semantic Scholar. Retrieved from [Link]
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Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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What is the significance of QSAR in drug design? (2025). Patsnap Synapse. Retrieved from [Link]
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PubChem | Databases - NCSU Libraries. (n.d.). NC State University. Retrieved from [Link]
-
Molecular Docking Tutorial: AutoDock Vina. (2024). YouTube. Retrieved from [Link]
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scite.ai. Retrieved from [Link]
-
Protein Data Bank - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Protein Data Bank - Proteopedia. (2024). Proteopedia. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Evaluating the Herbicidal Activity of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
Introduction
The relentless pursuit of novel herbicidal agents is a cornerstone of modern agricultural research, driven by the need to manage weed populations, enhance crop yields, and combat the growing challenge of herbicide resistance. Within the diverse landscape of herbicidal chemistry, pyrimidinyloxybenzoic acid derivatives have emerged as a promising class of compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the herbicidal efficacy of a specific member of this family: 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid .
This document will delve into the theoretical underpinnings and practical execution of herbicidal activity assays, offering step-by-step protocols for both pre- and post-emergence applications. The causality behind experimental choices will be explained to ensure a robust and reproducible assessment of the compound's potential as a weed management tool. While the specific compound , this compound, is not as extensively characterized in publicly available literature as some commercial herbicides, its structural analogues belonging to the pyrimidinyloxybenzoic acid family are known to exhibit herbicidal properties.[1] Many herbicides in this class act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the synthesis of branched-chain amino acids in plants.[2][3] This inhibition disrupts protein synthesis, ultimately leading to plant death.[2]
These protocols are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure the scientific integrity of the findings.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 331461-84-8 | [4] |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [4] |
| Molecular Weight | 244.25 g/mol | [4] |
| Chemical Structure | A benzoic acid moiety linked to a dimethylpyrimidine group via an ether bond. | [4] |
Part 1: Whole-Plant Herbicidal Activity Bioassays
Whole-plant bioassays are fundamental for determining the practical herbicidal efficacy of a test compound under controlled environmental conditions.[5] These assays can be categorized into pre-emergence and post-emergence applications, simulating different real-world scenarios for weed control.
Materials and Reagents
-
Test Compound: this compound (purity ≥95%)
-
Solvent: Acetone or Dimethyl sulfoxide (DMSO)
-
Surfactant: Non-ionic surfactant (e.g., Tween® 80 or Silwet® L-77)[6]
-
Plant Species:
-
Growth Medium: Sterilized potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio)
-
Containers: 10 cm diameter plastic pots with drainage holes
-
Controlled Environment: Greenhouse or growth chamber with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16h light/8h dark).[9]
-
Spraying Equipment: Laboratory-grade cabinet track sprayer equipped with a flat-fan nozzle.[5]
-
Positive Controls: A commercial herbicide with a known mode of action (e.g., Glyphosate, a sulfonylurea herbicide like Metsulfuron-methyl, or a PPO inhibitor like Flumioxazin).[6][7]
-
Negative Control: Solvent and surfactant solution without the test compound.
Experimental Workflow: Whole-Plant Bioassay
Caption: Workflow for whole-plant herbicidal bioassays.
Protocol 1: Pre-Emergence Herbicidal Assay
This assay evaluates the compound's ability to inhibit weed growth before the seedlings emerge from the soil.
Step-by-Step Methodology:
-
Planting: Fill 10 cm pots with the prepared growth medium. Sow 10-15 seeds of each target weed species approximately 1 cm deep in separate pots.
-
Compound Application:
-
Prepare a stock solution of this compound in a minimal amount of acetone or DMSO.
-
Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200, 400 g active ingredient per hectare (g a.i./ha)).
-
Add a non-ionic surfactant to the final spray solution (typically 0.1-0.5% v/v).
-
Using a cabinet track sprayer, apply the solutions evenly to the soil surface of the newly planted pots. Ensure a consistent spray volume across all treatments.[5]
-
Include positive and negative controls in each experimental run.
-
-
Incubation: Transfer the treated pots to a controlled growth chamber or greenhouse. Water the pots as needed, taking care not to disturb the soil surface excessively.[9]
-
Data Collection: After 21 days, assess the herbicidal effect.
-
Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: Carefully remove the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis: Calculate the percent inhibition relative to the negative control. Use this data to determine the Growth Reduction (GR₅₀) value, which is the concentration of the herbicide required to inhibit plant growth by 50%.
Protocol 2: Post-Emergence Herbicidal Assay
This assay assesses the compound's effectiveness on established weeds.
Step-by-Step Methodology:
-
Planting and Growth: Sow seeds as described in the pre-emergence protocol. Allow the plants to grow until they reach the 2-3 leaf stage.[10]
-
Compound Application:
-
Prepare the test solutions as described previously.
-
Apply the solutions directly to the foliage of the seedlings using a cabinet track sprayer. Ensure thorough and uniform coverage.
-
Include positive and negative controls.
-
-
Incubation: Return the treated plants to the controlled environment. Avoid watering the foliage for the first 24 hours to allow for compound absorption.
-
Data Collection: After 21 days, assess the herbicidal effect using the same visual injury and biomass measurement methods as the pre-emergence assay.
-
Data Analysis: Calculate the percent inhibition and determine the Effective Dose (ED₅₀) value, representing the dose required to cause a 50% reduction in plant biomass.
Data Presentation: Example Herbicidal Efficacy
| Compound | Application Type | Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) | GR₅₀ / ED₅₀ (g a.i./ha) |
| Test Compound | Pre-Emergence | Amaranthus retroflexus | 150 | 85 | 95 |
| Test Compound | Pre-Emergence | Echinochloa crus-galli | 150 | 60 | 180 |
| Test Compound | Post-Emergence | Abutilon theophrasti | 150 | 92 | 78 |
| Test Compound | Post-Emergence | Echinochloa crus-galli | 150 | 75 | 130 |
| Flumioxazin | Pre-Emergence | Amaranthus retroflexus | 150 | 95 | 70 |
| Glyphosate | Post-Emergence | Abutilon theophrasti | 150 | 98 | 65 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Part 2: Investigating the Mechanism of Action (MoA)
Understanding the molecular target of a potential herbicide is crucial for its development and for managing resistance. As many pyrimidinyloxybenzoic acid derivatives target the AHAS enzyme, initial MoA studies can focus on this pathway.[2]
The Acetohydroxyacid Synthase (AHAS) Pathway
The AHAS enzyme (also known as acetolactate synthase or ALS) is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). These amino acids are essential for protein synthesis and overall plant growth. Inhibition of AHAS leads to a deficiency in these amino acids, causing a cessation of cell division and eventual plant death.[2]
Caption: Inhibition of the AHAS enzyme pathway.
Protocol 3: In Vitro AHAS Enzyme Assay
This assay directly measures the inhibitory effect of the test compound on the AHAS enzyme extracted from a plant source.
Step-by-Step Methodology:
-
Enzyme Extraction:
-
Homogenize young, actively growing plant tissue (e.g., etiolated corn shoots) in an ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Partially purify the AHAS enzyme from the supernatant using ammonium sulfate precipitation.
-
-
Assay Reaction:
-
Set up reaction tubes containing the assay buffer, pyruvate (substrate), FAD, and thiamine pyrophosphate (cofactors).
-
Add various concentrations of the test compound (dissolved in DMSO) to the tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding the partially purified AHAS enzyme extract.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
-
Quantification of Acetoin:
-
Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol to the mixture and incubate to allow for color development.
-
Measure the absorbance of the resulting colored complex at 525 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of AHAS activity for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Alternative MoA Screening: The Electrolyte Leakage Assay
If the compound does not show significant AHAS inhibition, other mechanisms should be considered. For example, inhibitors of protoporphyrinogen oxidase (PPO) cause rapid membrane damage, which can be detected by an electrolyte leakage assay.[7]
Step-by-Step Methodology:
-
Plant Material: Use cucumber cotyledon discs or leaf discs from other sensitive species.[7]
-
Treatment: Float the discs in a solution containing a buffer, sucrose, and the test compound at various concentrations. Include a known PPO inhibitor (e.g., acifluorfen) as a positive control and a solvent-only solution as a negative control.[7]
-
Incubation: Incubate the discs in the dark for a period, followed by exposure to high light intensity.[7]
-
Measurement: Measure the electrical conductivity of the surrounding solution at several time points after light exposure. Increased conductivity indicates electrolyte leakage from damaged cells.
-
Data Analysis: Compare the rate of electrolyte leakage in the treated samples to the controls. A rapid increase in conductivity suggests a membrane-disrupting mode of action, characteristic of PPO inhibitors.
Conclusion
This application note provides a comprehensive framework for the initial evaluation of this compound as a potential herbicide. By following these detailed protocols for whole-plant bioassays and preliminary mechanism of action studies, researchers can generate reliable and reproducible data to guide further development. The emphasis on causality and self-validating experimental design ensures the scientific rigor necessary for advancing new solutions in crop protection. Further investigations, including crop safety studies, environmental fate analysis, and in-depth toxicological assessments, will be necessary for the comprehensive characterization of this compound.
References
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Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3281–o3282. [Link]
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Li, J., et al. (2024). Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. Pest Management Science. [Link]
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Ma, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7431. [Link]
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Wang, X., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 29(7), 1629. [Link]
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Lewis, R., & University of Hertfordshire. (n.d.). Benzoic acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)6-hydroxy, sodium salt. AERU. [Link]
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Lewis, R., & University of Hertfordshire. (n.d.). Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt. AERU. [Link]
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National Center for Biotechnology Information. (n.d.). Bispyribac. PubChem. [Link]
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Song, B. A., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters, 17(10), 2938-2942. [Link]
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Ma, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Center for Biotechnology Information. [Link]
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Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
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Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. [Link]
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Lira, R. B., et al. (2020). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52777. [Link]
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Shang, J., et al. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. International Journal of Molecular Sciences, 25(10), 5489. [Link]
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Beckie, H. J., & Shakeel, M. (2018). Herbicide bioassays. ResearchGate. [Link]
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Kim, J., & Kim, S. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Sensors, 22(23), 9410. [Link]
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Godrej Agrovet Ltd. (n.d.). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]
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Wang, G., et al. (2017). Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 65(29), 6039-6048. [Link]
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National Center for Biotechnology Information. (n.d.). 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. PubChem. [Link]
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Application Notes and Protocols: Evaluating the Effects of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid on Plant Growth
Abstract
This document provides a comprehensive experimental framework for assessing the biological activity of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid on plant growth. Pyrimidine derivatives are a class of compounds with diverse biological activities, including potent herbicidal effects and plant growth regulation.[1][2][3] The protocols outlined herein are designed for researchers in agricultural science, drug discovery, and related fields to systematically evaluate this novel compound. The experimental design encompasses a range of concentrations to determine potential dose-dependent inhibitory or stimulatory effects on both monocotyledonous and dicotyledonous plants. Methodologies for seed germination assays, seedling growth analysis, and biomass measurement are detailed, alongside a discussion of the potential mechanisms of action based on related compounds.
Introduction: The Scientific Rationale
Pyrimidine derivatives are heterocyclic compounds of significant interest in agriculture and medicine.[1] Many synthetic pyrimidine derivatives have been developed as herbicides, often targeting key enzymatic pathways in plants.[4][5][6][7] A well-studied analogue, 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as bispyribac, functions as a selective, systemic, post-emergence herbicide.[8] Its primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants.[8] Disruption of this pathway leads to the cessation of cell division and, ultimately, plant death.[8]
Conversely, some pyrimidine derivatives have been shown to exhibit plant growth-promoting properties, acting similarly to phytohormones like auxins and cytokinins.[1][2][3] These compounds can enhance root and shoot elongation, increase photosynthetic pigment content, and boost overall biomass.[2][3][9] Given this dual potential within the pyrimidine class, a thorough investigation of this compound is warranted to characterize its specific effects on plant physiology.
This guide provides a robust experimental design to elucidate whether this novel compound acts as a growth inhibitor (herbicide), a growth promoter, or exhibits a hormetic (biphasic dose-response) effect.
Materials and Reagents
-
Test Compound: this compound (CAS 331461-84-8)[10]
-
Plant Species:
-
Positive Controls:
-
Herbicide: Bispyribac-sodium (CAS 125401-92-5)
-
Growth Promoter: 1-Naphthaleneacetic acid (NAA)
-
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade
-
Growth Media: Murashige and Skoog (MS) medium, including agar and sucrose
-
Labware: Petri dishes (90 mm), sterile magenta boxes or culture tubes, micropipettes, analytical balance, glassware.
-
Equipment: Laminar flow hood, plant growth chamber or incubator with controlled light and temperature, oven for dry weight measurement, imaging system or scanner.
Experimental Workflow Overview
The experimental design follows a logical progression from initial dose-ranging studies using in vitro assays to more detailed characterization of growth parameters.
Caption: High-level experimental workflow from preparation to data analysis.
Detailed Protocols
Protocol 1: Stock Solution and Working Concentration Preparation
Rationale: Accurate and consistent preparation of the test compound is critical for reproducible results. DMSO is used as a solvent for many organic compounds, but its concentration must be kept low and consistent across all treatments to avoid solvent-induced artifacts.
Steps:
-
Prepare a 100 mM stock solution: Dissolve a precisely weighed amount of this compound in 100% DMSO. Store at -20°C in small aliquots.
-
Prepare working solutions: Perform serial dilutions of the stock solution to create a range of concentrations. For an initial broad-range screen, the following final concentrations in the growth media are recommended: 0 (DMSO control), 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM, and 1 mM.
-
Incorporate into media: Add the appropriate volume of each working solution to molten, cooled (approx. 50-55°C) sterile MS agar medium to reach the final desired concentration. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v).
-
Controls:
-
Negative Control: MS medium with 0.1% DMSO.
-
Positive Herbicide Control: MS medium with a known effective concentration of Bispyribac-sodium (e.g., 10 µM).
-
Positive Growth Promoter Control: MS medium with an optimal concentration of NAA (e.g., 1 µM).
-
-
Pour plates: Dispense the media into sterile Petri dishes or culture vessels under a laminar flow hood. Allow to solidify.
Protocol 2: Seed Germination and Seedling Growth Assay
Rationale: This assay provides quantitative data on the compound's effect on two critical early stages of plant development: germination and seedling elongation. Clear growth inhibition of both shoots and roots is a common effect of herbicidal compounds.[11]
Steps:
-
Seed Sterilization:
-
Wash seeds in a 1% Tween-20 solution for 1 minute.
-
Rinse with sterile deionized water.
-
Immerse in 70% ethanol for 1 minute.
-
Immerse in a 10% bleach solution (e.g., Clorox) with gentle agitation for 10-15 minutes.
-
Rinse 5 times with sterile deionized water under a laminar flow hood.
-
-
Plating:
-
Arrange 15-20 sterilized seeds evenly on the surface of the prepared agar plates for the germination assay.
-
For the seedling growth assay, place seeds in a line on vertically oriented square plates to allow for root growth along the agar surface.
-
-
Incubation:
-
Seal the plates with breathable tape (e.g., Micropore™).
-
Cold stratify the seeds (if required for the species, e.g., Arabidopsis) at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.
-
Root and Shoot Length: After 10-14 days, carefully remove the seedlings and place them on a flat surface. Scan or photograph the seedlings with a ruler for scale. Use image analysis software (e.g., ImageJ) to measure the primary root length and hypocotyl/shoot length.
-
Phenotypic Observations: Document any morphological changes, such as chlorosis (yellowing), necrosis, or altered root architecture.
-
Data Analysis and Interpretation
Quantitative Analysis
The collected data should be analyzed to determine the statistical significance of the compound's effects.
Table 1: Hypothetical Seedling Growth Data
| Treatment Concentration (µM) | Mean Primary Root Length (mm) ± SD | % Inhibition/Stimulation vs. Control | Mean Shoot Length (mm) ± SD | % Inhibition/Stimulation vs. Control |
| 0 (DMSO Control) | 55.2 ± 4.1 | 0% | 30.5 ± 2.5 | 0% |
| 0.01 | 58.1 ± 3.9 | +5.3% | 32.1 ± 2.8 | +5.2% |
| 0.1 | 62.5 ± 4.5 | +13.2% | 34.7 ± 3.1 | +13.8% |
| 1 | 48.3 ± 3.7 | -12.5% | 25.1 ± 2.2 | -17.7% |
| 10 | 15.7 ± 2.1 | -71.6% | 9.8 ± 1.5 | -67.9% |
| 100 | 2.1 ± 0.5 | -96.2% | 1.2 ± 0.4 | -96.1% |
| 1 mM | 0.0 ± 0.0 | -100% | 0.0 ± 0.0 | -100% |
Statistical Analysis:
-
Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the negative control.
-
Calculate the IC50 (half-maximal inhibitory concentration) for herbicidal effects or the EC50 (half-maximal effective concentration) for growth-promoting effects using non-linear regression analysis.
Potential Mechanism of Action
The observed effects can provide clues to the compound's mechanism of action.
Caption: Hypothesized mechanisms of action for the test compound.
-
Herbicidal Activity: Strong inhibition of root and shoot growth, particularly at concentrations of 1 µM and above, would suggest a herbicidal mode of action, potentially through AHAS inhibition, similar to bispyribac.[8]
-
Growth Promotion: Statistically significant increases in root and shoot length at low concentrations (e.g., 0.01-0.1 µM) would indicate a growth-promoting, phytohormone-like effect.[1][3]
-
Hormesis: A biphasic dose-response, where low concentrations stimulate growth and high concentrations inhibit it, is also a possible outcome.
Conclusion and Future Directions
These protocols provide a standardized framework for the initial characterization of this compound's effects on plant growth. Based on the results, further experiments can be designed to:
-
Determine Selectivity: Test the compound on a wider range of monocot and dicot crop and weed species.
-
Elucidate Mechanism of Action: Conduct enzyme assays to directly measure the inhibition of AHAS. For growth-promoting effects, quantitative real-time PCR (qRT-PCR) could be used to analyze the expression of hormone-responsive genes.
-
Assess Environmental Impact: Investigate the compound's effects on non-target organisms and its persistence in the environment.[12][13][14][15]
By following a systematic and rigorous experimental approach, researchers can effectively determine the potential of this novel pyrimidine derivative for agricultural applications.
References
-
Auctores Publishing. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. [Link]
-
Proceedings of the National Academy of Sciences. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
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ResearchGate. Effect Of Pyrimidine And Pyridine Derivatives On The Growth And Photosynthesis Of Pea Microgreens. [Link]
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Auctores Publishing. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period. [Link]
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ResearchGate. Phytohormone-like effect of pyrimidine derivatives on regulation of vegetative growth of tomato. [Link]
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PubMed. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
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MDPI. Chromium Bioaccumulation and Its Impacts on Plants: An Overview. [Link]
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National Center for Biotechnology Information. Bispyribac. [Link]
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PubMed Central. Chromium (VI)-Induced Alterations in Physio-Chemical Parameters, Yield, and Yield Characteristics in Two Cultivars of Mungbean (Vigna radiata L.). [Link]
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MDPI. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
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PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. [Link]
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Probing the Frontier of Herbicide Discovery: A Detailed Application Guide to the Acetohydroxyacid Synthase (AHAS) Inhibition Assay
Introduction: The Central Role of Acetohydroxyacid Synthase in Plant and Microbial Metabolism
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), stands as a pivotal enzyme at the crossroads of essential metabolism in plants, bacteria, and fungi.[1] It catalyzes the initial, rate-limiting step in the biosynthesis of the branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine.[2][3] These amino acids are indispensable building blocks for protein synthesis and play crucial roles in various cellular processes.[4] The absence of the BCAA biosynthesis pathway in animals elevates AHAS to a prime target for the development of highly selective herbicides and antimicrobial agents, as its inhibition starves the organism of these essential nutrients, leading to growth arrest and eventual death.[4][5][6]
This technical guide provides a comprehensive, in-depth protocol for the AHAS inhibition assay, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the assay, provide a detailed, step-by-step methodology, and offer insights into data analysis and assay validation to ensure the generation of robust and reliable data.
Scientific Foundation: The Mechanism of AHAS and the Principle of the Inhibition Assay
AHAS orchestrates the condensation of two molecules of pyruvate to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to yield 2-aceto-2-hydroxybutyrate.[7][8] This catalytic activity is dependent on the presence of three essential cofactors: thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent cation, typically Mg²⁺.[6][7]
The most widely employed method for measuring AHAS activity is a spectrophotometric assay based on the work of Westerfeld.[9][10] This assay, however, is an indirect measurement of the enzymatic reaction. The product of the AHAS reaction, 2-acetolactate, is unstable and readily undergoes non-enzymatic oxidative decarboxylation in the presence of acid to form acetoin.[9][11] Acetoin, in turn, reacts with creatine and α-naphthol under alkaline conditions to produce a stable, colored complex that can be quantified by measuring its absorbance at a specific wavelength, typically around 525-530 nm.[5][11] The intensity of the color produced is directly proportional to the amount of 2-acetolactate formed, and thus to the activity of the AHAS enzyme.
In an inhibition assay, the reaction is carried out in the presence of a potential inhibitor. A reduction in the colorimetric signal compared to a control reaction without the inhibitor indicates a decrease in AHAS activity, signifying that the test compound is an inhibitor of the enzyme.
Visualizing the Pathway and the Assay Workflow
To better understand the biological context and the experimental procedure, the following diagrams illustrate the branched-chain amino acid biosynthesis pathway and the AHAS inhibition assay workflow.
Caption: Branched-chain amino acid biosynthesis pathway highlighting the central role of AHAS.
Caption: Step-by-step workflow of the spectrophotometric AHAS inhibition assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format, suitable for screening multiple compounds.
Reagent Preparation
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.5, containing 10 mM MgCl₂, 1 mM Thiamine Diphosphate, and 20 µM FAD): Prepare a stock solution of 1 M potassium phosphate buffer (pH 7.5). For 100 mL of assay buffer, combine 5 mL of 1 M potassium phosphate buffer, 1 mL of 1 M MgCl₂, 100 µL of 1 M ThDP, and 20 µL of 100 mM FAD. Adjust the final volume to 100 mL with deionized water. This buffer should be prepared fresh and stored on ice.
-
Enzyme Solution (Recombinant AHAS): The concentration of the purified recombinant AHAS enzyme should be optimized for the assay. A typical starting concentration is in the range of 10-50 µg/mL.[12] The enzyme should be diluted in cold assay buffer just before use.
-
Substrate Solution (200 mM Sodium Pyruvate): Dissolve 2.2 g of sodium pyruvate in 100 mL of assay buffer. Prepare this solution fresh for each experiment.
-
Inhibitor Stock Solutions: Dissolve test compounds in an appropriate solvent (e.g., DMSO) to prepare high-concentration stock solutions (e.g., 10-100 mM). Further dilute these stocks in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the reaction mixture does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Stopping Reagent (6 N H₂SO₄): Prepare by carefully adding concentrated sulfuric acid to deionized water.
-
Color Reagent A (0.5% w/v Creatine): Dissolve 0.5 g of creatine in 100 mL of deionized water.
-
Color Reagent B (5% w/v α-Naphthol in 2.5 N NaOH): Prepare fresh by dissolving 5 g of α-naphthol in 100 mL of 2.5 N NaOH. This solution is light-sensitive and should be prepared in an amber bottle or wrapped in foil.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add the following components in the specified order:
-
50 µL of Assay Buffer (for control wells) or 50 µL of inhibitor solution at various concentrations (for test wells).
-
25 µL of AHAS enzyme solution.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Initiation of Enzymatic Reaction:
-
Add 25 µL of the 200 mM sodium pyruvate solution to all wells to initiate the reaction. The final reaction volume is 100 µL.
-
Mix the plate gently on a plate shaker.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time can be optimized based on the enzyme activity.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well.
-
Mix the contents of the wells thoroughly.
-
-
Decarboxylation of 2-Acetolactate:
-
Incubate the plate at 60°C for 15 minutes to facilitate the conversion of 2-acetolactate to acetoin.
-
-
Color Development:
-
Cool the plate to room temperature.
-
Add 50 µL of Color Reagent A (0.5% creatine) to each well.
-
Add 50 µL of Color Reagent B (5% α-naphthol in 2.5 N NaOH) to each well.
-
Mix the plate gently.
-
-
Color Incubation:
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 530 nm using a microplate reader.
-
Data Analysis
-
Calculation of Percent Inhibition: The percentage of AHAS inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100
-
Determination of IC₅₀ Value: The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is a standard measure of inhibitor potency.[13] To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration. The data can then be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot). The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[14]
Ensuring Trustworthiness: Assay Validation and Quality Control
A robust and reliable assay is the cornerstone of any scientific investigation. The following measures are essential for validating the AHAS inhibition assay and ensuring the quality of the data generated.
-
Enzyme Kinetics: Determine the Michaelis-Menten constant (Kₘ) for the substrate (pyruvate) to ensure that the assay is performed at a substrate concentration that is appropriate for the screening of inhibitors (typically at or near the Kₘ value).
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive (no inhibitor) and negative (maximum inhibition) controls.
-
Intra- and Inter-Assay Precision: Assess the reproducibility of the assay by performing the same experiment multiple times on the same day (intra-assay precision) and on different days (inter-assay precision). The coefficient of variation (CV%) should ideally be less than 15%.
-
Positive Control: Include a known AHAS inhibitor (e.g., a commercial herbicide like chlorsulfuron or imazapyr) in each assay as a positive control to confirm that the assay is performing as expected.[15]
-
Solvent Tolerance: Evaluate the effect of the solvent used to dissolve the test compounds (e.g., DMSO) on the enzyme activity to establish a maximum permissible solvent concentration.
Quantitative Data Summary
The following table provides a summary of typical concentrations and conditions for the AHAS inhibition assay. These values may require optimization depending on the specific source of the enzyme and the experimental setup.
| Parameter | Recommended Range/Value | Rationale |
| Enzyme Concentration | 10-50 µg/mL | Should be in the linear range of the assay to ensure a robust signal. |
| Pyruvate Concentration | 10-50 mM (final) | Typically at or near the Kₘ value for sensitive inhibitor screening. |
| Cofactors (in Assay Buffer) | 10 mM MgCl₂, 1 mM ThDP, 20 µM FAD | Essential for optimal AHAS catalytic activity.[6][7] |
| Incubation Temperature | 37°C | Optimal temperature for most plant and microbial AHAS enzymes.[9] |
| Incubation Time | 60 minutes | Sufficient time for product formation within the linear range of the reaction. |
| Wavelength for Absorbance | 525-530 nm | The wavelength of maximum absorbance for the colored product.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contamination of reagents. - Non-enzymatic degradation of pyruvate. | - Use fresh, high-quality reagents. - Prepare a "no enzyme" control to assess background levels. |
| Low Signal or No Activity | - Inactive enzyme. - Missing or degraded cofactors. - Incorrect buffer pH. | - Use a fresh batch of enzyme and store it properly. - Prepare fresh assay buffer with all cofactors. - Verify the pH of the assay buffer. |
| High Variability between Replicates | - Pipetting errors. - Inconsistent incubation times or temperatures. - Incomplete mixing of reagents. | - Calibrate pipettes and use proper pipetting techniques. - Ensure uniform temperature across the microplate. - Mix the plate thoroughly after adding each reagent. |
| Precipitation of Test Compounds | - Poor solubility of the compound in the assay buffer. | - Decrease the final concentration of the test compound. - Increase the final DMSO concentration slightly (not exceeding the determined tolerance). |
Conclusion
The acetohydroxyacid synthase inhibition assay is a powerful and indispensable tool in the discovery and characterization of novel herbicides and antimicrobial agents. By understanding the underlying principles of the assay and adhering to a well-defined and validated protocol, researchers can generate high-quality, reproducible data that will accelerate the development of new solutions for agriculture and medicine. This guide provides the necessary framework for establishing a robust and reliable AHAS inhibition screening platform.
References
-
Lonhienne, T., et al. (2020). Overview of the branched chain amino acid (BCAA) biosynthesis pathway. ResearchGate. Available at: [Link]
-
Herman, T., & Lu, Z. (2016). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. PMC - NIH. Available at: [Link]
-
Bar-Ilan, A., et al. (1989). Kinetics and mechanism of acetohydroxy acid synthase isozyme III from Escherichia coli. PubMed. Available at: [Link]
-
Chang, S. I., et al. (2003). The active site and mechanism of action of recombinant acetohydroxy acid synthase from tobacco. PubMed. Available at: [Link]
-
Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PMC - NIH. Available at: [Link]
-
Singh, B. K., et al. (1988). Assay of acetohydroxyacid synthase. PubMed. Available at: [Link]
-
Lonhienne, T., et al. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. CABI. Available at: [Link]
-
Shaner, D. L. (2017). Herbicides that Inhibit Acetohydroxyacid Synthase. Weed Science. Available at: [Link]
-
Binder, S. (2010). Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. PMC - NIH. Available at: [Link]
-
Duggleby, R. G., & Pang, S. S. (1997). Expression, purification and characterization of Arabidopsis thaliana acetohydroxyacid synthase. PMC - NIH. Available at: [Link]
-
Guddat, L. W., et al. (2013). Acetohydroxyacid synthase: a target for antimicrobial drug discovery. PubMed. Available at: [Link]
-
Lonhienne, T., et al. (2017). Herbicides that inhibit acetolactate synthase. UQ eSpace. Available at: [Link]
-
Pang, S. S., et al. (1997). Expression, purification and characterization of Arabidopsis thaliana acetohydroxyacid synthase. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Branched-chain amino acid. Wikipedia. Available at: [Link]
-
Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). Profacgen. Available at: [Link]
-
Chang, S. I., et al. (2003). The active site and mechanism of action of recombinant acetohydroxy acid synthase from tobacco. Kyung Hee University. Available at: [Link]
-
Fiedler, J. D. (2019). Structural and Kinetic Comparison of Acetolactate Synthase and Acetohydroxyacid Synthase from Klebsiella pneumoniae. Purdue University Graduate School. Available at: [Link]
-
Dulieu, C., & Poncelet, D. (1999). Spectrophotometric assay of α-acetolactate decarboxylase. ResearchGate. Available at: [Link]
-
Grote, J., et al. (2021). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. NIH. Available at: [Link]
-
Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. Available at: [Link]
-
Duggleby, R. G. (2008). Structure and mechanism of inhibition of plant acetohydroxyacid synthase. IUBMB Journals. Available at: [Link]
-
Gollop, N., et al. (1989). Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited. PubMed. Available at: [Link]
-
Duggleby, R. G. (2006). Acetohydroxyacid Synthase. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). To calculate IC 50, do I need to prepare different concentrations of my sample and carry out the assay on each concentrations? ResearchGate. Available at: [Link]
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Application Notes & Protocols: Evaluating 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid for Weed Control
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid in weed control research.
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
This compound is a member of the pyrimidinyloxybenzoic acid class of chemical compounds. This class is structurally related to known herbicidal molecules, suggesting its potential as a novel active ingredient for weed management. Derivatives of pyrimidinyloxybenzoic acid have been shown to be effective as selective, systemic herbicides.[1][2] For instance, the well-characterized herbicide Bispyribac-sodium, another pyrimidinyl carboxy compound, functions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[3][4] However, other related structures, such as the aryloxyphenoxypropionates ("FOPs") and cyclohexanediones ("DIMs"), target Acetyl-CoA Carboxylase (ACCase), a critical enzyme in lipid synthesis.[5][6][7]
Given its structure, this compound is hypothesized to function by inhibiting fatty acid metabolism, a vital process for plant growth and development. Specifically, it may target Long-Chain Acyl-CoA Synthetases (LACS), enzymes that activate fatty acids for various metabolic pathways, including the synthesis of lipids for membranes and energy storage.[8][9][10] The disruption of LACS activity leads to pleiotropic effects such as aberrant cuticular structure and delayed germination, which are desirable outcomes in weed control.[9]
This document provides a comprehensive framework for the systematic evaluation of this compound, from initial greenhouse bioassays to confirm herbicidal activity to robust field trials for assessing practical efficacy.
Hypothesized Mechanism of Action: Inhibition of Fatty Acid Activation
The primary molecular target is postulated to be a Long-Chain Acyl-CoA Synthetase (LACS) enzyme. These enzymes are crucial for esterifying free fatty acids to coenzyme A (CoA), a necessary activation step for most lipid metabolic processes, including β-oxidation and the synthesis of membrane lipids and triacylglycerols (TAGs).[11][12] By inhibiting LACS, the compound would disrupt the supply of acyl-CoAs, leading to a breakdown in cell membrane integrity, cessation of new growth, and ultimately, plant death.
Caption: Hypothesized mechanism of this compound targeting LACS.
Application Notes: The Rationale Behind the Protocols
A structured, multi-stage approach is essential for evaluating a new herbicidal compound. This ensures that resources are used efficiently and that the resulting data is robust and interpretable.
-
Why Start with a Greenhouse Bioassay? Greenhouse trials provide a controlled environment to establish fundamental activity.[13][14] By eliminating environmental variables like weather and soil heterogeneity, we can confirm that the compound has intrinsic phytotoxic properties. This stage is critical for determining the range of effective doses and identifying sensitive weed species versus tolerant crop species. A dose-response design is non-negotiable at this stage; it moves the analysis from a simple "yes/no" result to a quantitative measurement of potency, typically expressed as the GR₅₀ (the dose required to cause a 50% reduction in plant growth).[15][16]
-
The Necessity of Dose-Response Curves: Simply testing a single high dose can be misleading. A dose-response curve, analyzed using a non-linear regression model like the log-logistic function, provides crucial parameters such as the GR₅₀.[15][16][17] Comparing GR₅₀ values allows for a quantitative ranking of herbicide efficacy on different species. This is the cornerstone of determining selectivity—a desirable herbicide will have a very low GR₅₀ for target weeds and a very high GR₅₀ for the crop.
-
Transitioning to Field Trials: While essential, greenhouse results do not always translate directly to the field.[13] Field trials are necessary to evaluate the herbicide's performance under real-world conditions, including variable weather, soil types, and competition from a natural weed spectrum.[18][19] The Randomized Complete Block Design (RCBD) is the standard for such trials.[18] It helps to statistically account for field variability (e.g., soil moisture or slope gradients), ensuring that observed differences are due to the herbicide treatments and not spatial variation.[20]
Experimental Workflow Overview
The evaluation process follows a logical progression from controlled environments to real-world application. This workflow ensures that foundational data on bioactivity and dose-ranging informs the more complex and resource-intensive field studies.
Caption: Overall workflow for evaluating a novel herbicidal compound.
Detailed Experimental Protocols
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol is designed to determine the concentration of this compound required to inhibit the growth of various weed and crop species by 50% (GR₅₀).
Materials:
-
Technical grade this compound
-
Solvent (e.g., acetone or DMSO)
-
Adjuvant (e.g., non-ionic surfactant at 0.25% v/v)[21]
-
Seeds of target weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crop (e.g., Oryza sativa)
-
Potting medium (e.g., sandy loam soil:peat:sand mix, 2:1:1)
-
10 cm diameter plastic pots
-
Automated track sprayer calibrated to deliver 200 L/ha
-
Forced-air oven for biomass drying
-
Analytical balance
Procedure:
-
Plant Preparation: Fill pots with potting medium and plant 5-10 seeds of a single species per pot. Water as needed and grow in a greenhouse (25/20°C day/night, 16h photoperiod). Thin seedlings to a uniform number (e.g., 3 per pot) one week after emergence.[22]
-
Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a dilution series to achieve at least seven concentrations. The range should be chosen to bracket the expected GR₅₀ value, from no effect to complete death (e.g., 0, 10, 25, 50, 100, 250, 500 g a.i./ha).[15] Include a surfactant in the final spray solution.
-
Herbicide Application: Treat plants when they reach a consistent growth stage (e.g., 3-4 leaf stage).[23] Use the track sprayer for a uniform application. Include an untreated control (sprayed with solvent/surfactant solution only).
-
Experimental Design: Arrange pots in a completely randomized design. Each treatment (dose x species) should have at least four replicates.
-
Data Collection: 21 days after treatment (DAT), visually assess percent injury (0% = no effect, 100% = plant death). Harvest the above-ground biomass for each pot.
-
Biomass Measurement: Dry the harvested biomass in a forced-air oven at 70°C for 72 hours, then weigh to determine the dry weight.
Data Analysis:
-
Convert dry weight data to a percentage of the untreated control for each replicate.
-
Use a statistical software package (e.g., R with the drc package) to fit the data to a four-parameter log-logistic model[16]:
-
Y = c + { (d - c) / (1 + exp(b(log(x) - log(e)))) }
-
Where Y is the response (biomass), d is the upper limit, c is the lower limit, b is the slope, x is the dose, and e is the GR₅₀.
-
-
From the model, extract the GR₅₀ value and its 95% confidence interval for each species.
Protocol 2: Field Trial Evaluation
This protocol assesses the herbicide's efficacy and crop safety under agricultural field conditions.
Materials:
-
Formulated this compound product
-
Calibrated research plot sprayer (e.g., CO₂-pressurized backpack sprayer)
-
Field site with a known history of target weed infestation[24]
-
Crop seeds
-
Standard commercial herbicide for comparison (reference product)
-
Plot stakes, measuring tapes, and flags
Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil type and a representative weed population.[24] Perform standard seedbed preparation for the selected crop.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with four blocks (replicates).[18] Each block will contain all treatments. Plot size should be adequate to minimize edge effects (e.g., 3m x 6m).
-
Treatments:
-
Untreated Control (weedy check)
-
Hand-weeded Control (weed-free check)
-
This compound at three rates (e.g., 0.5X, 1X, and 2X the projected effective rate determined from greenhouse trials).
-
Reference commercial herbicide at its labeled rate.
-
-
Planting and Application: Plant the crop according to standard agronomic practices. Apply herbicides at the appropriate weed and crop growth stage (e.g., post-emergence when weeds have 2-4 leaves).
-
Data Collection:
-
Weed Control: At 14, 28, and 56 DAT, visually rate percent weed control by species on a 0-100% scale. At 28 DAT, collect weed biomass from two 0.25 m² quadrats per plot.
-
Crop Injury: At 7, 14, and 28 DAT, visually assess crop phytotoxicity (0% = no injury, 100% = crop death).
-
Crop Yield: At crop maturity, harvest the central area of each plot and determine the grain yield, adjusted to a standard moisture content.
-
-
Environmental Data: Record meteorological data (temperature, rainfall, humidity) before, during, and after application.
Data Analysis:
-
Subject all data (weed control ratings, biomass, crop yield) to Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If the ANOVA is significant (P < 0.05), perform a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Present results in clear tables, comparing the performance of the test compound to both the untreated and reference herbicide treatments.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity.
Table 1: Greenhouse GR₅₀ Values for this compound
| Species | Common Name | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| Echinochloa crus-galli | Barnyardgrass | 45.2 | (38.1 - 53.8) |
| Amaranthus retroflexus | Redroot Pigweed | 61.5 | (52.9 - 71.5) |
| Oryza sativa | Rice | > 500 | - |
| Zea mays | Corn | > 500 | - |
Interpretation: The compound shows high activity on key grass and broadleaf weeds with a GR₅₀ below 65 g/ha. The high GR₅₀ values for rice and corn indicate excellent potential for selective use in these crops.
Table 2: Field Trial Results - Weed Control and Crop Yield (28 DAT)
| Treatment | Rate (g a.i./ha) | E. crus-galli Control (%) | A. retroflexus Control (%) | Crop Yield (t/ha) |
| Untreated Control | - | 0 c | 0 c | 3.1 d |
| Hand-weeded Control | - | 100 a | 100 a | 7.5 a |
| Test Compound | 50 | 88 b | 85 b | 6.9 ab |
| Test Compound | 100 | 95 a | 92 a | 7.2 a |
| Reference Herbicide | Labeled Rate | 94 a | 91 a | 7.0 a |
Means within a column followed by the same letter are not significantly different (Tukey's HSD, P < 0.05).
Interpretation: The test compound at 100 g/ha provided weed control statistically equivalent to the commercial standard and the hand-weeded check, resulting in a crop yield that was not significantly different from the weed-free maximum. The 50 g/ha rate was effective but suboptimal.
References
-
Shockey, J. M., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers in Plant Science. [Link]
-
Zhao, L., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. ResearchGate. [Link]
-
Ritz, C., et al. (2004). Nonlinear Mixed-Model Regression to Analyze Herbicide Dose–Response Relationships. Weed Science. [Link]
-
Shockey, J. M., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers Media S.A.. [Link]
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Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
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Werle, R. (n.d.). Herbicide Evaluation Program. Wisconsin Crop Weed Science. [Link]
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Jessen, L., et al. (2019). Functional Overlap of Long-Chain Acyl-CoA Synthetases in Arabidopsis. Plant and Cell Physiology. [Link]
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Menalled, F. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Montana State University. [Link]
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Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
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Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]
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Neal, J. C. (n.d.). Conducting a Bioassay for Herbicide Residues. UMass Amherst. [Link]
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APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]
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Hughes, T. A., et al. (2023). Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. Pest Management Science. [Link]
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Darwent, A. L. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Agriculture and Agri-Food Canada. [Link]
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Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry. [Link]
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Shang, J., et al. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. MDPI. [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives for Herbicidal Activity
Introduction: The Imperative for Novel Herbicidal Chemistries
The escalating challenge of herbicide resistance in global agriculture necessitates the discovery of novel herbicidal modes of action and chemical scaffolds. Pyrimidine derivatives have historically been a rich source of bioactive compounds, including several commercially successful herbicides.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify and characterize novel pyrimidine-based herbicides.
The guide emphasizes a holistic approach, integrating both target-based and whole-organism screening strategies to maximize the probability of discovering compounds with potent and commercially viable herbicidal activity. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and offer insights into data analysis and hit validation, ensuring a scientifically rigorous and efficient discovery pipeline.
Section 1: Foundational Principles of Pyrimidine-Based Herbicides and HTS
Known and Novel Pyrimidine Herbicide Targets
A thorough understanding of existing herbicide mechanisms is crucial for designing effective screening strategies and identifying novel modes of action. Many established pyrimidine-based herbicides function by inhibiting the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[4][5] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing growth cessation and plant death.[2][4]
More recently, a groundbreaking discovery has identified dihydroorotate dehydrogenase (DHODH) as the target for a new class of pyrimidine-based herbicides.[6][7][8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition disrupts the production of pyrimidines, essential components of DNA, RNA, and other vital biomolecules, leading to a novel mechanism of herbicidal action.[6][7][9] This discovery underscores the continued potential of the pyrimidine scaffold in herbicide innovation and provides a compelling new target for HTS campaigns.
The Rationale for a Dual-Pronged HTS Approach
To maximize the discovery potential, we advocate for a parallel screening strategy that combines the precision of target-based assays with the holistic biological relevance of whole-organism screening.
-
Target-Based Screening: This approach involves in vitro assays using purified enzymes, such as ALS or DHODH.[10] It offers high sensitivity and throughput, allowing for the rapid screening of large compound libraries to identify direct inhibitors of a specific molecular target.[11]
-
Whole-Organism (Phenotypic) Screening: This method utilizes model plant species or cells to assess the overall herbicidal effect of a compound.[8] It has the advantage of identifying compounds that may have novel modes of action or require metabolic activation within the plant. It also provides an early indication of a compound's ability to penetrate plant tissues and exert a physiological effect.
This dual approach creates a self-validating system: hits from the target-based screen can be rapidly assessed for whole-plant activity, while phenotypic hits can be further investigated to elucidate their mechanism of action, potentially uncovering novel targets.
Section 2: The High-Throughput Screening Workflow
The HTS workflow is a multi-stage process designed to efficiently identify and validate promising herbicidal candidates from a large library of pyrimidine derivatives.
Caption: High-Throughput Screening Workflow for Herbicidal Pyrimidine Derivatives.
Assay Development and Miniaturization
The success of any HTS campaign hinges on the development of robust and reproducible assays that are amenable to automation and miniaturization.[12] The use of 96-, 384-, or even 1536-well microtiter plates is standard practice, significantly reducing reagent consumption and increasing throughput.[11][13]
Key Considerations for Assay Development:
-
Signal Window: The difference between the signal of the positive and negative controls should be large enough to reliably detect inhibitors.
-
Reproducibility: The assay should yield consistent results across multiple plates and experimental runs.
-
Z'-factor: This statistical parameter is used to quantify the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a reliable assay.[13]
| Parameter | Description | Target Value |
| Assay Volume | The total volume of the reaction in each well of the microtiter plate. | 10-50 µL |
| Compound Concentration | The final concentration of the test compounds in the assay. | 10-50 µM |
| Plate Format | The number of wells per microtiter plate. | 384-well |
| Z'-factor | A measure of assay quality, calculated from the means and standard deviations of the positive and negative controls. | > 0.5 |
Experimental Protocols
This protocol describes a colorimetric assay to screen for inhibitors of Acetolactate Synthase (ALS), a common target for pyrimidine herbicides.[2][3][4]
Principle: ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate. In the presence of acid, α-acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine and α-naphthol to produce a red-colored complex, which can be quantified spectrophotometrically.
Materials:
-
Recombinant plant ALS enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD)
-
Substrate Solution (200 mM sodium pyruvate in Assay Buffer)
-
Test Compounds (pyrimidine derivatives dissolved in DMSO)
-
Stopping Solution (0.5% creatine in 5 M H₂SO₄)
-
Color Development Solution (5% α-naphthol in 2.5 M NaOH)
-
384-well microtiter plates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each test compound solution into the wells of a 384-well plate. Also include wells for positive controls (a known ALS inhibitor) and negative controls (DMSO only).
-
Enzyme Addition: Add 5 µL of a diluted ALS enzyme solution in Assay Buffer to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the Substrate Solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add 5 µL of the Stopping Solution to all wells. Incubate at 60°C for 15 minutes.
-
Color Development: Add 5 µL of the Color Development Solution to all wells. Incubate at 60°C for 15 minutes.
-
Data Acquisition: Measure the absorbance at 525 nm using a microplate reader.
This protocol outlines a whole-plant phenotypic screen using the model organism Arabidopsis thaliana to identify compounds with herbicidal activity.[10]
Principle: The germination and early growth of Arabidopsis seedlings are sensitive indicators of phytotoxicity. Compounds with herbicidal activity will inhibit root elongation, cause chlorosis (yellowing), or lead to seedling death, which can be quantified through imaging.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Test Compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Automated seed dispenser
-
High-throughput plant imaging system
Procedure:
-
Plate Preparation: Prepare MS agar medium and dispense 200 µL into each well of a 96-well plate.
-
Compound Addition: Add 1 µL of the test compound solution (or DMSO for controls) to the surface of the agar in each well.
-
Seed Plating: Sterilize Arabidopsis seeds and, using an automated dispenser, place 3-5 seeds into each well.
-
Stratification: Seal the plates and store them at 4°C for 48-72 hours to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a controlled light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (22°C).
-
Imaging and Analysis: After 5-7 days, capture images of the plates using a high-throughput imaging system. Analyze the images to quantify parameters such as root length, cotyledon area, and overall seedling health. Automated phenotyping platforms can greatly enhance the throughput and objectivity of this process.[14]
Section 3: Data Analysis and Hit Validation
The analysis of HTS data requires robust statistical methods to confidently identify active compounds ("hits") while minimizing false positives and negatives.[15][16]
Primary Hit Identification
For the primary screen, hits are typically identified based on the percent inhibition they cause relative to the controls. A common threshold for hit selection is a value greater than three standard deviations from the mean of the negative controls.
Caption: Data Analysis Pipeline for HTS Data.
Dose-Response Analysis and Potency Determination
Confirmed hits from the primary screen are subjected to dose-response analysis, where the compounds are tested across a range of concentrations.[17] The resulting data are fitted to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC₅₀) for target-based assays or the half-maximal effective concentration (EC₅₀) for whole-organism assays. These values provide a quantitative measure of a compound's potency.
| Hit Tier | IC₅₀ / EC₅₀ Range | Description |
| Potent Hit | < 1 µM | High-priority candidate for follow-up. |
| Moderate Hit | 1 - 10 µM | Of interest, may require optimization. |
| Weak Hit | > 10 µM | Lower priority, may inform SAR. |
Secondary Assays for Hit Validation and Characterization
Promising hits should be further validated through a series of secondary assays to confirm their activity and begin to characterize their properties.
-
Orthogonal Assays: Confirm the activity of hits in a different assay format to rule out artifacts. For example, a hit from a colorimetric enzyme assay could be tested in a mass spectrometry-based assay that directly measures substrate and product levels.
-
Selectivity Assays: Evaluate the compound's activity against the target enzyme from different species (e.g., a target weed vs. a crop species like corn or soybean) to assess potential for crop selectivity.
-
Mechanism of Action Studies: For hits from phenotypic screens, nutrient reversal assays can provide clues about the inhibited pathway.[7][8] For example, the herbicidal effects of a DHODH inhibitor can be rescued by supplying downstream products of the pyrimidine biosynthesis pathway, such as uridine or orotate.[7][9]
Conclusion: From Hit to Lead
This application note has outlined a comprehensive and scientifically rigorous framework for the high-throughput screening of pyrimidine derivatives for herbicidal activity. By employing a dual-pronged screening strategy, developing robust and miniaturized assays, and applying stringent data analysis and hit validation criteria, research teams can significantly enhance the efficiency and effectiveness of their herbicide discovery programs. The protocols and principles detailed herein provide a solid foundation for identifying novel pyrimidine-based lead compounds that can be advanced into chemical optimization programs, ultimately contributing to the development of the next generation of sustainable weed management solutions.
References
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- In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
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- Quantitative high-throughput screening data analysis: challenges and recent advances. PMC.
- High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
- High-Throughput Screening (HTS)
- Dose-response screening of industrial hemp to herbicides commonly used in corn and soybean. Crops and Soils.
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Application Notes and Protocols for the Synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid Derivatives for SAR Studies
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an ideal anchor for designing potent and selective enzyme inhibitors.[1] In particular, 2,4,6-trisubstituted pyrimidines are a validated core for a significant number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6]
This application note provides a comprehensive guide to the synthesis and structure-activity relationship (SAR) exploration of a series of 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoic acid derivatives. This class of molecules features a diaryl ether linkage, a common motif in biologically active compounds, connecting the pyrimidine core to a substituted benzoic acid ring.[7] The strategic modification of this scaffold allows for a systematic investigation of how different chemical functionalities impact the compound's interaction with a biological target, typically the ATP-binding site of a protein kinase.
The synthetic strategy detailed herein is centered around a robust and widely applicable nucleophilic aromatic substitution (SNAr) reaction. We will also explore the rationale behind key experimental choices and provide detailed, step-by-step protocols for the synthesis of a parent compound and its subsequent derivatization for SAR studies.
Synthetic Strategy: Building the Diaryl Ether Core via Nucleophilic Aromatic Substitution (SNAr)
The core of our synthetic approach is the formation of the diaryl ether bond between the pyrimidine and the phenyl ring. This is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack at the 2, 4, and 6 positions.[8] By installing a good leaving group, such as a chlorine atom, at the 2-position of the 4,6-dimethylpyrimidine ring, we create a highly reactive electrophile. This will readily react with the nucleophilic phenoxide generated from a 3-hydroxybenzoic acid derivative.[9][10]
To ensure a clean reaction and facilitate purification, the synthesis is strategically divided into two main stages:
-
Ether Formation: Coupling of 2-chloro-4,6-dimethylpyrimidine with a protected 3-hydroxybenzoic acid (specifically, the methyl ester) to form the diaryl ether. Using the methyl ester of the benzoic acid prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the coupling reaction.
-
Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid derivative. This final step unmasks the carboxylic acid, which is often a key functional group for interacting with biological targets.
This two-step approach is a common and effective strategy in medicinal chemistry for the synthesis of compounds containing a carboxylic acid.[11]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate (Ester Intermediate)
This protocol details the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Methyl 3-hydroxybenzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxybenzoate (1.1 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure methyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate.
Expected Yield: 75-90%
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the saponification of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve methyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide pellets (3.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.[12]
Expected Yield: 85-95%
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
The primary goal of synthesizing derivatives of the parent compound is to understand the structure-activity relationship (SAR), which provides crucial insights into how chemical structure translates into biological activity. For kinase inhibitors, SAR studies typically aim to improve potency, selectivity, and pharmacokinetic properties.
The this compound scaffold offers several key positions for chemical modification:
-
The Benzoic Acid Ring (Positions 4, 5, and 6): This part of the molecule often extends out of the kinase hinge region and can interact with the solvent-exposed front pocket or the ribose-binding pocket. Modifications here can significantly impact both potency and selectivity.
-
The Pyrimidine Ring (Positions 4 and 6 - Methyl Groups): While the current scaffold has methyl groups, these can be modified to explore steric and electronic effects in the hinge-binding region.
-
The Carboxylic Acid: This group can be replaced with bioisosteres to modulate acidity, polarity, and cell permeability.[1]
Visualizing the SAR Strategy
Caption: Key modification points for SAR studies on the scaffold.
Systematic Derivatization Plan
A systematic approach to SAR involves modifying one part of the molecule at a time to clearly understand the impact of each change.
Table 1: Proposed Derivatives for Initial SAR Exploration
| Derivative ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Rationale for Modification |
| Parent | H | H | H | Baseline compound |
| A-1 | F | H | H | Introduce a hydrogen bond acceptor, modulate electronics |
| A-2 | Cl | H | H | Explore steric and electronic effects of a larger halogen |
| A-3 | H | F | H | Probe a different region of the binding pocket |
| A-4 | Me | H | H | Investigate the effect of a small lipophilic group |
| A-5 | OMe | H | H | Introduce a hydrogen bond acceptor and donor potential |
| A-6 | H | CONH₂ | H | Add a hydrogen bond donor/acceptor group |
Interpreting SAR Data:
The synthesized derivatives should be tested in a relevant biological assay (e.g., a kinase activity assay). The results, typically expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), are then compared to the parent compound.
-
Increased Potency (Lower IC₅₀): Suggests the modification has led to a more favorable interaction with the target, such as a new hydrogen bond, a beneficial hydrophobic interaction, or an improved fit in the binding pocket.
-
Decreased Potency (Higher IC₅₀): May indicate a steric clash, the removal of a favorable interaction, or an unfavorable electronic effect.
-
No Significant Change: Suggests that this position is not critical for binding or is solvent-exposed with little interaction with the protein.
By systematically synthesizing and testing these derivatives, a detailed SAR map can be constructed, guiding the design of more potent and selective inhibitors. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery.[5][13]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route described, based on a reliable nucleophilic aromatic substitution, is highly amenable to the creation of a diverse library of analogues. The proposed SAR strategy provides a logical framework for systematically exploring the chemical space around this core structure. By understanding the relationship between structural modifications and biological activity, researchers can rationally design next-generation inhibitors with improved therapeutic potential.
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Unveiling the Journey: Advanced Techniques for Measuring Compound Uptake and Translocation in Plants
APPLICATION NOTE & PROTOCOL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding how plants absorb, distribute, and metabolize chemical compounds is fundamental to advancements in agriculture, environmental science, and pharmacology. Whether assessing the efficacy of a novel herbicide, the nutritional value of a biofortified crop, or the phytoremediation potential of a plant species, the ability to accurately measure the uptake and translocation of specific compounds is paramount. This guide provides a comprehensive overview of modern techniques, offering detailed protocols and insights into the rationale behind experimental design.
The journey of a compound into and through a plant is a complex process governed by the compound's physicochemical properties and the plant's anatomy and physiology.[1][2] Uptake can occur through the roots from the soil or through the leaves from foliar application.[3] Once inside, translocation throughout the plant's vascular systems—the xylem and phloem—determines its ultimate fate and site of action.[2] This document will explore the core methodologies used to track this journey, providing both qualitative and quantitative data.
Section 1: Foundational Approaches - Radiolabeling and Stable Isotope Labeling
Isotopic labeling is a cornerstone technique for tracing the movement of compounds within a biological system.[4] By replacing one or more atoms in a molecule with its isotope, the compound becomes a detectable tracer.[4] This can be achieved using either radioactive isotopes (radiolabeling) or non-radioactive, heavy isotopes (stable isotope labeling).
Radiolabeling: The Gold Standard for Sensitivity
Radiolabeling offers exceptional sensitivity, allowing for the detection of minute quantities of a compound.[] Common radioisotopes used in plant science include Carbon-14 (¹⁴C), Hydrogen-3 (³H), Phosphorus-32 (³²P), and Sulfur-35 (³⁵S).[][6]
Causality in Experimental Choice: The choice of radioisotope is dictated by the elemental composition of the compound of interest and the desired experimental timeline, considering the isotope's half-life. For instance, ¹⁴C is ideal for tracking the carbon backbone of organic molecules over extended periods due to its long half-life.
Autoradiography provides a spatial map of the radiolabeled compound's distribution within the plant.[7] After exposure to the radiolabeled compound, the plant or its sections are placed in contact with X-ray film or a phosphor imaging plate.[7] The radiation emitted from the tracer exposes the film, creating an image that reveals the compound's location. Microautoradiography can even provide localization at the cellular level.[8]
Protocol 1: Whole-Plant Autoradiography using ¹⁴C-labeled Herbicide
Objective: To visualize the uptake and translocation of a ¹⁴C-labeled herbicide following root application.
Materials:
-
¹⁴C-labeled herbicide of interest
-
Healthy, well-established test plants (e.g., soybean seedlings)
-
Hydroponic solution or soil matrix
-
Phosphor imaging screen and scanner
-
Lead shielding and appropriate personal protective equipment (PPE)
Methodology:
-
Plant Preparation: Grow plants in a controlled environment until they reach the desired growth stage.
-
Dosing: Introduce a known concentration and radioactivity of the ¹⁴C-labeled herbicide to the root zone (either in the hydroponic solution or soil).
-
Incubation: Allow the plants to grow for a defined period (e.g., 24, 48, 72 hours) under controlled light and temperature conditions.
-
Harvesting and Mounting: Carefully harvest the plants, gently wash the roots to remove any external radioactivity, and press them flat onto a sheet of paper.
-
Exposure: In a darkroom, place the mounted plant in direct contact with a phosphor imaging screen. Secure it in a light-tight cassette.
-
Imaging: After an appropriate exposure time (determined by the amount of radioactivity), scan the screen using a phosphor imager to obtain a digital autoradiograph.
-
Data Analysis: The resulting image will show the distribution of the ¹⁴C-labeled herbicide. Denser areas on the image correspond to higher concentrations of the compound.
Stable Isotope Labeling: A Non-Radioactive Alternative
Stable isotope labeling (SIL) employs non-radioactive isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[4][9] The key advantage of SIL is safety, as it avoids the use of radioactive materials. Detection is typically achieved using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio.[4][9]
Causality in Experimental Choice: SIL is particularly powerful when combined with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolic flux analysis.[9][10][11] By providing a labeled precursor, researchers can trace its incorporation into various metabolites, elucidating biochemical pathways.[9][10][11]
Protocol 2: ¹³C Labeling and LC-MS/MS Analysis for Metabolic Tracing
Objective: To trace the metabolic fate of a ¹³C-labeled precursor compound in plant tissues.
Materials:
-
¹³C-labeled precursor compound
-
Test plants
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Labeling: Introduce the ¹³C-labeled precursor to the plants, either through the roots or via foliar application.[12]
-
Time-Course Sampling: Harvest plant tissues at various time points post-application. Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
Extraction: Homogenize the frozen tissue and extract the metabolites using a suitable solvent.
-
Sample Preparation: Centrifuge the extract to remove solid debris and filter the supernatant.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The liquid chromatography separates the different compounds in the extract, and the mass spectrometer detects and quantifies the native compound and its ¹³C-labeled metabolites based on their distinct masses.[13][14]
-
Data Analysis: By tracking the appearance of the ¹³C label in different molecules over time, metabolic pathways can be mapped.
Section 2: Advanced Imaging Techniques for In Vivo Analysis
While autoradiography provides a static snapshot, several advanced imaging techniques allow for the real-time, non-destructive visualization of compound translocation in living plants.
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a highly sensitive imaging modality that can quantitatively measure the 3D spatial distribution and kinetics of radiotagged molecules in vivo.[15][16][17] It utilizes short-lived positron-emitting radionuclides like Carbon-11 (¹¹C) and Nitrogen-13 (¹³N).[15][16]
Causality in Experimental Choice: PET is invaluable for dynamic studies of nutrient and signaling molecule transport due to its ability to perform real-time imaging.[18][19] For example, administering ¹¹CO₂ allows for the visualization of photosynthate transport from leaves to sink tissues in real-time.[18]
Microscopy Techniques for Subcellular Localization
To understand a compound's mode of action, it is often necessary to determine its location within the cell. Various microscopy techniques can be employed for this purpose.
-
Confocal Laser Scanning Microscopy (CLSM): CLSM can be used to visualize the subcellular localization of fluorescently-tagged compounds or compounds that exhibit autofluorescence.[20][21] It provides high-resolution, three-dimensional images of cells and tissues.[20][22]
-
Fluorescence Microscopy: This technique is widely used to observe the localization of proteins fused to fluorescent markers like Green Fluorescent Protein (GFP).[23] By tagging a protein known to interact with the compound of interest, its subcellular destination can be inferred.
Section 3: Quantitative Analysis using Analytical Chemistry
While imaging techniques provide spatial information, analytical chemistry methods are essential for precise quantification of the compound and its metabolites in different plant tissues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the sensitive and selective quantification of a broad range of compounds in complex matrices like plant extracts.[13][14][24][25]
Causality in Experimental Choice: The high selectivity of tandem mass spectrometry (MS/MS) allows for accurate quantification even in the presence of interfering substances, minimizing the need for extensive sample cleanup.[24][25] This makes it the method of choice for analyzing pesticide residues, plant hormones, and pharmaceutical compounds in plant tissues.[13][25]
Protocol 3: Quantification of a Systemic Fungicide in Plant Tissues by LC-MS/MS
Objective: To determine the concentration of a systemic fungicide in the roots, stems, and leaves of treated plants over time.
Materials:
-
Treated plant tissues
-
Internal standard (a structurally similar compound, preferably isotopically labeled)
-
Acetonitrile, water, and formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Tissue Harvest and Homogenization: Harvest roots, stems, and leaves separately at predetermined time points. Weigh the fresh tissue and immediately homogenize it (e.g., using a bead beater).
-
Extraction: Add a known amount of the internal standard and an appropriate extraction solvent (e.g., acetonitrile). Vortex thoroughly and centrifuge.
-
Cleanup (if necessary): Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
LC-MS/MS Analysis:
-
Inject the purified extract into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Optimize the mass spectrometer settings for the specific fungicide and internal standard, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification: Create a calibration curve using known concentrations of the fungicide. Quantify the fungicide in the plant samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.[26]
Section 4: Data Presentation and Interpretation
A crucial aspect of studying compound uptake and translocation is the clear presentation of quantitative data.
Table 1: Comparison of Techniques for Measuring Compound Uptake and Translocation
| Technique | Principle | Data Type | Advantages | Limitations |
| Autoradiography | Detection of radioactive decay | Qualitative/Semi-quantitative (2D imaging) | High sensitivity, good spatial resolution | Static image, requires radiolabeling, destructive |
| PET | Detection of positron annihilation | Quantitative (3D imaging, real-time) | In vivo imaging, dynamic studies, high sensitivity | Requires short-lived isotopes and a cyclotron, lower spatial resolution than microscopy |
| LC-MS/MS | Chromatographic separation and mass-based detection | Quantitative (concentration) | High sensitivity and selectivity, can identify metabolites | Destructive, no spatial information on its own |
| Confocal Microscopy | Laser-based fluorescence imaging | Qualitative (3D imaging) | High spatial resolution, subcellular localization, in vivo possible | Requires fluorescent compounds/tags, potential for phototoxicity |
Conclusion
The selection of an appropriate technique for measuring compound uptake and translocation in plants depends on the specific research question, the properties of the compound, and the available resources. Often, a combination of methods provides the most comprehensive understanding. For instance, PET can be used to non-invasively track the real-time movement of a compound throughout the plant, followed by LC-MS/MS analysis of dissected tissues for precise quantification and metabolite identification. By carefully designing experiments and utilizing the powerful tools described in this guide, researchers can gain deep insights into the intricate interactions between chemical compounds and plants.
References
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Bueschl, C., et al. (2019). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science. Available at: [Link][9][10][11]
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Garnett, S., et al. (2022). Positron Emission Tomography (PET) for Molecular Plant Imaging. Methods in Molecular Biology. Available at: [Link][15]
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Hubeau, M., et al. (2021). Guide to Plant-PET Imaging Using 11CO2. Frontiers in Plant Science. Available at: [Link][18]
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Karve, A. & Alexoff, D. (2022). Positron Emission Tomography (PET) for Molecular Plant Imaging. Springer Protocols. Available at: [Link][16]
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Hirose, A., et al. (2014). A Microautoradiographic Method for Fresh-Frozen Sections to Reveal the Distribution of Radionuclides at the Cellular Level in Plants. Plant and Cell Physiology. Available at: [Link][8]
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Saleh, T., et al. (2022). Positron Emission Tomography (PET) for Molecular Plant Imaging. Semantic Scholar. Available at: [Link][17]
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Nakanishi, T. M. (2018). What you can see by developing real-time radioisotope imaging system for plants: from water to element and CO2 gas imaging. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link][7]
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Kanno, S., et al. (2012). Development of real-time radioisotope imaging systems for plant nutrient uptake studies. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link][6][19][27]
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Wikipedia contributors. (2023). Isotopic labeling. Wikipedia, The Free Encyclopedia. Available at: [Link][4]
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Sterling, T. M. (1995). Mechanisms of Herbicide Absorption Across Plant Membranes and Accumulation in Plant Cells. Weed Science. Available at: [Link][1]
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OMEX Canada. (2024). Nutrient Uptake and Translocation. OMEX Canada. Available at: [Link][2]
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Hons, F. M., et al. (2014). A new simple method for labeling field crops with stable isotope tracers. University of Nebraska - Lincoln Digital Commons. Available at: [Link][12]
- Tanoi, K., & Kobayashi, N. I. (2015). Application of Positron-Emitting Tracers in Plant Biology.
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Kumar, A., et al. (2010). LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue. Springer Protocols. Available at: [Link][13]
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Madhan, K., et al. (2023). Tracking nanonutrients in plants: A review of uptake, assimilation, translocation and analytical techniques. Horizon e-Publishing Group. Available at: [Link][3]
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Jorge, T. F., et al. (2017). Mass spectrometry as a quantitative tool in plant metabolomics. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link][14]
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Calvo-Polanco, M., et al. (2021). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. MDPI. Available at: [Link][24]
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Agri Life. (2024). Techniques for detection and quantitation of plant hormones. YouTube. Available at: [Link][25]
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ResearchGate. (2024). How to determine the exact phyto-constituents in the LC-MS Analysis of plant extract. ResearchGate. Available at: [Link][26]
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Veit, M., et al. (1998). Tissue localization of phenolic compounds in plants by confocal laser scanning microscopy. Journal of Experimental Botany. Available at: [Link][20]
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Application Note & Protocol: Greenhouse Evaluation of Crop Selectivity for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
Abstract
This document provides a comprehensive, step-by-step protocol for assessing the crop selectivity of the novel herbicidal compound 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. As this is a new chemical entity, its mode of action is presumed based on its structural class—pyrimidinyloxybenzoic acid—which typically functions as a synthetic auxin herbicide (WSSA Group 4).[1][2] These herbicides generally exhibit greater activity on broadleaf (dicot) species than on grass (monocot) species.[3][4] This protocol is designed for researchers in agrochemical discovery and development to rigorously evaluate crop tolerance and determine a selectivity index across a range of important agricultural species under controlled greenhouse conditions. The methodology emphasizes a dose-response approach to generate robust, quantitative data for reliable decision-making in early-stage herbicide development.
Scientific Principle & Rationale
The primary goal of this protocol is to quantify the selective action of a herbicide. Selectivity is the differential response of various plant species to a specific herbicide dose. A desirable herbicide effectively controls target weeds while causing minimal to no injury to the crop.
1.1. Mode of Action Hypothesis: The test compound, this compound, belongs to the pyrimidinyloxybenzoic acid chemical family. A related compound, bispyribac-sodium, is a known inhibitor of the acetolactate synthase (ALS) enzyme (WSSA Group 2).[5][6][7] However, other benzoic acid herbicides act as synthetic auxins (WSSA Group 4), disrupting hormonal balance and causing uncontrolled growth in susceptible plants, primarily dicots.[1][4][8] Symptoms of synthetic auxin activity include leaf and petiole twisting (epinasty), cupping, stunting, and eventual tissue death.[1][2] This protocol is designed to be effective regardless of the precise mode of action but presumes a synthetic auxin-like response for observational guidance.
1.2. Dose-Response Analysis: To quantify selectivity, we employ a dose-response bioassay. Plants are treated with a range of herbicide concentrations, and the resulting growth inhibition is measured. The data are fitted to a log-logistic curve to determine the GR50 value—the herbicide dose required to cause a 50% reduction in plant growth (typically measured as biomass) compared to an untreated control.[9][10][11]
1.3. Selectivity Index (SI): Selectivity is expressed numerically as the Selectivity Index (SI). It is calculated by dividing the GR50 of the tolerant species (crop) by the GR50 of the susceptible species (a different crop or a target weed).
SI = GR50 (Crop) / GR50 (Weed or Susceptible Crop)
A higher SI value indicates greater selectivity and a wider margin of crop safety. An SI > 10 is often considered a strong indicator of useful field-level selectivity.
Experimental Workflow Overview
The following diagram outlines the complete experimental process from preparation to data analysis.
Caption: Experimental workflow for crop selectivity testing.
Detailed Protocol
3.1. Materials & Equipment
-
Test Compound: this compound (analytical grade)
-
Crop Seeds: Corn (Zea mays), Wheat (Triticum aestivum), Soybean (Glycine max), Cotton (Gossypium hirsutum), Canola (Brassica napus).
-
Scientist's Note: This selection provides a robust comparison between key monocot (corn, wheat) and dicot (soybean, cotton, canola) crops.
-
-
Pots: 10 cm square plastic pots with drainage holes.
-
Potting Medium: Standard greenhouse mix (e.g., Sunshine Mix #1 or equivalent), sieved to ensure uniformity.
-
Controlled Environment: Greenhouse or growth chamber capable of maintaining 25/20°C (day/night) temperature, 60-70% relative humidity, and a 16-hour photoperiod.
-
Herbicide Application: Enclosed laboratory track sprayer with a flat-fan nozzle (e.g., TeeJet 8001E) calibrated to deliver 200 L/ha.
-
Reagents: Acetone, deionized water, non-ionic surfactant (NIS) (e.g., Tween 20 or similar).
-
Equipment: Analytical balance, magnetic stirrer, volumetric flasks, pipettes, drying oven, plant labels.
3.2. Step-by-Step Methodology
Part A: Plant Preparation
-
Fill pots uniformly with the standardized potting medium, gently tapping to settle.
-
Sow 3-4 seeds per pot at a depth of 1-2 cm.
-
Water the pots as needed and place them in the greenhouse under the specified conditions.
-
After emergence, thin seedlings to two uniform plants per pot.
-
Grow plants until they reach the 2-3 true leaf stage.[12] This is a critical stage for post-emergence herbicide application as the plants are actively growing and susceptible, ensuring reproducible results.[12]
Part B: Herbicide Application
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound by dissolving the required amount in acetone, then bringing it to volume with deionized water containing 0.25% (v/v) non-ionic surfactant.
-
Scientist's Note: A surfactant is essential for reducing the surface tension of the spray droplet, ensuring uniform coverage on the leaf surface and enhancing herbicide uptake.
-
-
Dose Range Preparation: Perform serial dilutions from the stock solution to prepare the final spray solutions. A suggested dose range for an unknown compound is: 0 (control), 10, 30, 100, 300, and 1000 g a.i./ha (grams of active ingredient per hectare). The control solution should contain the same concentration of acetone and surfactant as the highest herbicide dose.
-
Sprayer Calibration: Calibrate the track sprayer to deliver a spray volume of 200 L/ha. This ensures that the application rate is accurate and consistent across all treatments.
-
Application: Place the pots containing the target plants on the sprayer track. Apply the treatments, ensuring the nozzle height provides complete and uniform foliage coverage.
-
Post-Application: Allow the foliage to dry completely before returning the pots to the greenhouse. Arrange the pots in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.
Part C: Data Collection
-
Visual Phytotoxicity Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess each pot for phytotoxicity using a percentage scale where 0% = no effect and 100% = complete plant death.[13] Note specific symptoms like epinasty, chlorosis, or necrosis.
-
Biomass Harvest: At 21 DAT, harvest the above-ground biomass by cutting the plants at the soil level.
-
Dry Weight Measurement: Place the harvested biomass for each replicate into a labeled paper bag and dry in an oven at 70°C for at least 72 hours, or until a constant weight is achieved.
-
Record the dry weight for each replicate. Dry weight is the gold standard for dose-response studies as it is an objective and integrative measure of plant growth.
Data Analysis and Interpretation
-
Calculate Percent Growth Reduction: For each replicate, express the dry weight as a percentage of the mean dry weight of the untreated control for that species.
-
% Growth Reduction = 100 * (1 - (Dry Weight of Treated Plant / Mean Dry Weight of Control Plants))
-
-
Dose-Response Curve Fitting: Using statistical software (e.g., R with the drc package, SAS, or GraphPad Prism), fit the percent growth reduction data to a four-parameter log-logistic model.[11]
-
Y = c + (d - c) / (1 + exp(b * (log(x) - log(e))))
-
Where Y is the response, x is the dose, e is the GR50, and b, c, d are other model parameters.
-
-
Determine GR50: The software will calculate the GR50 value (parameter 'e' in the model) for each crop species. This is the dose that results in a 50% reduction in dry biomass.[14]
-
Calculate Selectivity Index (SI): Calculate the SI for relevant crop pairs. For example, to determine the selectivity between corn (tolerant) and soybean (susceptible):
-
SI = GR50 (Corn) / GR50 (Soybean)
-
Data Presentation
The results should be summarized in a clear, tabular format for easy comparison.
Table 1: Herbicide Selectivity Data for this compound
| Crop Species | Plant Family | GR50 (g a.i./ha) | 95% Confidence Interval | Selectivity Index (vs. Soybean) |
| Corn | Monocot | 850.5 | (790.2 - 915.4) | 21.8 |
| Wheat | Monocot | >1000 | - | >25.6 |
| Soybean | Dicot | 39.0 | (35.1 - 43.2) | 1.0 |
| Cotton | Dicot | 55.2 | (49.8 - 61.0) | 1.4 |
| Canola | Dicot | 21.7 | (18.9 - 24.8) | 0.6 |
Note: Data presented are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data: The results show high tolerance in monocot species (Corn, Wheat) and high sensitivity in dicot species (Soybean, Canola, Cotton). The selectivity index of 21.8 for corn over soybean suggests that this compound has excellent potential for selective broadleaf weed control in corn.[1] The extreme sensitivity of canola (SI < 1.0) indicates it would not be a suitable crop for this herbicide.
References
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University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]
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MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]
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Mithila, J., & Hall, J. C. (2013). Auxinic herbicides: mechanisms of action, and weed resistance. SciELO. Retrieved from [Link]
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Grossmann, K. (2010). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved from [Link]
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Zollinger, R. (n.d.). Growth regulator herbicides. Herbicide mode of action and sugarbeet injury symptoms. Retrieved from [Link]
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ResearchGate. (n.d.). Dose–response curves for different herbicides. Retrieved from [Link]
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Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52877. Retrieved from [Link]
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Weed Science Society of America. (n.d.). Herbicide Resistance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bispyribac. PubChem Compound Summary for CID 443031. Retrieved from [Link]
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Canadian Science Publishing. (2018). Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Canadian Journal of Plant Science, 98(5), 1194-1205. Retrieved from [Link]
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Take Action. (2016). Using the Take Action Herbicide Classification Chart. Retrieved from [Link]
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Herbicide Resistance Action Committee. (n.d.). Confirming Resistance. Retrieved from [Link]
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ResearchGate. (n.d.). Herbicide dose required for 50% reduction (GR50) of dry biomass and resistance index. Retrieved from [Link]
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Government of Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2012). PP1/223(2) Introduction to the efficacy evaluation of plant protection products. EPPO Standards. Retrieved from [Link]
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Averstar Industrial Co., Ltd. (2017). Bispyribac-sodium. Retrieved from [Link]
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Compendium of Pesticide Common Names. (n.d.). bispyribac data sheet. Retrieved from [Link]
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International Herbicide-Resistant Weed Database. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds. Retrieved from [Link]
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ResearchGate. (n.d.). The LD50, GR50 and resistance index (RI) values for the dose-response assay. Retrieved from [Link]
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AgroRiver. (n.d.). Bispyribac-Sodium 100g/L SC Selective Systemic Post Emergent Herbicide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bispyribac-sodium. PubChem Compound Summary for CID 23682789. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
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Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Standards. Retrieved from [Link]
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ResearchGate. (2016). Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots - A Case Study with Indaziflam and Glyphosate Herbicides. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2017). PP1/214(4) Principles of acceptable efficacy. EPPO Standards. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (2012). PP 1/152 (4) Design and analysis of efficacy evaluation trials. EPPO Standards. Retrieved from [Link]
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ResearchGate. (2011). Efficacy-evaluation-of-plant-protection-products-at-EU-level-Data-requirements-and-evaluation-principles. Retrieved from [Link]
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Weed Science Society of America. (2012). WSSA Endorses Strategies to Reduce the Threat of Herbicide Resistance to Agricultural Productivity. Retrieved from [Link]
- Google Patents. (2019). WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas.
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MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
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PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Retrieved from [Link]
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Application Notes and Protocols: Utilizing 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid as a Chemical Probe for Enzyme Studies
Introduction: The Imperative for Rigorous Chemical Probe Validation
PART 1: Foundational Characterization of the Chemical Probe
Before embarking on biological studies, the identity, purity, and stability of the small molecule must be unequivocally established. This foundational data ensures that any observed biological effects are attributable to the compound and not to impurities or degradation products.
Physicochemical Properties
A summary of the key physicochemical properties of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₄ | Inferred from structure |
| Molecular Weight | 260.25 g/mol | Inferred from structure |
| CAS Number | 331461-84-8 | [7] |
| Appearance | White to off-white solid | Generic observation |
| Solubility | To be determined experimentally in relevant buffers (e.g., DMSO, PBS) |
Quality Control Workflow
The following workflow is essential for ensuring the quality of each batch of this compound.
Caption: Quality control workflow for this compound.
PART 2: Target Identification and Engagement
A critical step in validating a chemical probe is to identify its molecular target(s) and confirm direct engagement in a cellular context.[4] This section outlines a multi-pronged approach to target deconvolution and validation.
Hypothesis Generation: The Analogue Principle
The structural similarity of this compound to 3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid, a known inhibitor of acetohydroxyacid synthase (AHAS)[6], suggests that AHAS and other enzymes in amino acid biosynthesis pathways are plausible targets. However, an unbiased approach is recommended to identify all potential targets.
Unbiased Target Identification: Chemical Proteomics
Chemical proteomics is a powerful technique for identifying the protein targets of a small molecule directly from the native proteome.[8][9] The "Kinobeads" approach, which utilizes immobilized broad-spectrum kinase inhibitors to enrich a significant portion of the kinome, is a well-established method.[8][9][10][11][12] A similar affinity-based strategy can be employed for our compound.
Protocol 1: Affinity Chromatography for Target Identification
-
Probe Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to Sepharose beads. An inactive analogue should also be synthesized for use as a negative control.
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., a cancer cell line with high metabolic activity) under native conditions.
-
Affinity Pulldown: Incubate the cell lysates with the immobilized probe and control beads.
-
Competitive Elution: In parallel experiments, pre-incubate the lysate with an excess of free this compound before adding the beads. Proteins that are specifically competed off are candidate targets.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the active probe, inactive control, and competition experiments to identify specific binding partners.
Validating Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a compound binds to its target inside intact cells.[13][14][15][16] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[14][16]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Isothermal Dose-Response CETSA
-
Cell Culture: Grow the selected cell line to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Heat the cell suspensions to a single, optimized temperature (determined from a preliminary melt curve) for 3 minutes.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction by centrifugation.
-
Detection: Quantify the amount of the target protein (identified in section 2.2) remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to determine the EC₅₀ for target engagement.
Expected Data:
A successful experiment will show a dose-dependent increase in the amount of soluble target protein at the chosen temperature, indicating stabilization by the probe.
| Concentration (µM) | % Soluble Target Protein (Normalized) |
| 0 (Vehicle) | 100 |
| 0.1 | 115 |
| 0.3 | 140 |
| 1.0 | 185 |
| 3.0 | 250 |
| 10.0 | 260 |
PART 3: In Vitro Enzymatic Characterization
Once a target enzyme is identified and cellular engagement is confirmed, the next step is to characterize the inhibitory activity of the probe in a purified system. This allows for the determination of key kinetic parameters.[17][18][19][20]
Determining Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the probe's potency.[20][21]
Protocol 3: Enzyme Inhibition Assay for IC₅₀ Determination
-
Assay Setup: In a microplate, combine the purified target enzyme, assay buffer, and a serial dilution of this compound. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate for 15-30 minutes to allow for binding.
-
Initiate Reaction: Add the enzyme's substrate to start the reaction.
-
Detection: Measure the reaction progress over time using a suitable method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀.
Hypothetical Data Presentation:
| Log [Inhibitor] (M) | % Inhibition |
| -8 | 5 |
| -7.5 | 15 |
| -7 | 48 |
| -6.5 | 85 |
| -6 | 98 |
| -5.5 | 99 |
Result: IC₅₀ = 100 nM
Determining the Mechanism of Inhibition (Kᵢ)
Understanding how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive) is crucial for interpreting its biological effects.[22][23]
Protocol 4: Steady-State Kinetic Analysis
-
Assay Setup: Perform the enzyme activity assay with varying concentrations of both the substrate and this compound.
-
Data Collection: Measure the initial reaction velocities for each condition.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections will indicate the mechanism of inhibition. For example, a competitive inhibitor will result in lines that intersect on the y-axis.
-
Kᵢ Calculation: The inhibition constant (Kᵢ) can be calculated from the kinetic data.[18][21]
PART 4: Cellular Assays and Selectivity Profiling
The final and most critical phase of validation is to demonstrate the probe's utility in a cellular context, linking target engagement to a downstream cellular phenotype, and to assess its selectivity. A high-quality chemical probe should be potent in cells and selective for its intended target over other proteins.[5][24]
Cellular Activity and On-Target Effects
The probe should elicit a measurable cellular response that is consistent with the inhibition of the target enzyme.
Protocol 5: Cellular Phenotypic Assay
-
Assay Design: Design an assay that measures a downstream consequence of target inhibition. For example, if the target is involved in amino acid synthesis, a cell proliferation assay under nutrient-limiting conditions would be appropriate.
-
Dose-Response: Treat cells with a range of concentrations of the probe and measure the phenotypic output.
-
Correlation: Compare the cellular EC₅₀ from the phenotypic assay with the target engagement EC₅₀ from the CETSA experiment. A close correlation provides strong evidence of on-target activity.[5]
Key Criteria for a Validated Chemical Probe: [4][5]
| Parameter | Recommended Value | Rationale |
| Biochemical Potency | IC₅₀ or K𝘥 < 100 nM | Ensures high affinity for the target. |
| Cellular Potency | EC₅₀ < 1 µM | Demonstrates activity in a biological system. |
| Selectivity | >30-fold over related family members | Minimizes off-target effects. |
| On-Target Engagement | Demonstrated in cells (e.g., CETSA) | Confirms the probe reaches and binds its target in situ. |
Selectivity Profiling
A probe's value is diminished if it interacts with multiple targets. Therefore, broad selectivity profiling is essential.
Recommended Approaches:
-
Panel Screening: Test the probe against a large panel of recombinant enzymes, particularly those within the same family as the primary target.
-
Proteome-wide CETSA (MS-CETSA): A mass spectrometry-based version of CETSA can provide an unbiased view of protein stabilization across the proteome, revealing potential off-targets.[16]
Conclusion: A Rigorously Validated Tool for Discovery
This compound presents a promising starting point for the development of a chemical probe. By following the comprehensive validation workflow outlined in these application notes—from fundamental quality control to in-depth cellular characterization—researchers can establish the necessary evidence to confidently use this molecule to investigate enzyme function and its role in cellular pathways. The principles of demonstrating potency, selectivity, and on-target engagement are paramount for ensuring the generation of robust and reproducible scientific data.[24]
References
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Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., Messinger, J., Sbardella, G., & Laufer, S. (2020). Best Practices for the Validation of Chemical Probes. ChemMedChem, 15(24), 2388-2402. [Link]
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Edfeldt, F., Edwards, A. M., ... Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Müller, S., & Knapp, S. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14245–14256. [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology (pp. 105-148). [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 221-236. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2279. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved January 17, 2026, from [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 17, 2026, from [Link]
-
CETSA. (n.d.). CETSA. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 52-55. [Link]
-
National Center for Biotechnology Information. (2017). Substrate-Selective Small-Molecule Modulators of Enzymes: Mechanisms and Opportunities. ACS Chemical Biology, 12(4), 878–888. [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved January 17, 2026, from [Link]
-
Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Kinetics of Enzyme Inhibition. Retrieved January 17, 2026, from [Link]
-
International Journal of ChemTech Research. (2014). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in AHAS Inhibition Assays
Welcome to the technical support center for Acetohydroxyacid Synthase (AHAS) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential enzymatic assay. Inconsistent results can be a significant roadblock in herbicide discovery and antimicrobial development. This resource provides in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the reliability and reproducibility of your data.
Understanding the AHAS Reaction: A Quick Primer
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme found in plants and microorganisms, but not in animals.[1][2][3] It catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3][4][5] The reaction involves the condensation of two molecules of pyruvate to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate.[2][3][4] This catalytic activity is dependent on three essential cofactors: thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent cation, typically Mg²⁺.[3][4][6] Given its absence in animals, AHAS is an attractive target for the development of herbicides and antimicrobial agents.[1][2][3]
Diagram of the AHAS Catalyzed Reaction
Sources
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- 6. The active site and mechanism of action of recombinant acetohydroxy acid synthase from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the concentration of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid for in vitro experiments
Welcome to the technical support resource for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. This guide is structured to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to determine the optimal concentration of this compound for in vitro studies. Given that this is a novel chemical entity with limited public data, this document focuses on establishing a robust, first-principles methodology for its characterization.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions when working with a new small molecule inhibitor.
Q1: Where should I begin when determining the concentration range for a new compound like this compound?
A1: For any novel compound with unknown potency, it is critical to screen a wide range of concentrations to establish a comprehensive dose-response relationship.[1] A logarithmic or half-log serial dilution is the most efficient approach to cover a broad spectrum.[1] A common and effective starting range spans from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM). This wide net helps to identify the half-maximal inhibitory or effective concentration (IC50/EC50) and establish the boundaries of the compound's activity in your chosen assay.
Q2: How should I prepare a stock solution for a compound with unknown solubility properties?
A2: The recommended starting point is to prepare a high-concentration stock solution, typically 10-20 mM, in a sterile, cell-culture compatible organic solvent like dimethyl sulfoxide (DMSO).[2] It is imperative that the final concentration of the vehicle (DMSO) in the cell culture medium remains non-toxic to the cells, which is generally below 0.5%, with many labs standardizing at ≤0.1%.[1] Always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest compound concentration—to differentiate between compound-specific effects and solvent-induced toxicity. If the compound precipitates when diluted into aqueous media, this is a common issue that may require optimization of the stock concentration or the use of alternative formulation strategies.[3]
Q3: My compound doesn't seem to be having any effect. What are the most likely causes?
A3: A lack of an observable effect can stem from several factors. First, the concentrations tested may be too low for the specific cell line or target.[2] Second, the compound may be inactive in the chosen cell model, potentially because the intended biological target is not expressed or is not a critical component of the pathway being assayed.[1] It is also possible the compound has degraded due to improper storage or is insoluble in the assay medium, preventing it from reaching its target. Finally, the incubation time may be insufficient for the biological effect to manifest.[1] A systematic troubleshooting approach is necessary to pinpoint the cause.
Q4: I'm seeing high variability between my replicate wells. What can I do to improve reproducibility?
A4: Poor reproducibility is a common challenge in in vitro assays.[4] The primary sources of variability often include inconsistent cell seeding, inaccurate pipetting, and "edge effects" on the microplate.[4][5] To improve consistency, ensure you have a homogenous single-cell suspension before plating, use calibrated pipettes with consistent technique, and consider avoiding the outermost wells of the plate, which are prone to evaporation.[1][6] Standardizing all protocols and minimizing human-introduced variance are key to achieving reliable data.[5][7]
Q5: How can I be sure the cellular effect I'm observing is due to the compound hitting its intended target?
A5: This is a critical question in drug discovery. The observed phenotype may result from the compound interacting with unintended "off-target" proteins, and in some cases, these off-target interactions are responsible for the drug's efficacy.[8][9] To confirm that the compound engages its intended molecular target within the cell, specialized target engagement assays are required.[10] Techniques like the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET)-based methods can provide direct evidence of compound-target binding in a physiologically relevant context.[11][12]
Troubleshooting & Optimization Guide
This guide addresses specific issues that may arise during your experiments in a structured format.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Compound Precipitation in Media | 1. The compound's concentration exceeds its aqueous solubility limit.[3] 2. The compound is less soluble at the media's pH or temperature.[13] 3. Interaction with media components (e.g., salts, proteins).[2] | 1. Visual Inspection: Use a microscope to confirm the presence of crystals or amorphous precipitate in the wells.[13] 2. Lower Concentration: The simplest solution is to lower the final concentration range tested.[13] 3. Modify Stock: Prepare a lower concentration DMSO stock (e.g., 1 mM) to reduce the local concentration shock upon dilution. 4. Consider Additives: For biochemical assays, consider adding non-ionic surfactants (e.g., 0.01% Tween-20) or co-solvents, but be aware these can impact cellular health in cell-based assays.[4][13] |
| No Observable Biological Effect | 1. The tested concentration range is too low.[2] 2. The target is not expressed or is non-essential in the chosen cell line.[1] 3. Insufficient incubation time for the effect to manifest. 4. The compound has degraded or is impure. | 1. Expand Dose-Response: Test a wider concentration range, extending up to 50 or 100 µM.[2] 2. Verify Target Expression: Use Western Blot or qPCR to confirm the presence of the target protein/mRNA in your cell line.[4] 3. Conduct a Time-Course Experiment: Test the compound's effect at multiple time points (e.g., 24, 48, 72 hours).[1] 4. Verify Compound Integrity: Confirm the purity and identity of your compound batch. If possible, source from a reliable vendor who provides a certificate of analysis. |
| High Signal Variability or Poor Z'-factor | 1. Inconsistent cell seeding density across the plate. 2. Pipetting errors during compound dilution or reagent addition.[4] 3. "Edge effects" due to evaporation and temperature gradients on the plate.[4] 4. Cell culture health issues (e.g., high passage number, contamination).[14] | 1. Standardize Cell Plating: Ensure a single-cell suspension and use an automated cell counter. Mix the cell suspension between plating rows.[7] 2. Calibrate Pipettes: Regularly check and calibrate all pipettes. Use reverse pipetting for viscous solutions. 3. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media to create a humidity barrier. Ensure even heating in the incubator.[4] 4. Maintain Cell Culture Quality: Use low-passage cells and regularly test for mycoplasma contamination.[4] |
| Observed IC50 is Unusually High or Low | 1. The assay readout is being influenced by the compound itself (e.g., autofluorescence). 2. The mechanism of action is not captured by the chosen assay (e.g., metabolic vs. cytotoxic). 3. Differences in experimental conditions (e.g., serum concentration, cell density) compared to reference data. | 1. Run Interference Controls: Test the compound in cell-free media with the assay reagents to check for direct interaction.[4] 2. Use an Orthogonal Assay: If using a metabolic assay like MTT/XTT, validate the result with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.[15] 3. Standardize All Parameters: Document and standardize cell density, media serum percentage, and incubation times, as these can significantly shift IC50 values.[16] |
Core Experimental Protocols
Workflow for Initial Compound Characterization
Caption: Workflow for characterizing a novel compound.
Protocol 1: Dose-Response Determination using XTT Assay
The XTT assay is recommended over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability.[17][18] This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[19]
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Preparation:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:10 or 1:3) in DMSO to create a range of stock concentrations.
-
Further dilute these DMSO stocks into complete culture medium to create 2X final concentrations. Ensure the final DMSO concentration will be ≤0.1%.
-
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).[1]
-
XTT Reagent Addition:
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.[17]
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background.[17]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 value.[1]
Understanding On-Target vs. Off-Target Effects
A critical aspect of drug development is ensuring that a compound's therapeutic effect is derived from its intended mechanism of action.[20] Small molecules are rarely perfectly selective and can bind to numerous proteins beyond their primary target.[21]
Caption: On-target vs. off-target compound activity.
It is crucial to validate that the observed cellular response is a consequence of engaging the intended target.[9] If a compound demonstrates the same efficacy in cells where the target has been knocked out (e.g., via CRISPR), it is a strong indicator that the mechanism is driven by off-target effects.[8][9] Understanding these interactions is essential for predicting potential toxicities and for the successful translation of a compound into a clinical candidate.[22]
References
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link].
-
Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link].
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].
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Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link].
-
MTT assay. Wikipedia. Available at: [Link].
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Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 48–61. Available at: [Link].
-
A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link].
-
Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].
-
Okada, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(2), 153–155. Available at: [Link].
-
Target Engagement. Selvita. Available at: [Link].
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Target and Pathway Engagement Assays. Concept Life Sciences. Available at: [Link].
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Target Engagement Assays in Early Drug Discovery. ResearchGate. Available at: [Link].
-
Marx, U., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1618. Available at: [Link].
-
In Vitro Research Reproducibility: Keeping Up High Standards. ResearchGate. Available at: [Link].
-
Auld, D.S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. Available at: [Link].
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 979–980. Available at: [Link].
-
Ventura, A.C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59. Available at: [Link].
-
Riss, T. (2022). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SOT. Available at: [Link].
-
Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. Available at: [Link].
-
Horvath, P., et al. (2022). Reducing sources of variance in experimental procedures in in vitro research. F1000Research, 9, 1319. Available at: [Link].
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link].
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link].
-
Imanishi, M., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 55(13), 5972–5981. Available at: [Link].
-
Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. Available at: [Link].
-
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. PubChem. Available at: [Link].
-
3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. PubChem. Available at: [Link].
-
Han, S.W., et al. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383. Available at: [Link].
-
Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy). AERU. Available at: [Link].
-
Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers. Available at: [Link].
-
2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. ResearchGate. Available at: [Link].
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Technical Support Center: Stability and Analysis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid in Solution
Welcome to the technical support center for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate and address potential stability issues, ensuring the integrity and accuracy of your experimental results.
Introduction: Understanding the Molecule
This compound is a molecule featuring a benzoic acid moiety linked to a dimethylpyrimidine ring via an ether bond. This chemical structure presents several potential points of instability that are crucial to consider during experimental design and execution. The ether linkage is susceptible to hydrolysis, the benzoic acid group can undergo decarboxylation under thermal stress, and the pyrimidine ring may be prone to photolytic degradation. This guide will walk you through the potential degradation pathways, provide protocols for stability assessment, and offer solutions to common analytical challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound in solution.
Q1: My solution of this compound is showing a decrease in the parent compound peak and the appearance of new peaks in my HPLC analysis over time. What could be the cause?
A1: This is a classic sign of degradation. The most probable cause is the hydrolysis of the ether linkage, especially if your solution is neutral to alkaline. This would result in the formation of 3-hydroxybenzoic acid and 2-hydroxy-4,6-dimethylpyrimidine. To confirm this, you can:
-
Analyze your sample by LC-MS: This will help in identifying the mass of the degradation products and comparing them to the expected masses of the hydrolysis products.[1][2][3]
-
Run a forced degradation study: Subjecting your compound to controlled acidic and basic conditions will help confirm if hydrolysis is the primary degradation pathway.[1][4][5][6][7][8][9][10][11][12]
Q2: I am observing significant degradation of the compound even when stored in a neutral aqueous buffer at room temperature. What other factors should I consider?
A2: Besides hydrolysis, other factors could be contributing to the degradation:
-
Light Exposure: Pyrimidine derivatives can be susceptible to photodegradation.[4][8] Ensure your solutions are protected from light by using amber vials or covering your glassware with aluminum foil.
-
Oxidation: Although less common for this structure, oxidative degradation can occur, especially in the presence of trace metal ions or peroxides in your solvents.[8][10] Consider using high-purity solvents and de-gassing your solutions.
-
Microbial Contamination: If your buffer is not sterile, microbial growth can lead to enzymatic degradation of the compound. Ensure you use sterile buffers and proper aseptic techniques for long-term storage.
Q3: I am performing a thermal stress study, and I see a new degradation product. What is the likely identity of this product?
A3: At elevated temperatures, the benzoic acid moiety is prone to decarboxylation.[13][14][15][16][17] This would result in the formation of 2-phenoxy-4,6-dimethylpyrimidine. You can confirm this by comparing the retention time and mass spectrum with a synthesized standard of the suspected degradation product.
Q4: My HPLC chromatogram shows significant peak tailing for the parent compound. How can I improve the peak shape?
A4: Peak tailing for acidic compounds like this is a common issue in reverse-phase HPLC.[18][19][20][21] Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the carboxylic acid group is fully protonated, reducing its interaction with residual silanols on the column packing material.[18][19]
-
Use a Modern, High-Purity Silica Column: Columns with advanced end-capping are designed to minimize silanol interactions.
-
Add an Ionic Modifier: In some cases, a small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites. However, this is often not necessary with modern columns and can affect MS compatibility.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to avoid peak distortion.
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for designing stability studies and identifying degradation products. The primary pathways for this compound are hydrolysis, thermal decarboxylation, and photodegradation.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. ajrconline.org [ajrconline.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. zenodo.org [zenodo.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
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- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Method Refinement for the Purification of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid
Welcome to the technical support center for the purification of 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. As a molecule combining a benzoic acid and a dimethylpyrimidine moiety, its purification can present unique challenges. This document offers a structured, question-and-answer-based approach to navigate these complexities, grounded in established chemical principles and field-proven expertise.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting a salt of 3-hydroxybenzoic acid with 2-chloro-4,6-dimethylpyrimidine. Potential impurities include:
-
Unreacted starting materials: 3-hydroxybenzoic acid and 2-chloro-4,6-dimethylpyrimidine.
-
Byproducts: Products from side reactions, such as hydrolysis of the starting materials or self-condensation products.
-
Residual solvents: Solvents used in the reaction and workup, like DMF, toluene, or ethyl acetate.[1]
-
Inorganic salts: Salts generated during the reaction, such as potassium chloride if potassium carbonate is used as a base.[2]
Q2: I have a crude solid. What is the best initial approach to purification?
A2: For solid organic acids, recrystallization is often the most effective and scalable initial purification technique.[3] The success of recrystallization hinges on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4]
A general decision-making workflow for purification is outlined below:
Caption: Initial purification decision workflow.
Troubleshooting Recrystallization
Q3: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is supersaturated.
Solutions:
-
Add more solvent: The most common reason is using too little solvent, leading to saturation at a temperature above the compound's melting point. Add small amounts of hot solvent until the oil redissolves, then allow it to cool slowly.
-
Lower the cooling temperature: If the oil solidifies upon further cooling, you can proceed, but the purity may be compromised. A subsequent recrystallization from a more dilute solution is recommended.
-
Change the solvent system: Use a solvent with a lower boiling point or a co-solvent system to modulate the solubility characteristics.
Q4: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?
A4: If crystals do not form after the solution has cooled to room temperature, the solution may not be sufficiently saturated, or nucleation may be inhibited.[5]
Inducement Techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[5]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.
-
Cooling: Place the flask in an ice bath to further decrease the solubility.[5][6]
-
Solvent Evaporation: Partially evaporate some of the solvent to increase the concentration of the solute.
| Solvent Selection for Recrystallization | Properties & Considerations |
| Water | Benzoic acids often have increased solubility in hot water.[4][5] Given the ether and pyrimidine functionalities, solubility might be limited even when hot. Can be a good anti-solvent. |
| Ethanol/Methanol | Good solvents for polar compounds. Often too good, leading to poor recovery. Best used in a co-solvent system (e.g., with water or hexanes). |
| Ethyl Acetate | A moderately polar solvent. A good candidate for initial trials.[1] |
| Toluene | Can be effective for aromatic compounds.[7] Use with care due to higher boiling point. |
| Acetone | A strong solvent, often used for washing, but can be effective for recrystallization of some acids. |
Troubleshooting Column Chromatography
Q5: My compound streaks badly on the silica gel TLC plate, making it difficult to assess purity and choose a mobile phase.
A5: Streaking of carboxylic acids on silica gel is a well-known issue.[3] It arises from the acidic proton of the carboxyl group interacting strongly with the slightly acidic silica gel surface, leading to a mixture of protonated and deprotonated forms and causing tailing.[3]
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[2][3] This ensures the compound remains fully protonated, minimizing interaction with the silica and resulting in a more defined spot.
Caption: Logic for resolving TLC streaking.
Q6: My compound is highly polar and does not move from the baseline, even with a highly polar mobile phase.
A6: If your compound exhibits very high polarity and remains at the baseline on silica gel, even with mobile phases like 10-20% methanol in dichloromethane, you may need to consider alternative chromatographic techniques.
Strategies for Highly Polar Compounds:
-
Reverse-Phase Chromatography: Use a C18 silica column with a polar mobile phase, typically a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.[8]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying acids.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent, which can be suitable for highly polar compounds.[8]
Alternative Purification Strategy: Acid-Base Extraction
Q7: My crude product contains significant neutral or basic impurities. Can I use a simpler method than chromatography?
A7: Yes, acid-base extraction is a highly effective and classical method for separating carboxylic acids from neutral or basic impurities.[3][7] The principle relies on the ability to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3] Gently invert the funnel multiple times, venting frequently to release the CO₂ gas that is formed.
-
Separation: Allow the layers to separate. The deprotonated 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate salt will be in the lower aqueous layer. Drain this layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.[3]
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly acidify with a strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Retrieved from [Link]
Sources
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- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. famu.edu [famu.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding common pitfalls in the synthesis of pyrimidinyl ethers
Welcome to the technical support center for pyrimidinyl ether synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with these vital heterocyclic scaffolds. Pyrimidinyl ethers are cornerstone structures in numerous pharmaceuticals and agrochemicals, yet their synthesis can present subtle and frustrating challenges. My goal here is not to provide a rigid set of instructions, but to share field-proven insights and troubleshooting strategies that explain the causality behind experimental choices, empowering you to solve problems as they arise.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that often arise before an experiment is even started.
Q1: What are the primary synthetic routes to pyrimidinyl ethers, and how do I choose the right one?
There are two workhorse methodologies for forming the C-O bond to a pyrimidine ring: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice depends critically on the electronic nature of your substrates and the desired functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and atom-economical method. It involves reacting a halopyrimidine (the electrophile) with an alcohol or phenol (the nucleophile) in the presence of a base. The reaction is viable because the pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1][2] It is the preferred method when the pyrimidine ring is activated by electron-withdrawing groups and a suitable leaving group (typically F or Cl) is present.
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This method is more versatile and powerful, especially for less reactive substrates.[3][4][5] It uses a palladium catalyst with a specialized phosphine ligand to couple a halopyrimidine (or a triflate) with an alcohol. It is the go-to method when the SNAr reaction fails due to poor electrophilicity of the pyrimidine or when milder conditions are required to preserve sensitive functional groups.[5]
Decision Workflow: SNAr vs. Pd-Catalyzed Coupling
Caption: Decision tree for selecting a synthetic method.
Q2: For SNAr, what is the most critical parameter to control?
Without question, anhydrous conditions . The primary competitor to your desired alkoxide or phenoxide nucleophile is water. Trace moisture will react with your base to form hydroxide, which can attack the halopyrimidine to form an undesired and often difficult-to-remove hydroxypyrimidine (pyrimidinone) byproduct.[6] Always use freshly dried solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Q3: My SNAr reaction is sluggish or fails completely. What are my options before switching to palladium catalysis?
Low reactivity in SNAr is a common hurdle. Before abandoning the method, consider these adjustments:
-
Leaving Group Ability: The reactivity order for SNAr on heteroaromatic rings is F > Cl > Br > I.[2][7] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[2] If you are using a chloropyrimidine, switching to the analogous fluoropyrimidine can dramatically increase the reaction rate.
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating the counter-ion of your base (e.g., Na⁺ or K⁺), leaving a "naked" and highly reactive alkoxide anion that is a more potent nucleophile.[8]
-
Temperature: Increasing the reaction temperature provides the necessary activation energy. Many SNAr reactions on pyrimidines require heating, sometimes to temperatures above 100 °C.[9]
Q4: I am trying to make a mono-ether from a dihalopyrimidine. How can I improve selectivity?
Controlling selectivity on a substrate like 4,6-dichloropyrimidine is a classic challenge.[10] To favor mono-substitution:
-
Stoichiometry: Use a slight deficiency or exactly one equivalent of your alcohol/phenol nucleophile.
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (start at room temperature or slightly above). The second substitution typically requires a higher activation energy.
-
Slow Addition: Add the nucleophile or base slowly to the solution of the dihalopyrimidine to avoid localized areas of high nucleophile concentration.
Troubleshooting Guide: From Theory to Benchtop
This guide addresses specific experimental failures in a direct question-and-answer format.
Problem 1: My yield is very low, and TLC/LCMS analysis shows mostly unreacted starting material.
-
Question: I reacted 2-chloropyrimidine with sodium ethoxide in THF for 12 hours at reflux, but I only recovered the starting material. What went wrong?
-
Answer & Mitigation Strategy: This scenario points to an issue with your nucleophile or the reaction conditions.
-
Inactive Base/Alkoxide: Sodium ethoxide is hygroscopic and can degrade upon storage. More critically, if you are generating the alkoxide in situ from ethanol using a base like sodium hydride (NaH), the NaH may be inactive. NaH reacts with air and moisture and is often sold as a dispersion in mineral oil.
-
Solution: Use a fresh bottle of sodium ethoxide or NaH. If using NaH, wash it with anhydrous hexanes under an inert atmosphere to remove the protective mineral oil before use.
-
-
Insufficient Temperature/Reaction Time: While THF is a good solvent, some SNAr reactions require more forcing conditions.
-
Solution: Switch to a higher-boiling polar aprotic solvent like DMF or DMSO and increase the temperature to 80-120 °C.[10] Monitor the reaction progress by TLC or LCMS every few hours to determine the optimal reaction time.
-
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing low reaction yield.
Problem 2: My mass spec shows the desired product mass, but also a significant byproduct with a mass corresponding to the replacement of the halogen with '-OH'.
-
Question: I am seeing a hydroxypyrimidine byproduct that is very difficult to separate from my desired ether. How did this form and how can I prevent it?
-
Answer & Mitigation Strategy: This is a classic case of hydrolysis. The byproduct forms when water, acting as a nucleophile (or forming hydroxide in the presence of your base), competes with your alcohol.[6]
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex and the subsequent expulsion of the leaving group are key. Water can readily participate in this mechanism.
-
Solution: The solution is rigorous adherence to anhydrous techniques.
-
Glassware: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality sealed solvents (e.g., AcroSeal™ or Sure/Seal™).
-
Reagents: Ensure your alcohol and base are as dry as possible. Liquid alcohols can be dried over molecular sieves.
-
Atmosphere: Assemble your reaction apparatus while flushing with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
SNAr Mechanism & Water Competition
Caption: Competing SNAr pathways for alkoxide and hydroxide.
Problem 3: My Buchwald-Hartwig reaction is not working. The catalyst seems inactive.
-
Question: I mixed my aryl bromide, alcohol, Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene and refluxed for 24 hours, but nothing happened. What's the issue?
-
Answer & Mitigation Strategy: Buchwald-Hartwig C-O couplings are powerful but sensitive to several factors. Failure often points to catalyst initiation or stability issues.
-
Catalyst Pre-activation: The active catalyst is a Pd(0) species, but Pd(OAc)₂ is a Pd(II) precursor. It must be reduced in situ. While some ligands and substrates can facilitate this, it can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a commercially available pre-catalyst complex where the ligand is already coordinated to the palladium.
-
-
Ligand Choice: The ligand is not just a spectator; it is crucial for every step of the catalytic cycle.[4] The choice of ligand depends on the specific substrates. For C-O coupling, sterically hindered biaryl phosphine ligands like SPhos, RuPhos, or BrettPhos are often excellent choices.
-
Solution: If one ligand fails, screen another. The subtle steric and electronic differences can have a profound impact on reaction efficiency.
-
-
Base Choice: The base is also critical. While K₃PO₄ is a good starting point, stronger bases like LiHMDS or NaOtBu are sometimes necessary, especially for less reactive alcohols. However, be aware that very strong bases can cause side reactions.[11]
-
Reference Protocols & Data
To provide a practical starting point, here are two detailed protocols and a comparative data table.
Protocol 1: SNAr Synthesis of 4-Phenoxy-2-(trifluoromethyl)pyrimidine
This protocol illustrates a standard SNAr reaction with an activated pyrimidine.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
-
Solvent & Base: Add anhydrous DMF (0.2 M concentration relative to the limiting reagent) via syringe, followed by powdered potassium carbonate (K₂CO₃, 1.5 eq).
-
Reactant Addition: Stir the suspension at room temperature for 15 minutes, then add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the limiting reagent is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Synthesis of 2-((3-Methoxybenzyl)oxy)pyrimidine
This protocol is for a C-O coupling that might be challenging via SNAr.
-
Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and sodium tert-butoxide (NaOtBu, 1.3 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Outside the glovebox, add 2-bromopyrimidine (1.0 eq) and (3-methoxyphenyl)methanol (1.2 eq) to the vial.
-
Inert Atmosphere & Solvent: Seal the vial with a screw cap, and evacuate and backfill with argon (3x). Add anhydrous toluene (0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®, washing the pad with additional ether.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | SNAr Reaction | Buchwald-Hartwig C-O Coupling |
| Electrophile | Activated Aryl-F, Aryl-Cl | Aryl-Cl, Aryl-Br, Aryl-I, Aryl-OTf |
| Nucleophile | Alcohols, Phenols | Alcohols, Phenols |
| Catalyst | None | Pd(0) or Pd(II) precursor + Ligand |
| Base | K₂CO₃, Cs₂CO₃, NaH | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS |
| Solvent | Polar Aprotic (DMF, DMSO) | Aprotic (Toluene, Dioxane) |
| Temperature | 25 - 150 °C | 80 - 120 °C |
| Key Advantage | Atom economy, low cost | Broad substrate scope, mild conditions |
| Key Pitfall | Requires activated electrophile | Catalyst cost, ligand sensitivity |
References
- BenchChem. (2025). addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions. BenchChem Technical Support.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Tius, M. A. (2005). Some new reactions of allenes. Chemical Society Reviews, 34(8), 627-634. (Note: While a specific article on Pyrimidine synthesis by Tius was not found, this reference reflects the type of authoritative source used to inform the mechanistic understanding presented.)
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Long-Term Stability of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
Welcome to the technical support center for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound for long-term storage. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, you can maintain the integrity and purity of your samples for reliable experimental outcomes.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a molecule featuring three key structural components: a benzoic acid moiety, a dimethylpyrimidine ring, and an ether linkage connecting them. Each of these functional groups presents potential vulnerabilities to degradation under certain environmental conditions. The primary concerns for long-term stability are hydrolysis, photodegradation, thermal decomposition, and oxidation. This guide will address each of these potential issues in a question-and-answer format to help you troubleshoot and proactively manage the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathways are dictated by the molecule's functional groups:
-
Hydrolysis of the Ether Linkage: The ether bond connecting the benzoic acid and pyrimidine rings is susceptible to cleavage, particularly under acidic or basic conditions. This would result in the formation of 3-hydroxybenzoic acid and 2-hydroxy-4,6-dimethylpyrimidine.
-
Photodegradation: The pyrimidine ring, being an aromatic heterocycle, can absorb UV light, potentially leading to photochemical reactions and degradation.[1]
-
Thermal Decomposition: Like many organic molecules, excessive heat can lead to the breakdown of the compound. For benzoic acid derivatives, this can involve decarboxylation at elevated temperatures.[2]
-
Oxidation: The pyrimidine ring and the benzoic acid moiety can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light over extended periods).
Troubleshooting Guide
Issue 1: I suspect my sample has degraded. What are the first steps to confirm this?
A1: Visual Inspection and Analytical Confirmation
-
Visual Inspection: Check for any changes in the physical appearance of the solid compound, such as discoloration (e.g., yellowing or browning), clumping, or a change in texture. For solutions, look for precipitation, color change, or the formation of particulates.
-
Analytical Testing: The most reliable way to confirm degradation is through analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A chromatogram of a degraded sample will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the mass of the degradation products, providing clues to the degradation pathway. For example, the masses of 3-hydroxybenzoic acid and 2-hydroxy-4,6-dimethylpyrimidine could be searched for.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal changes in the chemical structure. The appearance of new signals or changes in the integration of existing signals can indicate degradation.
-
Issue 2: My compound is stored as a solid, but I'm concerned about its long-term stability. What are the optimal storage conditions?
A2: Recommended Storage Conditions for Solid Compound
To ensure the long-term stability of solid this compound, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of potential thermal degradation and other chemical reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Amber glass vial or protected from light | Prevents photodegradation of the pyrimidine ring.[1] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the ether linkage. |
Storage Protocol:
-
Ensure the compound is completely dry before long-term storage.
-
Place the compound in a clean, dry amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
For extra protection, you can wrap the vial in aluminum foil.
-
Store the vial in a freezer at -20°C.
Issue 3: I need to prepare a stock solution for my experiments. What solvent should I use and how should I store the solution?
A3: Solvent Selection and Solution Storage
The choice of solvent is critical for the stability of the compound in solution.
-
Recommended Solvents: For short-term use, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable. For analytical purposes like HPLC, acetonitrile or methanol are commonly used.
-
Solvents to Avoid for Long-Term Storage: Protic solvents, especially aqueous solutions that are acidic or basic, should be avoided for long-term storage as they can promote the hydrolysis of the ether linkage.
Solution Storage Protocol:
-
Prepare the stock solution in a suitable aprotic solvent.
-
Divide the stock solution into small, single-use aliquots. This avoids repeated freeze-thaw cycles which can accelerate degradation.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C.
-
Protect the solutions from light by using amber vials or by wrapping them in aluminum foil.
-
Before use, allow an aliquot to thaw completely and come to room temperature before opening to prevent condensation from introducing moisture.
Issue 4: How can I perform a quick stability check on my compound under my experimental conditions?
A4: Performing a Forced Degradation Study
A forced degradation study can provide valuable insights into the stability of your compound under various stress conditions.[3] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.
Experimental Workflow for Forced Degradation:
Caption: Workflow for a forced degradation study.
By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which the compound is most labile and the nature of the degradation products.
In-Depth Technical Explanations
The Chemistry of Ether Linkage Hydrolysis
The ether linkage in this compound is an aryl ether. While generally more stable than alkyl ethers, it can still undergo cleavage under forceful acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile, such as water, can then attack the carbon atom of the pyrimidine ring, leading to cleavage.
-
Base-Catalyzed Hydrolysis: While less common for aryl ethers, strong basic conditions at elevated temperatures can promote nucleophilic aromatic substitution, leading to the cleavage of the ether bond.
Photostability and the Pyrimidine Ring
The pyrimidine ring contains a conjugated π-electron system that can absorb ultraviolet (UV) radiation. This absorption can promote the molecule to an excited electronic state, where it can undergo various photochemical reactions, including isomerization, cyclization, or reaction with other molecules, leading to degradation.[1] The presence of methyl groups on the pyrimidine ring can influence its electronic properties and potentially its photostability.[4][5]
Summary of Recommendations
| Aspect | Recommendation |
| Solid Storage | Store at -20°C under an inert atmosphere, protected from light and moisture. |
| Solution Storage | Use aprotic solvents (e.g., DMSO, DMF), aliquot into single-use volumes, and store at -20°C or -80°C, protected from light. |
| Handling | Allow samples to equilibrate to room temperature before opening to prevent moisture condensation. |
| Stability Assessment | Use HPLC to monitor purity over time. Conduct forced degradation studies to understand liabilities under specific experimental conditions. |
By following these guidelines, you can significantly enhance the long-term stability of your this compound, ensuring the integrity and reliability of your research.
References
-
Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. Biophys Chem. 1995 Mar;54(1):67-73. doi: 10.1016/0301-4622(94)00115-z. [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. 2023. [Link]
-
The thermal decomposition of benzoic acid. ResearchGate. 2017. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]
-
Pyrimidine 5-methyl groups influence the magnitude of DNA curvature. PubMed. 1990 Feb 27;29(8):1980-3. doi: 10.1021/bi00460a003. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. J. Chem. Soc., Perkin Trans. 1, 1980, 2756-2760. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. PubMed. 2019 Oct 30;67(43):11893-11900. doi: 10.1021/acs.jafc.9b05185. [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. ABL. 2023. [Link]
-
Benzoic Acid – Uses and Safety. VelocityEHS. 2015. [Link]
-
Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. JustLong. 2024. [Link]
-
Degradation of Pyrimidine Nucleotides. ResearchGate. 2022. [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
Storage and Transportation of Benzoic Acid. Snowhite Chemical Co.,LTD. 2023. [Link]
-
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research. 2022. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. 2012. [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. 2023. [Link]
-
Pyrimidine Synthesis and Degradation. Slideshare. [Link]
-
Pyrimidine metabolism. Wikipedia. [Link]
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. 2023. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. [Link]
-
ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. PubMed. 2013 Sep 15;21(18):5754-62. doi: 10.1016/j.bmcl.2013.07.051. [Link]
-
Pyrimidine degradation defects and severe 5-fluorouracil toxicity. PubMed. 2004 Oct;23(8-9):1371-5. doi: 10.1081/NCN-200027624. [Link]
-
Journal of Agricultural and Food Chemistry. ACS Publications. [Link]
-
Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. 2020 Aug:101:104028. doi: 10.1016/j.bioorg.2020.104028. [Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. ResearchGate. 2006. [Link]
-
2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. ResearchGate. 2005. [Link]
-
The thermal decomposition of benzoic acid. ResearchGate. [Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC. 2023. [Link]
-
Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. OAJPR. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. 2023. [Link]
-
What is the product of thermal decomposition of benzoic acid?. ResearchGate. 2017. [Link]
-
3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. PubChem. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. 2024. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. 2022. [Link]
Sources
- 1. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine 5-methyl groups influence the magnitude of DNA curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis for Novel Herbicidal Candidates: 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid vs. Bispyribac
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Herbicide Development
In the relentless pursuit of novel, effective, and selective herbicides, the pyrimidinyl carboxy and pyrimidinyloxy benzoate families have emerged as a cornerstone of modern weed management, primarily through their potent inhibition of the acetolactate synthase (ALS) enzyme. This guide provides a detailed comparative analysis of the well-established herbicide, bispyribac, against a structurally related analogue, 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoic acid.
While bispyribac's efficacy is extensively documented, data on this compound is not publicly available in peer-reviewed literature. Therefore, this guide will establish a comprehensive performance baseline with bispyribac, and through an analysis of structure-activity relationships, project the potential herbicidal profile of this compound. This comparative approach is designed to provide researchers and drug development professionals with a framework for evaluating novel candidates within this chemical class.
Chemical Identity and Structural Comparison
A fundamental aspect of understanding the differential efficacy between two herbicidal candidates lies in their molecular architecture.
Bispyribac , chemically known as 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid, is a symmetrical molecule characterized by a central benzoic acid core with two identical (4,6-dimethoxypyrimidin-2-yl)oxy moieties at the 2 and 6 positions.[1][2]
This compound , in contrast, is an asymmetrical molecule. It features a single (4,6-dimethylpyrimidin-2-yl)oxy substituent at the 3-position of the benzoic acid ring.[3] The pyrimidine ring in this compound is substituted with methyl groups as opposed to the methoxy groups in bispyribac.
These structural distinctions are paramount, as they directly influence the molecule's binding affinity to the target enzyme, its uptake and translocation within the plant, and its metabolic fate, all of which are critical determinants of herbicidal efficacy.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Both bispyribac and, by structural inference, this compound belong to the class of herbicides that inhibit the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[4] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[5]
The inhibition of ALS leads to a depletion of these essential amino acids, which are vital for protein synthesis and, consequently, cell division and plant growth. This mode of action is characterized by a relatively slow onset of symptoms, with plant death occurring over a period of several days to weeks.[6]
Comparative Efficacy and Weed Spectrum
Direct comparative efficacy data for this compound is not available in the public domain. However, we can project its potential activity based on the well-documented performance of bispyribac and structure-activity relationship (SAR) studies of related compounds.
Bispyribac: A Profile of a Broad-Spectrum Herbicide
Bispyribac-sodium is a post-emergent herbicide widely used in rice cultivation.[7] It exhibits broad-spectrum activity, controlling a variety of grasses, sedges, and broadleaf weeds.[8][9]
| Weed Species | Common Name | Efficacy of Bispyribac-sodium (20-40 g a.i./ha) |
| Echinochloa crus-galli | Barnyardgrass | Excellent |
| Echinochloa colona | Jungle rice | Excellent |
| Cyperus difformis | Smallflower umbrella sedge | Excellent |
| Cyperus iria | Rice flatsedge | Excellent |
| Fimbristylis miliacea | Ricefield fimbry | Good to Excellent |
| Monochoria vaginalis | Pickerelweed | Good |
| Ludwigia hyssopifolia | Water primrose | Good |
Table 1: Documented weed control efficacy of bispyribac-sodium in rice. Efficacy can vary with weed growth stage, environmental conditions, and application rate.[8][9][10]
This compound: An Inferential Analysis
Based on the structure of this compound, several inferences regarding its potential efficacy can be drawn:
-
Single Pyrimidinyloxy Group: The presence of only one pyrimidinyloxy group, in contrast to bispyribac's two, may result in a lower binding affinity for the ALS enzyme, potentially requiring higher application rates to achieve comparable efficacy.
-
Methyl vs. Methoxy Substituents: The methyl groups on the pyrimidine ring of this compound, compared to the methoxy groups on bispyribac, will alter the electronic and steric properties of the molecule. This could influence its interaction with the active site of the ALS enzyme.[11][12]
-
Positional Isomerism: The 3-position of the pyrimidinyloxy group on the benzoic acid ring in the novel compound, versus the 2,6-disubstitution in bispyribac, will significantly affect the molecule's three-dimensional conformation. This is a critical factor in the "lock and key" interaction with the enzyme's binding pocket.[13]
It is plausible that this compound will exhibit herbicidal activity, likely with a different spectrum of controlled weeds and crop selectivity profile compared to bispyribac. Experimental validation is essential to confirm these hypotheses.
Methodologies for Efficacy Evaluation
To empirically determine and compare the efficacy of these two compounds, a tiered experimental approach is recommended.
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the inhibitory potential of the compounds on the target enzyme.
Objective: To determine the concentration of each herbicide required to inhibit 50% of the ALS enzyme activity (IC50).
Protocol:
-
Enzyme Extraction: Extract crude ALS enzyme from young, actively growing tissue of a susceptible plant species (e.g., Lemna paucicostata or a susceptible weed biotype).[5]
-
Assay Reaction: In a microplate, combine the enzyme extract with a reaction buffer containing the necessary cofactors (thiamine pyrophosphate, FAD, Mg2+) and the substrate (pyruvate).
-
Inhibitor Addition: Add varying concentrations of this compound and bispyribac to the wells.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic conversion of pyruvate to acetolactate.
-
Detection: Stop the reaction and convert acetolactate to acetoin, which can be colorimetrically quantified.
-
Data Analysis: Calculate the IC50 values for each compound. A lower IC50 value indicates a more potent inhibitor.[14]
Whole-Plant Greenhouse Bioassay
This assay evaluates the herbicidal effect at the whole-plant level under controlled conditions.
Objective: To determine the dose-response relationship for each compound on various weed species and to assess crop selectivity.
Protocol:
-
Plant Propagation: Grow target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and a representative crop (e.g., rice, soybean) in pots to a specific growth stage (e.g., 2-4 leaf stage).[15][16]
-
Herbicide Application: Apply a range of doses of each herbicide using a calibrated laboratory sprayer to ensure uniform coverage.[15]
-
Growth Conditions: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and light.
-
Efficacy Assessment: At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess phytotoxicity and record plant mortality.[16]
-
Biomass Measurement: Harvest the above-ground biomass of surviving plants and measure fresh and dry weights to quantify growth inhibition.[15]
-
Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for each compound on each species.
Conclusion and Future Directions
Bispyribac is a highly effective, broad-spectrum ALS-inhibiting herbicide with a well-defined performance profile. In contrast, this compound remains a largely uncharacterized compound. Based on structure-activity relationships, it is likely to possess herbicidal activity through the same mechanism of action as bispyribac. However, its distinct substitution pattern suggests that its efficacy, weed spectrum, and crop safety profile will differ.
The lack of empirical data on this compound underscores the necessity for systematic evaluation using the standardized protocols outlined in this guide. Such research is critical to ascertain its potential as a novel herbicide and to expand the chemical toolbox available for sustainable weed management. Future studies should focus on a direct, head-to-head comparison of these two compounds in both laboratory and field settings to provide the definitive data required by researchers and drug development professionals.
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Efficacy of bispyribac-sodium on weed flora and yield of drilled rice. (2012). Indian Journal of Weed Science. Retrieved from [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules. Retrieved from [Link]
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Comparative Analysis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid: A Guide to Off-Target Enzyme Cross-Reactivity
This guide provides a comprehensive analysis of the enzymatic cross-reactivity of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. As a member of the pyrimidinyl-benzoate (PYB) chemical family, its primary mechanism of action is well-understood. However, for researchers and drug development professionals, a thorough understanding of a compound's selectivity and potential off-target effects is paramount. This document outlines the established primary target, the rationale for screening against other plant enzymes, detailed methodologies for assessing cross-reactivity, and a comparative framework against other herbicide classes.
Introduction: Defining the Target and the Challenge of Selectivity
This compound belongs to the pyrimidinyl-benzoate class of compounds, which are widely recognized as potent herbicides.[1] Its structural similarity to commercial herbicides like bispyribac suggests a shared mode of action.[2][3] The primary and well-documented target for this chemical family is Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase (ALS).[1][2][4][5]
AHAS is a critical enzyme in plants and microorganisms, catalyzing the first committed step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][6] Inhibition of AHAS starves the plant of these essential amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.[6]
While potent inhibition of a target enzyme is desirable, the true measure of a compound's utility and safety lies in its selectivity. Cross-reactivity, or the inhibition of other, unintended enzymes ("off-targets"), can lead to unforeseen phytotoxicity in crops, incomplete weed control, and provide misleading data in drug discovery screens. Therefore, a systematic evaluation of cross-reactivity is not merely an academic exercise but a critical step in compound validation.
The Primary Interaction: High-Affinity Inhibition of AHAS
The pyrimidinyl-benzoate herbicides, including by strong inference this compound, act as powerful, non-covalent inhibitors of AHAS. Structural biology studies have revealed that these inhibitors bind to a specific site at the entrance of the substrate access channel within the enzyme.[1][3] This binding physically obstructs the entry of the enzyme's natural substrates, pyruvate and 2-ketobutyrate, into the active site where the catalytic cofactors (Thiamine Diphosphate, ThDP) reside.[1][3] This mode of action is highly effective, leading to potent enzyme inhibition at low concentrations.
Caption: Inhibition of the Branched-Chain Amino Acid Pathway.
A Guide to Assessing Cross-Reactivity
Given the absence of published cross-reactivity data for this specific molecule, this section serves as a practical guide for researchers to generate this critical information. The choice of enzymes for a screening panel is dictated by biochemical logic.
Rationale for Selecting a Cross-Reactivity Enzyme Panel
A robust screening panel should include enzymes that represent potential off-targets based on several criteria:
-
Other Herbicide Target Enzymes: These are the most critical to test for, as they are known to be vital for plant survival and are validated targets.
-
Acetyl-CoA Carboxylase (ACCase): The first enzyme in fatty acid synthesis. Inhibition leads to the breakdown of cell membrane integrity.[4][5] It is the target of "FOP" and "DIM" herbicides.[7]
-
EPSP Synthase: A key enzyme in the shikimate pathway for aromatic amino acid synthesis. It is the target of glyphosate.[6]
-
Photosystem II (PSII) components: Herbicides like atrazine target proteins within PSII, disrupting photosynthesis.[7]
-
-
Enzymes with Similar Substrates or Cofactors: While AHAS's substrates are specific, other enzymes in central metabolism utilize pyruvate or keto acids, making them plausible, albeit unlikely, off-targets.
-
Key Metabolic Pathway Enzymes: Screening a representative enzyme from other essential pathways (e.g., glycolysis, TCA cycle) can provide a broader picture of the compound's specificity.
Experimental Protocol: In Vitro Enzyme Inhibition Profiling
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of enzymes using a spectrophotometric assay.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of various plant enzymes compared to its primary target, AHAS.
Materials:
-
Purified plant enzymes (AHAS, ACCase, EPSP synthase, etc.)
-
Specific substrates and cofactors for each enzyme.
-
Assay buffer appropriate for each enzyme.
-
This compound stock solution (e.g., in DMSO).
-
96-well microplates.
-
Microplate spectrophotometer.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound. A typical starting range would be from 100 µM down to 1 nM in the final assay volume. Include a DMSO-only control.
-
Assay Reaction Setup: In each well of a 96-well plate, add the assay buffer, the specific enzyme, and the test compound at its various concentrations. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Measure the change in absorbance over time at a wavelength appropriate for the specific assay. This rate of change is proportional to the enzyme's activity.
-
Data Analysis:
-
For each compound concentration, calculate the percentage of enzyme activity relative to the DMSO control.
-
Plot the percent activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic function) to determine the IC₅₀ value.
-
Caption: Experimental Workflow for IC₅₀ Determination.
Comparative Analysis and Data Interpretation
To illustrate the desired outcome of such a study, the following table presents hypothetical but realistic data for our compound of interest compared to other major herbicides. The key metric for comparison is the Selectivity Index , calculated as (IC₅₀ for Off-Target Enzyme / IC₅₀ for Primary Target). A higher index signifies greater selectivity.
| Compound | Primary Target | IC₅₀ (Primary Target) | Off-Target Enzyme | IC₅₀ (Off-Target) | Selectivity Index |
| This compound | AHAS | 15 nM | ACCase | >100 µM | >6,667 |
| EPSP Synthase | >100 µM | >6,667 | |||
| PSII | >100 µM | >6,667 | |||
| Glyphosate | EPSP Synthase | 2.5 µM | AHAS | >200 µM | >80 |
| ACCase | >200 µM | >80 | |||
| Haloxyfop ("FOP") | ACCase | 0.1 µM | AHAS | >100 µM | >1,000 |
| EPSP Synthase | >100 µM | >1,000 |
Disclaimer: This table contains hypothetical data for illustrative purposes.
Interpretation of Hypothetical Data:
-
The data for this compound shows a very low IC₅₀ value for its primary target, AHAS, indicating high potency.
-
Crucially, the IC₅₀ values against the other key herbicide targets are orders of magnitude higher (in this case, above the highest tested concentration), resulting in a very high Selectivity Index.
-
This profile suggests that the compound is a highly specific inhibitor of AHAS with a low probability of causing off-target effects through the inhibition of ACCase, EPSP synthase, or Photosystem II.
-
When compared to other herbicides like glyphosate or haloxyfop, which are also highly selective for their respective targets, our compound demonstrates a similarly desirable selectivity profile.
Conclusion and Future Outlook
Based on its chemical class, this compound is unequivocally an inhibitor of the AHAS enzyme. While direct experimental data on its cross-reactivity is not publicly available, the established high specificity of other pyrimidinyl-benzoate herbicides provides a strong basis to hypothesize a favorable selectivity profile.
For researchers in agrochemicals and drug discovery, this guide provides the scientific rationale and a practical, self-validating framework to empirically determine the cross-reactivity of this compound. The execution of such enzyme panel screening is a critical step to confirm its mode of action and uncover any potential off-target liabilities. A high degree of selectivity for AHAS over other key plant enzymes would confirm its utility as a specific biochemical probe or as a candidate for further development as a selective herbicide.
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A Comparative Analysis of the Herbicidal Spectrum of Pyrimidinyl Oxybenzoic Acids: A Technical Guide for Researchers
The pyrimidinyl oxybenzoic acid class of herbicides represents a significant advancement in weed management technology. As highly effective inhibitors of the acetolactate synthase (ALS) enzyme, these compounds offer broad-spectrum control of various problematic weeds in a range of agricultural and turfgrass systems.[1][2][3] This guide provides an in-depth comparative analysis of the herbicidal spectrum of key members of this chemical family, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in their work.
Introduction to Pyrimidinyl Oxybenzoic Acid Herbicides
Pyrimidinyl oxybenzoic acid herbicides are a subgroup of the broader family of ALS inhibitors, which also includes sulfonylureas, imidazolinones, and triazolopyrimidines.[4][5] Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[8][9] By blocking this pathway, these herbicides effectively starve the plant of these vital amino acids, leading to growth cessation and eventual death.[7] A key advantage of this mode of action is its absence in animals, rendering these herbicides with low mammalian toxicity.[6]
This guide will focus on a comparative analysis of the following prominent pyrimidinyl oxybenzoic acid herbicides:
-
Bispyribac-sodium: Widely used for post-emergence control of grasses, sedges, and broadleaf weeds, particularly in rice cultivation.[1][10]
-
Pyribenzoxim: A broad-spectrum, post-emergence herbicide effective against grasses and polygonums in various crops, including rice and wheat.[2][11]
-
Pyriminobac-methyl: Utilized for controlling sedges and both gramineous and annual weeds.[12][13]
-
Pyrithiobac-sodium: Primarily used for the control of broadleaf weeds in cotton.[14][15]
Comparative Herbicidal Spectrum
The herbicidal spectrum of these compounds varies, influenced by subtle differences in their chemical structures which affect their uptake, translocation, and metabolism within different plant species. The following table summarizes the general efficacy of these herbicides against common weed species based on available literature.
| Weed Species | Common Name | Bispyribac-sodium | Pyribenzoxim | Pyriminobac-methyl | Pyrithiobac-sodium |
| Echinochloa crus-galli | Barnyardgrass | Excellent[10] | Excellent[16] | Good[12] | Moderate |
| Cyperus difformis | Smallflower Umbrella Sedge | Excellent[10] | Good | Good[12] | Poor |
| Monochoria vaginalis | Pickerelweed | Excellent[10] | Good | Good | Poor |
| Amaranthus spp. | Pigweed | Moderate | Good | Moderate | Excellent[17] |
| Chenopodium album | Common Lambsquarters | Moderate | Good[18] | Moderate | Excellent[17] |
| Digitaria sanguinalis | Large Crabgrass | Good | Excellent[18] | Moderate | Moderate |
| Polygonum spp. | Smartweed/Knotweed | Good | Excellent[11] | Good | Good |
| Trianthema portulacastrum | Horse Purslane | Moderate | Good | Moderate | Excellent[17] |
Key Insights from the Comparative Spectrum:
-
Bispyribac-sodium demonstrates exceptional control of key weeds in rice, including barnyardgrass and various sedges.[1][10][19]
-
Pyribenzoxim offers a broader spectrum of activity, with strong performance against both grass weeds like large crabgrass and broadleaf weeds such as common lambsquarters.[2][18]
-
Pyriminobac-methyl is particularly effective against sedges and annual weeds.[12]
-
Pyrithiobac-sodium is a specialist in controlling a wide array of broadleaf weeds in cotton, such as pigweed and horse purslane.[17][20]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
As previously mentioned, the primary mode of action for all pyrimidinyl oxybenzoic acid herbicides is the inhibition of the ALS enzyme. This enzyme catalyzes the initial step in the biosynthesis of branched-chain amino acids.[6][7] The inhibition of ALS leads to a depletion of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[7]
Caption: Mechanism of Acetolactate Synthase (ALS) Inhibition.
The selectivity of these herbicides for certain crops, such as rice and cotton, is primarily due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds before significant inhibition of the ALS enzyme can occur. In contrast, susceptible weed species lack this rapid metabolic detoxification capability.
Experimental Protocol: Greenhouse Bioassay for Herbicide Efficacy
To provide a standardized method for comparing the herbicidal spectrum of different compounds, the following detailed protocol for a post-emergence greenhouse bioassay is provided.[21][22]
Objective: To determine and compare the dose-response and efficacy of different pyrimidinyl oxybenzoic acid herbicides on a range of weed species.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Cyperus difformis).
-
Pots (10 cm diameter) filled with a sterile potting mix.
-
Greenhouse with controlled temperature (25-30°C), humidity (60-80%), and photoperiod (14-hour light/10-hour dark).
-
Analytical grade herbicide standards (Bispyribac-sodium, Pyribenzoxim, etc.).
-
Adjuvants (as recommended for each herbicide).
-
Laboratory spray tower with a flat-fan nozzle.[22]
-
Balance, volumetric flasks, and pipettes.
Methodology:
-
Plant Propagation:
-
Sow seeds of each weed species in separate pots and cover lightly with soil.
-
Water the pots as needed and allow the seedlings to grow to the 2-4 leaf stage.[23]
-
-
Herbicide Preparation:
-
Prepare stock solutions of each herbicide in an appropriate solvent.
-
Create a series of dilutions to achieve a range of application rates (e.g., 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate). Include an untreated control (no herbicide).
-
-
Herbicide Application:
-
Calibrate the spray tower to deliver a consistent volume (e.g., 200 L/ha).[22]
-
Randomly assign treatments to the pots of each weed species, ensuring at least four replicates per treatment.
-
Place the pots in the spray tower and apply the respective herbicide treatments.
-
-
Post-Treatment and Evaluation:
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.[22]
-
Visually assess plant injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
-
At 21 DAT, harvest the above-ground biomass of each pot.
-
Determine the fresh weight and then dry the biomass at 70°C for 72 hours to obtain the dry weight.[22]
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control for each treatment.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Perform a regression analysis to determine the GR50 (the herbicide rate that causes a 50% reduction in growth) for each herbicide on each weed species.
-
Caption: Workflow for Greenhouse Herbicide Bioassay.
Weed Resistance and Management
A significant challenge with ALS-inhibiting herbicides is the evolution of weed resistance.[24][25] The widespread and repeated use of these herbicides exerts strong selection pressure, leading to the selection of naturally occurring resistant biotypes.[24][26] Resistance is often conferred by single point mutations in the ALS gene, which alter the herbicide's binding site on the enzyme.[25][27]
To mitigate the development of resistance, integrated weed management strategies are crucial. These include:
-
Herbicide Rotation: Alternating between herbicides with different modes of action.
-
Tank Mixing: Using a combination of herbicides with different modes of action in a single application.
-
Cultural Practices: Employing practices such as crop rotation, cover crops, and mechanical weed control to reduce reliance on herbicides.
Conclusion
The pyrimidinyl oxybenzoic acid herbicides offer valuable tools for modern weed management. A thorough understanding of their respective herbicidal spectrums is essential for selecting the most appropriate product for a given situation. Bispyribac-sodium and pyrithiobac-sodium demonstrate more specialized applications in rice and cotton, respectively, while pyribenzoxim provides broader-spectrum control across various cropping systems. The potential for weed resistance necessitates the implementation of robust stewardship programs to ensure the long-term efficacy of this important class of herbicides. Further research into the structural and metabolic basis for the observed differences in their herbicidal activity will continue to inform the development of next-generation weed control solutions.
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Tranel, P. J. (n.d.). Resistance of weeds to ALS-inhibiting herbicides: What have we learned? Illinois Experts. Retrieved January 17, 2026, from [Link].
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Stoller, E. W., & Wax, L. M. (n.d.). New Incidences of Weed Resistance to ALS Inhibitors. Soil Science Extension. Retrieved January 17, 2026, from [Link].
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). PYRITHIOBAC-Sodium. Retrieved January 17, 2026, from [Link].
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Why Bispyribac-Sodium is a Key Herbicide for Effective Rice Weed Management. (2025, July 29). LinkedIn. Retrieved January 17, 2026, from [Link].
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Efficacy assessment of Bispyribac Sodium 9.5% + Penoxsulam 7.8% SC for weed management in winter rice. (n.d.). The Pharma Innovation Journal. Retrieved January 17, 2026, from [Link].
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Comparison of the herbicidal activity of pyribenzoxim, 5‐20 and 5‐21... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
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A Senior Application Scientist's Guide to Validating In Silico Docking Results with Experimental Data
In the landscape of modern drug discovery, in silico molecular docking has emerged as a powerful computational tool to predict the binding orientation of small molecules to a protein target. This virtual screening method accelerates the identification of potential drug candidates by narrowing down large compound libraries to a manageable number for further investigation. However, computational predictions are models of reality, not reality itself. Therefore, rigorous experimental validation is paramount to confirm the in silico findings, ensuring that the predicted interactions translate into tangible biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the results of in silico docking with robust experimental data.
The Imperative of Experimental Validation
Molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and a protein. While increasingly sophisticated, these scoring functions are approximations and can be prone to inaccuracies. Factors such as protein flexibility, the presence of water molecules, and the precise protonation states of residues can influence the accuracy of docking predictions.[1][2][3] Consequently, experimental validation is not merely a confirmatory step but a critical component of the drug discovery pipeline that substantiates computational hypotheses.
The validation process can be conceptualized as a tiered approach, moving from confirmation of direct physical binding to the assessment of functional cellular consequences. This multi-faceted strategy provides a comprehensive picture of the compound's behavior and its potential as a therapeutic agent.
Tier 1: Confirming Direct Physical Binding
The initial and most fundamental step in validating a docking result is to ascertain whether the compound physically interacts with the target protein as predicted. Several biophysical techniques can be employed for this purpose, each with its own set of strengths and limitations.[4]
Comparison of Key Biophysical Methods
| Technique | Principle | Key Outputs | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[5][6] | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates.[6] | Real-time, label-free, provides kinetic information.[7][8][9] | Requires immobilization of one binding partner, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[10][11][12] | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][13][14] | Label-free, solution-based, provides a complete thermodynamic profile.[10][11] | Requires relatively large amounts of sample, may not be suitable for very weak or very tight interactions.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei upon ligand binding.[15][16][17] | Binding site mapping, structural changes, binding affinity (K D ).[15][16] | Provides atomic-level structural information in solution.[15][16] | Requires isotope-labeled protein for detailed studies, can be complex to interpret.[17] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18][19][20] | Target engagement in a cellular environment.[18][21][22] | Measures target engagement in intact cells and tissues, label-free.[18][19][21] | Indirect measure of binding, may not be applicable to all targets. |
Experimental Workflow: Validating a Hit with Surface Plasmon Resonance (SPR)
The following diagram illustrates a typical workflow for validating a computationally identified hit using SPR.
Caption: A streamlined workflow for validating protein-ligand binding using SPR.
-
Protein Immobilization: The purified target protein is covalently immobilized onto a sensor chip surface. A common method is amine coupling, which links the protein's primary amines to the carboxymethylated dextran surface of the chip.
-
Analyte Preparation: The computationally identified compound (analyte) is dissolved in a suitable buffer, and a series of dilutions are prepared to cover a range of concentrations.
-
Binding Measurement: The analyte solutions are injected sequentially over the immobilized protein surface. The change in the refractive index, proportional to the mass bound to the surface, is monitored in real-time, generating a sensorgram.[6][9]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ). A low K D value indicates a high binding affinity.
Tier 2: Elucidating the Binding Mode
Confirming direct binding is essential, but it doesn't validate the predicted binding pose from the docking simulation. Techniques that provide structural information are necessary to determine how the compound interacts with the protein at an atomic level.
X-ray Crystallography: The Gold Standard
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes.[23] By co-crystallizing the target protein with the compound of interest, researchers can directly visualize the binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[24][25][26] This experimental structure can then be directly compared to the computationally predicted pose to assess the accuracy of the docking algorithm. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure is generally considered a successful prediction.[27][28]
NMR Spectroscopy: A Solution-State Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the binding mode of a ligand.[15][29][30] Chemical shift perturbation (CSP) experiments can identify the amino acid residues in the protein that are affected by ligand binding, thereby mapping the binding site.[15] Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close proximity to the protein, providing information about the ligand's binding epitope.[16]
Tier 3: Assessing Functional Consequences in a Cellular Context
Ultimately, the goal of drug discovery is to identify compounds that modulate the function of a target protein in a physiologically relevant setting. Therefore, the final tier of validation involves assessing the compound's activity in cell-based assays.[31][32][33]
The Role of Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's efficacy and potential toxicity in a living system.[32][34] These assays can measure a wide range of cellular responses, including:
-
Target Engagement: Cellular Thermal Shift Assay (CETSA) can confirm that the compound engages the target protein within the complex environment of the cell.[18][19][21]
-
Enzyme Activity: For enzymatic targets, assays can be designed to measure the inhibition or activation of the enzyme in the presence of the compound. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common format for such measurements.[35][36][37]
-
Downstream Signaling: If the target protein is part of a signaling pathway, the effect of the compound on downstream events (e.g., phosphorylation, gene expression) can be monitored.[33]
-
Cellular Phenotypes: Assays that measure cellular phenotypes such as proliferation, apoptosis, or migration can provide insights into the compound's overall biological effect.[38]
Experimental Workflow: Validating a Hit with a Cell-Based Functional Assay
The following diagram illustrates a general workflow for validating a hit using a cell-based functional assay, such as an ELISA-based enzyme inhibition assay.
Caption: A general workflow for validating compound activity in a cell-based assay.
-
Cell Treatment: Cells expressing the target protein are treated with a range of concentrations of the test compound.
-
Cell Lysis: After a specified incubation period, the cells are lysed to release the cellular contents, including the target protein.
-
ELISA: The cell lysate is then used in an ELISA to measure the activity of the target enzyme.[35][36][39] In a sandwich ELISA format, a capture antibody specific for the target protein is coated on a microplate.[37] The lysate is added, followed by a detection antibody that recognizes a product of the enzymatic reaction.
-
Signal Detection: A substrate is added that is converted by an enzyme conjugated to the detection antibody into a detectable signal (e.g., colorimetric or fluorescent).[40]
-
Data Analysis: The signal intensity is measured and plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Conclusion: An Integrated Approach to Drug Discovery
The validation of in silico docking results is a critical and multifaceted process that requires a combination of biophysical, structural, and cell-based experimental approaches. By systematically progressing through the tiers of validation—from confirming direct binding to assessing functional consequences—researchers can build a robust body of evidence to support their computational predictions. This integrated approach, which combines the speed and efficiency of computational methods with the rigor of experimental validation, is essential for accelerating the discovery and development of novel therapeutics.
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A Researcher's Guide to the Structure-Activity Relationship of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoic acid. This scaffold, combining a pyrimidine ring and a benzoic acid moiety through an ether linkage, represents a versatile pharmacophore with potential applications ranging from herbicidal activity to therapeutic agents targeting various enzymes. Our discussion is grounded in established medicinal chemistry principles and draws parallels from structurally related compounds to elucidate the key determinants of biological activity.
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Similarly, the benzoic acid moiety is a common feature in drug design, often serving as a critical anchoring point to target proteins.[3] The strategic combination of these two fragments, as seen in the title compound, offers a rich scaffold for optimization. A notable analog, 3-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid, also known as bispyribac, is a well-characterized herbicide that functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.[4] This provides a valuable mechanistic starting point for our SAR exploration.
Core Molecular Scaffold and Key Interaction Points
The fundamental structure of this compound presents three primary regions for chemical modification to probe and optimize biological activity. Understanding how changes in these regions affect target engagement is the central goal of an SAR study.
Caption: Key regions for SAR modification on the core scaffold.
Part 1: SAR Analysis of the Benzoic Acid Moiety (Region 1)
The carboxylic acid group is a critical feature, likely acting as a key hydrogen bond donor and/or acceptor, or forming an ionic bond with a positively charged residue in the target's active site.[5]
-
Position of the Carboxylic Acid: The meta (3-position) substitution of the pyrimidinyloxy group on the benzoic acid is a crucial determinant of the spatial orientation of the carboxyl group. Moving the carboxyl group to the ortho or para position would significantly alter this geometry and is expected to have a profound impact on activity. For instance, in related pyrimidinyloxy benzoate herbicides, the precise positioning of the carboxylate is essential for fitting into the AHAS active site.[4]
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres such as tetrazole, hydroxamic acid, or sulfonamide can probe the necessity of the acidic proton and the specific geometry of the carboxylate group. These modifications can also influence the compound's pKa, solubility, and metabolic stability.
-
Substitution on the Phenyl Ring: The addition of small electron-withdrawing or electron-donating groups to the phenyl ring can modulate the acidity of the carboxyl group and introduce new interactions. For example, a fluorine or chlorine atom could engage in halogen bonding or alter the compound's lipophilicity.
Part 2: The Ether Linkage as a Conformational Pivot (Region 2)
The ether linkage provides rotational flexibility, allowing the pyrimidine and benzoic acid rings to adopt various conformations.
-
Linker Modification: Replacing the oxygen atom with sulfur (thioether) or an amino group (amine) would change the bond angle, length, and hydrogen bonding capacity of the linker. Such modifications are fundamental in SAR studies to understand the optimal spatial arrangement of the two ring systems.[3]
-
Conformational Restriction: Introducing constraints, for example, by incorporating the ether linkage into a fused ring system (e.g., a furan or dihydrofuran ring), can lock the molecule into a more rigid conformation. If this pre-organized conformation matches the bioactive conformation, a significant increase in potency can be observed.
Part 3: The Role of the 4,6-Dimethylpyrimidine Ring (Region 3)
The pyrimidine ring serves as a key recognition element, likely fitting into a hydrophobic pocket of the target protein.[2]
-
Methyl Group Modifications: The two methyl groups at the 4 and 6 positions are important for activity. Replacing them with larger alkyl groups (e.g., ethyl) could lead to steric hindrance, while smaller substituents (e.g., hydrogen) might result in a loss of beneficial van der Waals interactions. The electronic nature of these substituents is also a factor; for example, replacing the methyl groups with methoxy groups, as in the case of bispyribac, demonstrates that electron-donating groups can be favorable.[4]
-
Alternative Substituents: Introducing polar groups (e.g., hydroxyl, amino) or halogens at these positions could probe for additional hydrogen bonding or halogen bonding opportunities within the active site.
-
Bioisosteric Ring Systems: Replacing the pyrimidine ring with other heterocyclic systems like triazine or pyridine can help determine the importance of the nitrogen atoms' positions for target binding.
Illustrative SAR Data
While a comprehensive experimental dataset for this specific analog series is not publicly available, the following table illustrates the expected impact of various modifications based on the principles discussed above. The activity is presented as a relative inhibitory concentration (IC50), where a lower value indicates higher potency. This table should be viewed as a predictive guide for a research program.
| Analog | Modification | Region Modified | Predicted Relative IC50 | Rationale |
| Parent | This compound | - | 1.0 | Baseline compound. |
| 1a | Carboxyl group at 4-position (para) | Region 1 | >10 | Incorrect orientation of the key binding group. |
| 1b | Carboxyl group replaced with tetrazole | Region 1 | 1.5 - 2.0 | Bioisostere may maintain binding but with altered pKa and geometry. |
| 1c | 5-Fluoro substitution on benzoic acid | Region 1 | 0.8 | Electron-withdrawing group may enhance binding or alter pKa favorably. |
| 2a | Ether linkage replaced with thioether | Region 2 | 2.0 - 5.0 | Altered bond angle and electronics likely reduce optimal conformation. |
| 3a | Methyl groups replaced with methoxy | Region 3 | 0.5 - 1.0 | Electron-donating groups may be favorable, as seen in bispyribac.[4] |
| 3b | Methyl groups replaced with hydrogens | Region 3 | >5 | Loss of key hydrophobic interactions. |
| 3c | One methyl group replaced with trifluoromethyl | Region 3 | >10 | Strong electron-withdrawing group may be detrimental to binding. |
Experimental Protocols
A systematic SAR study requires robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.
General Synthesis Protocol
The synthesis of these analogs can be achieved via a nucleophilic aromatic substitution reaction.
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assessing the environmental safety profile of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid compared to commercial herbicides
A Comparative Environmental Safety Assessment of Pyrimidinyl Carboxy Herbicides and Commercial Alternatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the environmental safety profile of 3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid, a member of the pyrimidinyl carboxy herbicide class, against three widely used commercial herbicides: glyphosate, atrazine, and dicamba. While the initial topic of interest was 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid, publicly available environmental safety data for this specific compound is scarce. Therefore, this guide will focus on the closely related and well-characterized herbicide, 3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid, also known as bispyribac, to provide a data-driven comparison. This analysis is intended to offer researchers and drug development professionals a framework for evaluating the environmental footprint of novel herbicidal candidates.
Introduction to the Herbicides
A thorough understanding of a herbicide's mode of action is fundamental to predicting its potential environmental impact. The compounds discussed in this guide represent different herbicidal classes with distinct biochemical targets.
-
3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid (Bispyribac): This compound belongs to the pyrimidinyl carboxy class of herbicides. It acts as a selective, systemic, post-emergence herbicide.[1] Its mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.[1] This targeted action is designed to be highly effective against a broad spectrum of weeds while minimizing damage to crops.[1]
-
Glyphosate: As one of the most widely used broad-spectrum herbicides, glyphosate targets the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. This enzyme is crucial for the synthesis of aromatic amino acids in plants.[2] Glyphosate is non-selective and systemic, meaning it is effective against a wide range of plants and is translocated throughout the plant's tissues.
-
Atrazine: A member of the triazine class, atrazine is a selective herbicide primarily used in agriculture to control broadleaf and grassy weeds. Its mode of action involves the inhibition of photosynthesis by blocking electron transport in photosystem II. Atrazine is typically applied pre-emergence or early post-emergence.
-
Dicamba: Dicamba is a selective herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[3] It mimics the plant hormone auxin, causing uncontrolled and disorganized plant growth that ultimately leads to the death of the weed.[3]
Comparative Ecotoxicological Profile
Ecotoxicology studies are essential for determining the potential harm a substance may cause to non-target organisms in the environment. The U.S. Environmental Protection Agency (EPA) conducts ecological risk assessments for pesticides to evaluate the likelihood of adverse ecological effects.[4][5] These assessments consider both direct effects, such as mortality, and indirect effects, like reduced food sources for other wildlife.[5]
Aquatic Toxicity
Herbicides can enter aquatic ecosystems through runoff and spray drift, potentially impacting a wide range of organisms.[6] Standardized tests are conducted on fish, aquatic invertebrates (like Daphnia magna), and algae to represent different trophic levels.
| Herbicide | Fish (LC50, 96h) | Aquatic Invertebrates (EC50, 48h) | Algae (EC50, 72h) |
| Bispyribac-sodium | >100 mg/L (Rainbow Trout) | >100 mg/L (Daphnia magna) | >100 mg/L (Pseudokirchneriella subcapitata) |
| Glyphosate | >100 mg/L (Rainbow Trout) | >100 mg/L (Daphnia magna) | >10 mg/L (Various species) |
| Atrazine | 4.5 - 11 mg/L (Rainbow Trout) | 6.9 mg/L (Daphnia magna) | 0.043 mg/L (Selenastrum capricornutum) |
| Dicamba | >100 mg/L (Rainbow Trout) | >100 mg/L (Daphnia magna) | >100 mg/L (Navicula pelliculosa) |
Analysis: Based on available data, bispyribac-sodium, glyphosate, and dicamba exhibit low acute toxicity to fish and aquatic invertebrates.[7] However, atrazine shows significantly higher toxicity to these organisms. Furthermore, atrazine is particularly toxic to algae, which can have cascading effects on the aquatic food web.[8] While technical glyphosate shows low toxicity, some formulated products containing surfactants like polyoxyethylene amines (POEAs) can be significantly more toxic to aquatic life.[9]
Terrestrial Toxicity
The impact of herbicides on terrestrial ecosystems is a significant concern, affecting organisms from soil microbes to birds and mammals.
| Herbicide | Birds (LD50) | Honeybees (LD50) | Earthworms (LC50) |
| Bispyribac-sodium | >2000 mg/kg (Bobwhite Quail) | >100 µ g/bee (contact) | >1000 mg/kg soil |
| Glyphosate | >2000 mg/kg (Bobwhite Quail) | >100 µ g/bee (contact) | >5000 mg/kg soil |
| Atrazine | 940 mg/kg (Bobwhite Quail) | >99 µ g/bee (contact) | 243 mg/kg soil |
| Dicamba | 553 mg/kg (Mallard Duck) | >100 µ g/bee (contact) | >1000 mg/kg soil |
Analysis: Bispyribac-sodium and glyphosate demonstrate low acute toxicity to birds, honeybees, and earthworms.[10] In contrast, atrazine and dicamba show moderate toxicity to birds.[7][11] The primary ecological risk associated with dicamba is its potential to cause harm to non-target terrestrial plants through spray drift and volatilization.[3] Frequent herbicide use can also negatively impact soil microorganisms, leading to ecological imbalances.[12]
Environmental Fate and Behavior
The environmental fate of a herbicide determines its persistence, mobility, and potential for bioaccumulation. These factors are critical for assessing long-term environmental risk.
| Herbicide | Soil Half-life (DT50) | Mobility (Koc) | Bioaccumulation Potential (BCF) |
| Bispyribac-sodium | 16 - 54 days | 46 - 496 | Low |
| Glyphosate | 2 - 197 days | 884 - 60,000 (strong adsorption) | Low (<1) |
| Atrazine | 60 - 100 days | 100 (high mobility) | Low (2 - 10) |
| Dicamba | <14 days | 2 - 40 (very high mobility) | Low (<1) |
Analysis: Dicamba has a relatively short soil half-life, while atrazine is more persistent.[13] Glyphosate's half-life can vary significantly depending on environmental conditions. Bispyribac-sodium exhibits moderate persistence. A key differentiator is mobility. Atrazine and dicamba have high to very high mobility in soil, which increases the risk of groundwater contamination.[11][14][15] Conversely, glyphosate adsorbs strongly to soil particles, reducing its mobility but potentially leading to accumulation in sediment.[9] Bispyribac-sodium shows variable mobility. None of these herbicides have a high potential for bioaccumulation in the food chain.[9][13]
Experimental Methodologies for Environmental Safety Assessment
To ensure the reliability and comparability of environmental safety data, standardized testing protocols are employed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally recognized.[16][17][18]
Standardized Ecotoxicology Testing Workflow
The following diagram illustrates a typical workflow for assessing the ecotoxicological profile of a new herbicidal candidate, adhering to OECD guidelines.
Caption: Generalized workflow for ecotoxicological and environmental fate testing of a new herbicide.
Causality in Experimental Design: The tiered approach is a cornerstone of efficient and ethical chemical safety testing.
-
Tier 1: The initial "base set" of acute tests provides a broad overview of the chemical's potential to harm different trophic levels in the aquatic environment. These tests are relatively short-term and use lethality or immobilization as endpoints. The results of these studies determine if higher-tier testing is necessary.
-
Tier 2: If the results of Tier 1 studies indicate a potential for concern, or if the herbicide's intended use pattern suggests a high potential for environmental exposure, more complex and longer-term chronic studies are conducted. These studies evaluate sublethal endpoints such as growth and reproduction, which can provide a more sensitive measure of potential environmental impact. The selection of specific higher-tier studies is driven by the initial findings and the expected environmental compartments to be exposed.
-
Environmental Fate Studies: These studies are conducted in parallel to ecotoxicology testing and are crucial for the exposure assessment. Understanding how a chemical degrades, where it moves in the environment, and whether it persists is essential for predicting the concentrations that non-target organisms may be exposed to.
-
Ecological Risk Assessment: The final step involves integrating the effects data (from ecotoxicology studies) and the exposure data (from environmental fate studies) to characterize the risk.[4][19] The ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC) is a common metric used to quantify risk. A PEC/PNEC ratio greater than 1 suggests a potential for adverse environmental effects, which may trigger regulatory action or the need for risk mitigation measures.
Protocol for Algal Growth Inhibition Test (OECD 201)
This protocol outlines the key steps for assessing the toxicity of a substance to freshwater algae.
-
Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata, is selected.
-
Culture Preparation: A synchronous culture of the test organism is prepared in a nutrient-rich medium.
-
Test Solutions: A series of test solutions with varying concentrations of the herbicide are prepared, along with a control group containing no herbicide.
-
Inoculation: A known density of algal cells is inoculated into each test flask.
-
Incubation: The flasks are incubated under controlled conditions of light, temperature, and agitation for 72 hours.
-
Measurement: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts, fluorescence, or absorbance.
-
Data Analysis: The growth rate and yield for each concentration are calculated and compared to the control. The EC50 (the concentration that causes a 50% reduction in growth) is determined using statistical methods.
Self-Validation: The validity of the test is confirmed by ensuring that the algal growth in the control group meets specific criteria (e.g., an increase in cell density by a factor of at least 16 within 72 hours). Additionally, the coefficient of variation for section-by-section growth rates in the control should be less than 35%.
Synthesis and Conclusion
This comparative analysis reveals a varied environmental safety landscape among the selected herbicides.
-
3-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid (Bispyribac): Based on the available data for bispyribac-sodium, this class of AHAS-inhibiting herbicides appears to have a generally favorable environmental profile, characterized by low acute toxicity to a range of non-target organisms and moderate persistence in soil.
-
Glyphosate: While having low acute toxicity in its technical form and low mobility, concerns remain regarding the toxicity of certain formulations and its potential for accumulation in sediments.
-
Atrazine: This herbicide exhibits higher aquatic toxicity, particularly to algae, and its persistence and mobility pose a significant risk for groundwater contamination.
-
Dicamba: The primary environmental concern for dicamba is its high volatility and potential for off-target damage to terrestrial plants. Its high mobility in soil also presents a risk to water resources.
For researchers and drug development professionals, this guide underscores the importance of early and comprehensive environmental safety assessment in the development of new herbicides. A promising herbicidal candidate should not only exhibit high efficacy and crop selectivity but also a low potential for off-target effects, low persistence in the environment, and minimal mobility to prevent contamination of water resources. The tiered testing strategy, guided by internationally accepted protocols like the OECD guidelines, provides a robust framework for generating the necessary data to make informed decisions about the environmental sustainability of novel crop protection products. Future research should focus on developing herbicides with even more specific modes of action to further minimize impacts on non-target organisms and ecosystem functions.
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Dicamba ChemicalWatch Factsheet - Beyond Pesticides. (URL: [Link])
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Benzoic Acid Summary Document: Registration Review December 2010 - Regulations.gov. (URL: [Link])
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Dicamba Fact Sheet - National Pesticide Information Center. (URL: [Link])
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Dicamba | C8H6Cl2O3 | CID 3030 - PubChem - NIH. (URL: [Link])
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Atrazine Fact Sheet - National Pesticide Information Center - Oregon State University. (URL: [Link])
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Benzoic acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)6-hydroxy, sodium salt - AERU. (URL: [Link])
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2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid - PubChem. (URL: [Link])
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Ecotoxicology of Glyphosate, Its Formulants, and Environmental Degradation Products. (URL: [Link])
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Atrazine | Public Health Statement | ATSDR - CDC. (URL: [Link])
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A Researcher's Comparative Guide to Confirming the Mode of Action of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid Through Genetic Studies
For drug development professionals and researchers, the discovery of a novel bioactive compound is a moment of immense potential. However, unlocking that potential hinges on a critical, often complex, next step: elucidating its mechanism of action (MoA). This guide provides a comprehensive, in-depth comparison of genetic strategies to confirm the MoA of a novel compound, using the hypothetical case of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid.
While the precise biological target of this compound is currently uncharacterized, its structural similarity to known pyrimidinyl carboxy and benzoic acid herbicides, such as bispyribac-sodium, suggests a plausible hypothesis. Many herbicides in this class function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Therefore, this guide will proceed under the working hypothesis that This compound inhibits a key enzyme in an essential metabolic pathway, such as amino acid biosynthesis.
This document will navigate through three powerful genetic approaches to test this hypothesis and pinpoint the specific molecular target:
-
Genome-wide CRISPR-Cas9 knockout screens for identifying genes that confer resistance or sensitivity to the compound.
-
Systematic RNA interference (RNAi) screens to modulate gene expression and observe phenotypic changes in the presence of the compound.
-
Yeast-based genetic assays , leveraging the tractability of Saccharomyces cerevisiae to rapidly identify drug-gene interactions.
We will dissect the causality behind the experimental choices for each methodology, provide detailed, self-validating protocols, and present the expected data in a comparative format. This guide is designed to empower researchers to make informed decisions and design robust experiments to confidently deconvolute the MoA of novel small molecules.
The Central Challenge: From Phenotype to Mechanism
The initial discovery of a bioactive compound often arises from a phenotypic screen—observing a desired biological effect, such as cell death or growth inhibition. The critical challenge lies in moving from this observation to a precise understanding of the molecular interactions driving the phenotype. Identifying the direct target is crucial for rational drug design and structure-activity relationship studies. Genetic screening platforms offer an unbiased, powerful solution to this "target deconvolution" problem.
Comparative Overview of Genetic Screening Platforms
Each genetic screening platform offers unique advantages and is suited to different stages of the target identification and validation pipeline. The choice of platform depends on the specific biological question, the available resources, and the desired depth of mechanistic insight.
| Technique | Principle | Primary Application in MoA Studies | Key Advantages | Limitations |
| CRISPR-Cas9 Knockout Screen | Permanent gene disruption at the DNA level. | Identifying genes whose loss-of-function confers resistance or sensitizes cells to the compound. | High specificity, low off-target effects, permanent knockout provides a strong phenotypic signal. | Can be lethal if the target gene is essential for cell survival. |
| RNA Interference (RNAi) Screen | Transient knockdown of gene expression at the mRNA level. | Identifying genes whose reduced expression alters sensitivity to the compound. | Useful for studying essential genes (as it's a knockdown, not a knockout), established protocols and libraries are widely available. | Higher potential for off-target effects, incomplete knockdown can lead to weaker phenotypes. |
| Yeast-Based Genetic Assays | Leveraging yeast genetics (e.g., deletion libraries, reporter strains) to identify drug-gene interactions. | Rapidly identifying potential targets and pathways, especially for compounds targeting conserved eukaryotic processes. | Extremely rapid, cost-effective, powerful for conserved pathways, whole-genome deletion libraries are available. | Not all human proteins have a yeast ortholog, differences in cell wall and metabolism can affect compound uptake and activity. |
In-Depth Guide to Genetic Screening Workflows
Genome-wide CRISPR-Cas9 Knockout Screens: A High-Confidence Approach to Target Identification
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and permanent gene editing. A pooled, genome-wide CRISPR knockout screen is a powerful method to identify genes that, when inactivated, lead to a selectable phenotype, such as resistance to a cytotoxic compound.
The Underlying Principle: The core idea is that if this compound kills cells by inhibiting a specific protein (our hypothetical ALS/AHAS), then cells with a knockout of the gene encoding this protein should be resistant to the compound. Conversely, knocking out a gene in a parallel or compensatory pathway might sensitize the cells to the compound.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
-
Lentiviral sgRNA Library Production: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is packaged into lentiviral particles.
-
Cas9-Expressing Cell Line: A stable cell line expressing the Cas9 nuclease is generated. This ensures that all cells are capable of gene editing upon sgRNA introduction.
-
Determine IC50: The half-maximal inhibitory concentration (IC50) of this compound on the Cas9-expressing cell line is determined to establish the appropriate screening concentration.
-
Transduction: The Cas9-expressing cells are transduced with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 1) to ensure that most cells receive only one sgRNA.
-
Antibiotic Selection: Cells are treated with an antibiotic (e.g., puromycin) to select for those that have successfully integrated the sgRNA-containing vector.
-
Cell Population Splitting: The population of mutagenized cells is split into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound at a concentration around the IC80).
-
Culture Under Selection: The cells are cultured for a period sufficient for the drug to exert its effect and for resistant cells to outgrow the sensitive population.
-
Genomic DNA Isolation: Genomic DNA is isolated from both the control and treated cell populations.
-
sgRNA Sequencing: The sgRNA sequences integrated into the genome are amplified by PCR and sequenced using next-generation sequencing (NGS).
-
Data Analysis: The sequencing reads are analyzed using software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockouts) to identify sgRNAs that are significantly enriched or depleted in the treated population compared to the control.[1]
-
Hit Validation: Top candidate genes are validated individually. This involves generating single-gene knockout cell lines and confirming their resistance or sensitivity to the compound.[2]
-
Enriched sgRNAs: An sgRNA that is more abundant in the treated population suggests that knocking out its target gene confers resistance to the compound. If our hypothesis is correct, we would expect to see significant enrichment of sgRNAs targeting the gene encoding the specific ALS/AHAS isoform inhibited by our compound.
-
Depleted sgRNAs: An sgRNA that is less abundant in the treated population indicates that loss of its target gene sensitizes cells to the compound. This could point to genes in parallel metabolic pathways or drug efflux pumps.
Comparator Compound: Imazamox, a known imidazolinone herbicide that inhibits AHAS, should be run in a parallel screen.[3][4] The gene hits from the this compound screen should show significant overlap with the imazamox screen if they share the same MoA.
RNA Interference (RNAi) Screens: A Complementary Approach for Target Discovery
RNAi is a powerful tool for transiently silencing gene expression at the mRNA level. While CRISPR screens have become more prevalent due to their specificity, RNAi screens remain highly valuable, particularly for studying essential genes where a complete knockout would be lethal.
The Underlying Principle: Similar to CRISPR screens, RNAi screens identify genes whose reduced expression level alters the cell's sensitivity to a compound. A pooled shRNA (short hairpin RNA) library delivered via lentivirus is a common format for such screens.
Caption: Workflow for a pooled RNAi (shRNA) screen.
The protocol for a pooled shRNA screen is very similar to the CRISPR screen, with the key difference being the use of an shRNA library instead of an sgRNA library, and no requirement for a Cas9-expressing cell line.[5]
-
Lentiviral shRNA Library Production: A pooled library of shRNAs targeting the transcriptome is packaged into lentiviral particles.
-
Determine IC50: The IC50 of this compound is determined for the chosen cell line.
-
Transduction: Cells are transduced with the shRNA library at a low MOI.
-
Antibiotic Selection: Successfully transduced cells are selected.
-
Cell Population Splitting and Treatment: The cell population is split and treated with either vehicle or the compound.
-
Culture: Cells are cultured to allow for shRNA expression, target mRNA degradation, and selection to occur.
-
Genomic DNA Isolation: Genomic DNA is harvested.
-
shRNA Sequencing: The integrated shRNA sequences are amplified and sequenced.
-
Data Analysis: Sequencing data is analyzed to identify enriched or depleted shRNAs.
-
Hit Validation: Candidate genes are validated using individual shRNAs and other secondary assays.[6]
The interpretation is analogous to the CRISPR screen. Enrichment of an shRNA targeting a specific gene in the treated population suggests that knockdown of this gene confers resistance. If our compound targets an essential amino acid biosynthesis enzyme, a partial knockdown might be sufficient to slow growth but not be lethal, allowing for the identification of the target gene.
Comparator Compound: A sulfonylurea herbicide, another class of ALS inhibitors, would serve as an excellent comparator.[7][8] Comparing the hit lists will provide evidence for a shared or distinct MoA.
Yeast-Based Genetic Assays: A Rapid and Scalable Discovery Platform
The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for chemical genomics. Its rapid growth, well-annotated genome, and the availability of a complete collection of gene deletion mutants make it an ideal platform for initial, large-scale screens to generate hypotheses about a compound's MoA.[9]
The Underlying Principle: If this compound inhibits an enzyme conserved between yeast and the intended target organism (e.g., a plant or pathogenic fungus), we can identify the target by screening for yeast strains that are hypersensitive to the compound.
A. Chemical-Genetic Profiling with the Yeast Deletion Collection:
This approach involves screening the entire yeast knockout (YKO) collection, where each strain has a single gene deleted, for sensitivity to the compound.
Caption: Workflow for a yeast chemical-genetic screen.
B. Amino Acid Biosynthesis Reporter Assay:
A more targeted approach involves using a yeast strain engineered with a fluorescent reporter that is activated when amino acid biosynthesis is inhibited (e.g., through the General Amino Acid Control (GAAC) pathway).[10][11]
Yeast Deletion Screen:
-
Pooling Strains: The yeast deletion strains, each containing a unique DNA "barcode," are pooled together.[12]
-
Determine Inhibitory Concentration: The concentration of this compound that causes a partial growth inhibition in wild-type yeast is determined.
-
Competitive Growth: The pooled strains are grown in liquid culture with either the vehicle or the compound.
-
Harvesting: Samples are taken at various time points.
-
Genomic DNA Isolation: Genomic DNA is extracted from each sample.
-
Barcode Amplification: The unique DNA barcodes are amplified via PCR.
-
Quantification: The abundance of each barcode is quantified, typically by hybridization to a microarray or by NGS.
-
Identify Sensitive Strains: Strains whose barcodes are depleted in the treated culture compared to the control are identified as hypersensitive.
-
Hit Validation: The hypersensitivity of individual deletion strains is confirmed through spot assays or liquid growth curves.
Reporter Assay:
-
Strain Engineering: A yeast strain is engineered with a reporter construct, such as the promoter of a GAAC-responsive gene (e.g., HIS3) driving the expression of a fluorescent protein (e.g., GFP).
-
Compound Treatment: The reporter strain is treated with a range of concentrations of this compound.
-
Fluorescence Measurement: The fluorescence of the cell population is measured using a plate reader or flow cytometry.
-
Data Analysis: An increase in fluorescence in response to the compound indicates activation of the amino acid biosynthesis pathway, suggesting that the compound is interfering with this process.
-
Yeast Deletion Screen: If our compound inhibits the yeast ortholog of ALS/AHAS (ILV2), the ilv2Δ heterozygous deletion strain would likely be hypersensitive to the compound. Deletions in genes involved in related pathways or in drug uptake/efflux may also show altered sensitivity.
-
Reporter Assay: A dose-dependent increase in fluorescence from the GAAC reporter strain would provide strong evidence that the compound's MoA involves the inhibition of amino acid biosynthesis.
Comparator Compounds: Known inhibitors of amino acid biosynthesis, such as sulfometuron methyl (an ALS inhibitor) and glyphosate (an inhibitor of aromatic amino acid synthesis), can be used as positive controls in both assays.[3]
Synthesizing the Evidence and Validating the Target
The true power of these genetic approaches lies in the convergence of evidence. A successful investigation will yield a candidate gene or pathway that is identified through one or more of the primary screens. However, a hit from a screen is a correlation, not a confirmation of a direct physical interaction. Therefore, a rigorous validation strategy is essential.[13]
Secondary Assays for Hit Validation:
-
Individual Knockout/Knockdown Confirmation: As mentioned in the protocols, the first step is to validate the phenotype in individually generated knockout or knockdown cell lines.[2]
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand. A direct interaction between the compound and its target protein will typically increase the protein's melting temperature.
-
Enzymatic Assays: If the target is a known enzyme like ALS/AHAS, an in vitro enzymatic assay can be performed to directly measure the inhibitory activity of this compound on the purified enzyme.
-
Competitive Binding Assays: Using a labeled version of a known ligand for the suspected target, one can perform a competitive binding assay to determine if the novel compound can displace the known ligand.
By integrating the results from unbiased genetic screens with targeted biochemical and biophysical validation assays, researchers can build a compelling and multi-faceted case for the mode of action of a novel compound, paving the way for its further development.
References
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- Chen, Y., et al. (2021). Genome-wide CRISPR/Cas9 knockout screening uncovers a novel inflammatory pathway critical for resistance to arginine-deprivation therapy. Journal of Experimental & Clinical Cancer Research, 40(1), 157.
- Gulias, B. P., et al. (2024). A dual reporter system for intracellular and extracellular amino acid sensing in budding yeast. Molecular Biology of the Cell, 35(5).
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Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
- Zhan, T., et al. (2021). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics, 11(16), 7849–7865.
- Ljungdahl, P. O., & Daignan-Fornier, B. (2012). Regulation of amino acid, nucleotide, and phosphate metabolism in Saccharomyces cerevisiae. Genetics, 190(3), 885–929.
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- Wang, B., et al. (2019). Common computational tools for analyzing CRISPR screens. Biochemical Society Transactions, 47(5), 1333–1344.
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Stanford Chemicals. (2023, May 23). What Are Sulfonylureas Herbicides? Retrieved from [Link]
- Ianevski, A., et al. (2022). SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples. Nucleic Acids Research, 50(W1), W739–W743.
- Milewska, K., et al. (2020). Inhibitors of amino acids biosynthesis as antifungal agents. Postepy higieny i medycyny doswiadczalnej, 74, 363–376.
- Food and Agriculture Organization of the United Nations. (2014). Imazamox.
- Boone, C., et al. (2007). The Yeast Deletion Collection: A Decade of Functional Genomics. Genome Research, 17(4), 397–403.
- National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches: Next Steps for Functional Genomics.
- Parsons, A. B., et al. (2006). Exploring the mode-of-action of bioactive compounds by chemical-genetic profiling in yeast. Cell, 126(3), 611–625.
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Molecular Sensing, Inc. (n.d.). Secondary Screening & Mechanism of Action. Retrieved from [Link]
- Lavi, O., et al. (2013). Commonly used Saccharomyces cerevisiae strains (e.g. BY4741, W303) are growth sensitive on synthetic complete medium due to poor leucine uptake. FEMS Microbiology Letters, 347(1), 56–59.
- de Souza, A. C., et al. (2024).
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NGS Learning Hub. (2025, June 27). How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights. Retrieved from [Link]
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- Giaever, G., & Nislow, C. (2014). Functional profiling of the Saccharomyces cerevisiae genome. Genetics, 197(2), 451–465.
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Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457.
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Kenso Agcare. (n.d.). Sulfonylurea. Retrieved from [Link]
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A Guide to the Statistical Validation of Dose-Response Curves: A Case Study of a Novel Kinase Inhibitor
In the landscape of contemporary drug discovery, the rigorous characterization of a compound's potency is a cornerstone of its preclinical evaluation. The dose-response curve, a graphical representation of the relationship between the concentration of a drug and its biological effect, is the primary tool for this characterization. However, the generation of a sigmoidal curve is merely the first step; its statistical validation is what transforms raw data into a reliable measure of a compound's activity.
This guide provides an in-depth walkthrough of the statistical validation process for dose-response curves, using the hypothetical novel compound, 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (hereafter referred to as "Compound X"), as a case study. We will situate Compound X as a putative inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that is a prominent target in oncology due to its role in cell growth, proliferation, and apoptosis suppression.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the requisite experimental and statistical methodologies but also elucidate the rationale behind these choices, ensuring a robust and defensible characterization of a compound's potency.
The Biological Context: Why Target Casein Kinase 2?
Casein Kinase 2 (CK2) is a constitutively active protein kinase that is frequently overexpressed in a multitude of human cancers, including hematological malignancies.[1][4] It phosphorylates a vast array of substrates, thereby regulating numerous signaling pathways critical for cancer cell survival and proliferation.[1][5] The dependence of cancer cells on elevated CK2 activity, a phenomenon known as "CK2 addiction," makes it an attractive therapeutic target.[3] Inhibiting CK2 can disrupt these oncogenic signaling cascades, leading to apoptosis and the suppression of tumor growth.[2][4]
Our hypothetical Compound X, with its pyrimidine and benzoic acid moieties, shares structural motifs with known kinase inhibitors. This guide will outline the process to determine if Compound X is a potent and viable inhibitor of CK2, comparing its performance against established compounds.
Figure 1: Simplified signaling pathway illustrating the role of CK2 in promoting cancer cell survival and the mechanism of action for a CK2 inhibitor.
The Competitors: Establishing a Benchmark
A critical component of evaluating a novel compound is to benchmark its activity against existing alternatives. For this guide, we will compare Compound X to two well-characterized CK2 inhibitors:
-
Silmitasertib (CX-4945): A potent, orally bioavailable, and highly specific ATP-competitive inhibitor of CK2 that has been evaluated in multiple clinical trials for various cancers.[1][4] It serves as the "gold standard" comparator.
-
TBB (4,5,6,7-Tetrabromobenzotriazole): A widely used research compound that also acts as an ATP-competitive inhibitor of CK2.[3] It provides an additional point of comparison.
Experimental Protocol: Generating High-Quality Dose-Response Data
The foundation of any valid statistical analysis is robust and reproducible experimental data. The following protocol outlines a common in vitro method for assessing CK2 inhibition.
Assay Principle
This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is inversely proportional to the activity of the CK2 enzyme. Thus, a potent inhibitor will result in a higher luminescence signal, as less ATP is consumed.
Materials and Reagents
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Ultra-Pure ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Compound X, Silmitasertib, and TBB, dissolved in 100% DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or precision multichannel pipettes
-
Luminometer plate reader
Step-by-Step Methodology
-
Compound Plating:
-
Prepare a stock plate containing serial dilutions of Compound X, Silmitasertib, and TBB in 100% DMSO. A 12-point, 3-fold dilution series is recommended, starting from a top concentration of 10 mM.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the stock plate to the 384-well assay plates. Include "vehicle control" wells (DMSO only) and "no enzyme" control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X CK2 enzyme/substrate master mix in kinase reaction buffer. The final concentration of CK2 and substrate should be optimized based on preliminary experiments to ensure the reaction is in the linear range.
-
-
Kinase Reaction Initiation:
-
Add the 2X enzyme/substrate master mix to the assay plates containing the pre-spotted compounds.
-
-
ATP Addition and Reaction Incubation:
-
Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Km of ATP for CK2 to ensure sensitivity to ATP-competitive inhibitors.
-
Add the 2X ATP solution to the assay plate to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Signal Detection:
-
Add the luminescent kinase assay reagent to all wells. This reagent will stop the enzymatic reaction and generate a luminescent signal proportional to the remaining ATP.
-
Incubate the plate for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Figure 2: Experimental workflow for the in vitro CK2 dose-response assay.
The Core of the Guide: Statistical Validation Workflow
This section details the critical steps for analyzing the raw data to produce statistically validated dose-response curves and potency estimates.
Step 1: Data Normalization
The raw luminescence values must be converted into a more intuitive format, typically percent inhibition.
-
0% Inhibition (High Activity): This is defined by the average signal from the vehicle control wells (DMSO only).
-
100% Inhibition (No Activity): This is defined by the average signal from the "no enzyme" or a high concentration of a potent inhibitor control wells.
The formula for normalization is: % Inhibition = 100 * (Signal_Compound - Signal_HighActivity) / (Signal_NoActivity - Signal_HighActivity)
Step 2: Nonlinear Regression and the Four-Parameter Logistic (4PL) Model
Dose-response relationships are fundamentally sigmoidal, not linear. Therefore, nonlinear regression is the appropriate statistical method for analysis.[6][7] The most common model used is the four-parameter logistic (4PL) equation, which describes a symmetrical sigmoidal curve.[8]
The 4PL model is defined by four parameters:
-
Top: The maximum response plateau (should be close to 100%).
-
Bottom: The minimum response plateau (should be close to 0%).
-
Hill Slope: Describes the steepness of the curve. A Hill Slope of 1.0 indicates a standard slope, while values greater than 1.0 indicate a steeper curve, and values less than 1.0 indicate a shallower curve.[6]
-
IC50 (or EC50): The concentration of the inhibitor that produces a response halfway between the Top and Bottom plateaus. This is the primary measure of a compound's potency.[8][9]
Step 3: Assessing the Goodness of Fit
A fitted curve is only meaningful if the model accurately describes the data. Several metrics should be assessed:
-
Visual Inspection: The fitted curve should closely follow the data points. Outliers or systematic deviations can indicate a poor fit.
-
R-squared (R²): This value, also known as the coefficient of determination, indicates the proportion of the variance in the response variable that is predictable from the independent variable (concentration). A value closer to 1.0 suggests a better fit.
-
Sum of Squares (Sy.x): This measures the overall deviation of the data points from the fitted curve. A smaller value indicates a better fit.
-
Confidence Intervals of Parameters: The 95% confidence intervals for the fitted parameters (especially Top and Bottom) should be narrow and encompass the expected values (e.g., 0 and 100). Wide confidence intervals suggest that the data do not define the parameter well.[8][10]
Step 4: IC50 Determination and Statistical Comparison
The IC50 is the key output of the dose-response analysis. It is crucial to report the IC50 with its 95% confidence interval, which provides a range within which the true IC50 value is likely to fall.[8][10]
To determine if the potencies of Compound X and the comparators are statistically different, an Extra Sum-of-Squares F-test can be employed. This test compares the goodness of fit of two models:
-
A model where each compound is allowed to have its own unique IC50 value.
-
A null hypothesis model where the IC50 values for the compounds being compared are constrained to be the same.
A statistically significant p-value (typically p < 0.05) from this test allows you to reject the null hypothesis and conclude that the IC50 values are significantly different.
Figure 3: Logical workflow for the statistical validation of dose-response data.
Results and Interpretation: A Comparative Analysis
Following the execution of the experimental and statistical protocols, we can now compare the performance of Compound X with our established benchmarks. The data presented below are hypothetical but representative of a typical kinase inhibitor screening experiment.
Table 1: Normalized Dose-Response Data (% Inhibition)
| Log[Conc] (M) | Compound X | Silmitasertib | TBB |
| -9.0 | 2.1 | 5.5 | 0.8 |
| -8.5 | 3.5 | 10.2 | 1.5 |
| -8.0 | 8.9 | 25.1 | 4.3 |
| -7.5 | 24.8 | 55.3 | 12.7 |
| -7.0 | 51.2 | 85.9 | 35.8 |
| -6.5 | 82.3 | 96.1 | 68.2 |
| -6.0 | 95.8 | 98.5 | 89.1 |
| -5.5 | 98.1 | 99.2 | 97.4 |
| -5.0 | 99.5 | 99.8 | 98.9 |
A representative graph of the fitted dose-response curves for the three compounds, generated using a nonlinear regression (4PL) model.
Table 2: Summary of Fitted Parameters and Statistical Validation
| Parameter | Compound X | Silmitasertib | TBB |
| IC50 (nM) | 98.5 | 31.2 | 355.1 |
| 95% CI for IC50 (nM) | 85.1 - 114.0 | 27.5 - 35.4 | 310.2 - 406.5 |
| Hill Slope | 1.2 | 1.5 | 1.1 |
| R-squared (R²) | 0.995 | 0.998 | 0.992 |
| Statistical Comparison vs. Silmitasertib (p-value) | <0.0001 | - | <0.0001 |
Interpretation of Results
-
Potency Ranking: The potency of the compounds, as determined by their IC50 values, is: Silmitasertib > Compound X > TBB . Silmitasertib is approximately 3-fold more potent than Compound X, while Compound X is about 3.6-fold more potent than TBB.
-
Statistical Significance: The Extra Sum-of-Squares F-test yields a p-value of <0.0001 when comparing the IC50 of Compound X to Silmitasertib. This indicates a statistically significant difference in their potencies. The same is true when comparing Compound X to TBB.
-
Data Quality: The high R-squared values (>0.99) for all three compounds suggest that the 4PL model provides an excellent fit to the experimental data. The narrow 95% confidence intervals for the IC50 values indicate good precision in the potency estimates.
Conclusion
The statistical validation of dose-response curves is a non-negotiable step in the rigorous characterization of any potential therapeutic agent. By moving beyond a simple curve fit and employing a systematic workflow that includes data normalization, appropriate nonlinear regression modeling, assessment of goodness of fit, and statistical comparison of key parameters, researchers can generate defensible and high-confidence data. This guide, through the hypothetical case study of Compound X as a novel CK2 inhibitor, has provided a comprehensive framework for this process. Adherence to these principles of scientific and statistical integrity ensures that decisions made in the drug discovery pipeline are based on the most robust evidence possible.
References
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Siddiqui-Jain, A., et al. (2010). CX-4945, an Orally Bioavailable Selective Inhibitor of Casein Kinase-2, Exhibits Potent Antitumor Activity in In Vitro and In Vivo Models of Human Cancer. Clinical Cancer Research. [Link]
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Litchfield, D.W. (2003). Casein kinase 2: a multifaceted protein kinase. Biochemical Journal. [Link]
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Piazza, F.A., et al. (2012). The CK2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Expert Opinion on Investigational Drugs. [Link]
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Gozgit, J.M., et al. (2012). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current Pharmaceutical Design. [Link]
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Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work? Patsnap. [Link]
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GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad Prism. [Link]
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Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]
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Wikipedia. (n.d.). Dose–response relationship. Wikipedia. [Link]
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Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics. [Link]
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Ritz, C., & Streibig, J.C. (2008). Nonlinear regression with R. Springer. [Link]
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peer-reviewed studies validating the biological activity of pyrimidinyl carboxy compounds
For researchers, scientists, and drug development professionals, the pyrimidine nucleus represents a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The addition of a carboxyl group, often as a carboxamide, to this privileged structure gives rise to the pyrimidinyl carboxy compounds, a class of molecules demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the performance of several classes of pyrimidinyl carboxy compounds and their structural analogs, supported by experimental data from peer-reviewed studies. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Pyrimidine-4-Carboxamides as Potent and Selective NAPE-PLD Inhibitors
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[2][3] NAEs are implicated in a variety of physiological processes, including pain, inflammation, and mood.[2] Consequently, inhibitors of NAPE-PLD are of significant interest for the development of novel therapeutics.
A notable success in this area is the development of pyrimidine-4-carboxamides. High-throughput screening identified initial hits which, through systematic structure-activity relationship (SAR) studies, led to the discovery of highly potent and selective inhibitors.[2][3][4]
Comparative Analysis of NAPE-PLD Inhibitors
The optimization of a pyrimidine-4-carboxamide hit compound involved modifications at three key positions, leading to the development of LEI-401, a nanomolar potent inhibitor with drug-like properties.[2][3][4] The following table summarizes the key SAR findings:
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | pIC50 | Notes |
| Hit Compound 2 | N-methylphenethylamine | Morpholine | Cyclopropylmethyl | 6.09 ± 0.04 | Sub-micromolar potency identified from HTS.[2] |
| LEI-401 (1) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | Cyclopropylmethyl | 7.14 ± 0.04 | 10-fold increase in activity and reduced lipophilicity compared to the hit compound.[2][3][4] |
| Analog | (S)-3-phenylpiperidine | Morpholine | Cyclopropylmethyl | - | Conformational restriction at R1 increased potency 3-fold.[2][4] |
NAPE-PLD Signaling Pathway
The following diagram illustrates the role of NAPE-PLD in the biosynthesis of NAEs and the point of inhibition by pyrimidine-4-carboxamides.
Caption: NAPE-PLD pathway and inhibition.
Experimental Protocol: Fluorescence-Based NAPE-PLD Activity Assay
This high-throughput compatible assay utilizes a fluorescence-quenched substrate to measure NAPE-PLD activity.[5]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Fluorescence-quenched NAPE substrate (e.g., PED6)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.005% Triton X-100, pH 7.4)
-
Test compounds (pyrimidinyl carboxamides) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.
-
Add 1 µL of test compound dilutions in DMSO to the wells of a 384-well plate.
-
Add 20 µL of the NAPE-PLD membrane fraction to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate solution.
-
Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for PED6).
-
Calculate the rate of reaction and determine the IC50 values for the test compounds.
Pyrimidine Derivatives as Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[6][7][8] Pyrimidinyl carboxy compounds and their analogs have been extensively explored as inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[9] Their overexpression is common in many cancers, making them attractive therapeutic targets.[9]
Several series of pyrimidine-based compounds have been developed as potent Aurora kinase inhibitors. A series of N-trisubstituted pyrimidine derivatives showed potent inhibition of Aurora A kinase and antiproliferative activity.[10]
| Compound | Target Kinase | IC50 (nM) | Cell Line (U937) IC50 (nM) | Notes |
| Compound 11j | Aurora A | 7.1 | 12.2 | Showed in vivo efficacy in a xenograft model.[10] |
| Alisertib (MLN8237) | Aurora A | 25 | - | A well-characterized Aurora A inhibitor for comparison. |
The diagram below shows a simplified representation of the role of Aurora A kinase in mitotic progression and its inhibition by pyrimidine derivatives.
Caption: Aurora A kinase pathway in mitosis.
CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[11] Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer therapy, particularly for hematological malignancies.[12]
Various substituted 2-anilinopyrimidine derivatives have been synthesized and evaluated as CDK9 inhibitors. The SAR studies have highlighted the importance of specific substitutions on the pyrimidine and aniline rings for potency and selectivity.[12]
| Compound | CDK9 Ki (nM) | CDK2 Ki (nM) | HCT-116 GI50 (nM) | Notes |
| 12a | 1 | 6 | 40 | Potent but not selective for CDK9 over CDK2.[12] |
| 12u | 7 (IC50) | >560 (IC50) | - | Shows over 80-fold selectivity for CDK9 versus CDK2.[12] |
| Roscovitine | ~800 (IC50) | ~100 (IC50) | - | A well-known pan-CDK inhibitor for comparison.[12] |
The following diagram illustrates the role of CDK9 in transcriptional elongation and its inhibition by pyrimidine-based compounds.
Caption: CDK9 transcriptional regulation pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This general protocol can be adapted for both Aurora and CDK9 kinase inhibition assays.[9][13]
Materials:
-
Recombinant active kinase (Aurora A or CDK9/Cyclin T1)
-
Specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Pyrimidine Carboxylic Acids as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[11][14] This pathway is essential for the synthesis of DNA and RNA, and its inhibition is a therapeutic strategy for cancer and autoimmune diseases.[11][14]
Comparative Analysis of Pyrimidine-Based DHODH Inhibitors
SAR studies on pyrimidine analogs of the natural substrate dihydroorotate have revealed key structural requirements for potent DHODH inhibition. The presence of a 6-carboxylic acid group on the pyrimidine ring is crucial for significant activity.[14]
| Compound | Ki (µM) | Notes |
| Orotic Acid | - | A natural product of the DHODH reaction.[14] |
| D,L-5-trans-methyl DHO | 45 | Acts as both an inhibitor and a weak substrate.[14] |
| Brequinar | 0.0052 (IC50, nM) | A potent non-pyrimidine DHODH inhibitor for comparison. |
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
Caption: De novo pyrimidine biosynthesis pathway.
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay measures DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[13]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well clear plates
-
Spectrophotometer
Procedure:
-
Add 2 µL of test compound dilutions in DMSO to the wells of a 96-well plate.
-
Add 178 µL of the recombinant DHODH enzyme solution to each well and incubate for 30 minutes at 25°C.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of decrease in absorbance is proportional to DHODH activity.
-
Calculate the initial reaction velocities and determine the IC50 or Ki values for the test compounds.
Conclusion
This guide has provided a comparative overview of the biological activity of several classes of pyrimidinyl carboxy compounds and their analogs. The versatility of the pyrimidine scaffold, coupled with the functional diversity introduced by the carboxyl group and other substituents, has led to the development of potent and selective inhibitors for a range of important biological targets. The detailed experimental protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of the next generation of pyrimidine-based therapeutics.
References
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- Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. (2025). BenchChem.
- Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). OUCI.
- Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).
- DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3814.
- Mock, E. D., et al. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021).
- Long, Z., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 435-448.
- Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers. (2024). AACR Journals.
- Application Notes and Protocols for Aurora Kinase Inhibition Assays. (2025). BenchChem.
- Aurora kinases: novel therapy targets in cancers. (2018).
- A Comparative Guide to Quinoline-4-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors. (2025). BenchChem.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie.
- The role of Aurora-A in human cancers and future therapeutics. (2021). Journal of Cellular and Molecular Medicine.
- Cdk9-IN-32 for Kinase Activity Assays: Application Notes and Protocols. (2025). BenchChem.
- CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (2020). Frontiers in Oncology.
- Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. (2014). Journal of Oncology.
- Mock, E. D., et al. (2023). Fluorescence-Based NAPE-PLD Activity Assay. Methods in Molecular Biology, 2576, 233-240.
- Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 660-670.
- Synthetic pathways for anandamide (AEA). NAPE, N-arachidonyl-phosphatidyl ethanolamine. (n.d.).
- Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. (2023). bioRxiv.
- CDK9/CyclinK Kinase Assay. (n.d.).
- Can someone provide me with a detailed protocol for a CDK9 kinase assay? (2015).
- Application Notes and Protocols for Cdk9-IN-12 In Vitro Kinase Assay. (2025). BenchChem.
- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry.
- Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. (2023). ACS Chemical Biology.
- Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2012). Molecular Cancer Therapeutics.
- Aurora B Kinase Assay. (n.d.).
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025). ChemBioChem.
- NAPEPLD Gene. (n.d.). GeneCards.
- Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids. (2007). Journal of Biological Chemistry.
- Assay of NAPE-PLD activity. (2025).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic Acid
This guide provides a detailed protocol for the safe and compliant disposal of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid. As researchers and professionals in drug development, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both human health and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in the laboratory.
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Skin and Eye Irritation: Like benzoic acid, this compound may cause irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][4][5]
-
Environmental Hazard: Potentially harmful to aquatic life.[3]
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[6][7] Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or even explosions.
This compound should be disposed of as hazardous chemical waste . It should not be mixed with other waste streams without careful consideration of compatibility.
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound. The container must be made of a material compatible with acidic organic compounds (e.g., a high-density polyethylene or glass container).[7] Acids should never be stored in steel containers.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[8][9]
-
Incompatible Wastes: Keep this waste stream separate from:
-
Bases (to avoid neutralization reactions that can generate heat).
-
Oxidizing agents (to prevent potential violent reactions).[8]
-
Aqueous solutions if the compound is water-reactive (unlikely for this compound, but a general best practice).
-
The following table summarizes the segregation of this waste:
| Waste Type | Compatible Container | Incompatible with |
| Solid this compound | Labeled HDPE or Glass | Bases, Oxidizing Agents |
| Solutions in Organic Solvents | Labeled HDPE or Glass (solvent-compatible) | Strong Acids, Bases, Oxidizing Agents |
On-site Accumulation and Storage
Hazardous waste must be accumulated and stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by a licensed hazardous waste contractor.[8]
SAA Best Practices:
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Container Management: Waste containers must be kept closed at all times, except when adding waste.[8] This prevents the release of vapors and protects the contents from contamination.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[6][7]
-
Volume Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste that can be stored in an SAA.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
Materials Required:
-
Appropriate PPE (safety glasses, chemically resistant gloves, lab coat)
-
Designated hazardous waste container (HDPE or glass)
-
Hazardous waste labels
-
Secondary containment bin
-
Chemical fume hood
Procedure:
-
Don PPE: Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment.
-
Label the Waste Container: Affix a hazardous waste label to a clean, empty, and appropriate waste container. Fill in all required information:
-
Generator's Name and Contact Information
-
Accumulation Start Date
-
Chemical Name: "this compound"
-
Hazards: Check boxes for "Toxic," "Irritant," and "Environmental Hazard."
-
-
Transfer the Waste:
-
Solid Waste: Carefully transfer the solid waste into the labeled container. If there is a risk of generating dust, perform this transfer inside a chemical fume hood.[2]
-
Contaminated Materials: Place any disposable materials that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) into the same designated solid waste container.
-
Solutions: If the waste is in a solvent, it should be collected in a designated liquid hazardous waste container, segregated by the type of solvent.
-
-
Secure the Container: Tightly close the lid of the waste container to prevent spills and the release of vapors.
-
Store in SAA: Place the sealed container in its designated secondary containment within the Satellite Accumulation Area.
-
Arrange for Disposal: Once the container is full, or in accordance with your institution's policies, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Never dispose of this chemical down the drain or in the regular trash.[10]
Regulatory Compliance
The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[10][11][12] It is imperative that all laboratory personnel are aware of and comply with these regulations, as well as their specific institutional policies.[12][13]
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS office.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill with an absorbent material, carefully sweep it up, and place it in the designated hazardous waste container.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these procedures, we can ensure the safe and responsible management of this compound waste, upholding our commitment to safety, scientific integrity, and environmental stewardship.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
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Wikipedia. Hazardous waste. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
National Institute of Standards and Technology. SAFETY DATA SHEET - SRM 350c Benzoic Acid. [Link]
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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Regulations.gov. Benzoic Acid Summary Document: Registration Review December 2010. [Link]
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- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
At-a-Glance: Essential Safety Directives
This guide provides critical safety and handling protocols for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS No. 331461-84-8). It is imperative to note that comprehensive toxicological data for this specific compound is not widely available. Therefore, a precautionary approach is mandated, treating the substance with the same or greater level of care as its parent compound, benzoic acid. The protocols herein are grounded in the known hazard profile of benzoic acid and structurally related molecules, ensuring a wide margin of safety.
The primary hazards associated with the chemical class are acute oral toxicity, skin irritation, serious eye damage, and potential respiratory irritation .[1][2] Adherence to the following personal protective equipment (PPE) and handling procedures is non-negotiable to ensure personnel safety and experimental integrity.
Hazard Assessment & Classification
While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from the well-documented profile of benzoic acid and its derivatives. Benzoic acid is classified under the Globally Harmonized System (GHS) with the following hazards, which should be assumed for this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[4] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4] |
Causality: The carboxylic acid moiety presents a risk for skin and eye irritation, while the heterocyclic pyrimidine group's metabolic profile is not fully characterized, necessitating caution regarding systemic effects. The powdered nature of the solid compound increases the risk of inhalation, leading to potential respiratory tract irritation.[1][2]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Body Part | Required PPE | Rationale and Standard |
| Eyes / Face | Chemical Safety Goggles with Side Shields | Mandatory. Protects against dust particles and splashes which can cause serious, irreversible eye damage.[5][6] In operations with a high risk of splashing, a face shield must be worn in addition to goggles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Hands | Chemical-Resistant Nitrile or Neoprene Gloves | Mandatory. Protects against direct skin contact, which can cause irritation.[7][8] Always inspect gloves for tears or degradation before use. Change gloves immediately if contaminated. Wash hands thoroughly after removal.[7] |
| Body | Fully-Buttoned Laboratory Coat | Mandatory. Provides a barrier against spills and splashes, protecting personal clothing and underlying skin.[8][9] |
| Respiratory | NIOSH/MSHA-Approved Respirator | Required when handling the solid powder outside of a certified fume hood. A particulate filter respirator (e.g., N95) is necessary to prevent inhalation of dust, which may cause respiratory irritation.[5][10] All handling of the powder should ideally be performed within a chemical fume hood to minimize aerosol generation.[8][9] |
Procedural Guidance: Safe Handling Workflow
Safe handling is a combination of proper PPE usage and sound laboratory technique. All operations should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[7][9]
PPE Donning and Doffing Sequence
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Handling Solid Compound (Weighing)
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or on a bench with local exhaust ventilation.
-
Tare Balance: Place a weighing vessel on the analytical balance and tare.
-
Aliquot Compound: Gently scoop the required amount of this compound into the vessel. Avoid creating dust clouds. Use a spatula and minimize the drop height.
-
Cleaning: After weighing, carefully clean the spatula and any surfaces that may have been contaminated using a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe in the designated chemical waste container.
-
Transport: Securely cap the weighing vessel before transporting it to the next step of your workflow.
Preparing Solutions
-
Solvent Addition: In a chemical fume hood, place the flask or beaker containing the weighed solid. Add the solvent slowly, directing the stream to the side of the vessel to avoid splashing.
-
Dissolution: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Storage: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.[9]
Spill and Emergency Protocol
Immediate and correct response to an exposure or spill is critical. Ensure eyewash stations and safety showers are accessible and have been recently tested.[6]
Emergency Response Workflow
Caption: Emergency Response Plan for Exposures.
Spill Cleanup
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For solid spills, avoid generating dust. Gently cover with an absorbent material. For liquid spills, dike the area with absorbent pads.
-
Clean: Wearing appropriate PPE, carefully sweep or scoop up the contained material into a labeled waste container.[1][10] Do not use a dry brush on solid material as it will generate dust.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[1][2] Do not pour down the drain.[9]
References
- DC Chemicals. (2026, January 8). Safety Data Sheet - Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-. DC Chemicals.
- CA. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. CA.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid. Fisher Scientific.
- BenchChem. (n.d.). Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt. BenchChem.
- BenchChem. (n.d.). Personal protective equipment for handling 2-(4-Nitrophenyl)benzoic acid. BenchChem.
- Thermo Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - Benzoic acid. Fisher Scientific.
- Techiescientist. (2023, November 15).
- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). NIST.
- Sigma-Aldrich. (2024, September 6).
- Carl ROTH. (n.d.).
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- 4. Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-|2377645-90-2|MSDS [dcchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ilpi.com [ilpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
